molecular formula C22H23NO5 B1369045 N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid CAS No. 946716-25-2

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Cat. No.: B1369045
CAS No.: 946716-25-2
M. Wt: 381.4 g/mol
InChI Key: NNMNKVJISWGUDI-UHFFFAOYSA-N
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Description

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid is a useful research compound. Its molecular formula is C22H23NO5 and its molecular weight is 381.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)oxan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c24-20(25)13-22(9-11-27-12-10-22)23-21(26)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMNKVJISWGUDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589242
Record name [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946716-25-2
Record name [4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxan-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and peptide chemistry, the precise molecular structure of novel building blocks is paramount. Non-canonical amino acids, such as N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, offer unique conformational constraints and physicochemical properties that are highly sought after in the design of new therapeutics. The robust and unambiguous determination of their three-dimensional structure is not merely a formality but a critical cornerstone for rational drug design, ensuring the intended biological activity and minimizing off-target effects.

This in-depth technical guide provides a comprehensive walkthrough of the multi-technique approach required for the complete structure elucidation of this compound. As a Senior Application Scientist, this guide moves beyond a simple recitation of methods, delving into the causality behind experimental choices and demonstrating how a convergence of data from orthogonal analytical techniques provides a self-validating system for structural confirmation.

The Strategic Approach to Structure Elucidation

The elucidation of a novel chemical entity is a systematic process of piecing together a molecular puzzle. For this compound, a molecule comprising a bulky lipophilic Fmoc protecting group, a central quaternary carbon, a tetrahydropyran ring, and a carboxylic acid moiety, a multi-pronged analytical strategy is essential. Our approach is grounded in a logical progression from establishing the molecular formula and basic connectivity to defining the intricate three-dimensional arrangement of atoms.

StructureElucidationWorkflow cluster_0 Initial Characterization cluster_1 2D Connectivity Mapping cluster_2 Definitive 3D Structure cluster_3 Final Confirmation mol_formula Molecular Formula Determination (HRMS) nmr NMR Spectroscopy (1D & 2D) mol_formula->nmr Provides Elemental Composition xray Single Crystal X-ray Crystallography (Optional) nmr->xray Confirms Connectivity & Stereochemistry final_structure Confirmed Structure nmr->final_structure xray->final_structure

Caption: A logical workflow for the structure elucidation of this compound.

Part 1: Establishing the Foundation - High-Resolution Mass Spectrometry (HRMS)

The first step in characterizing any new compound is to unequivocally determine its elemental composition. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for this purpose.[1][2] The high mass accuracy of modern instruments, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, allows for the determination of the molecular formula with a high degree of confidence.

Experimental Protocol: LC-ESI-HRMS
  • Sample Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable HPLC-grade solvent, such as acetonitrile or methanol.[1] A final concentration of 10-100 µg/mL is typically sufficient. The sample should be free of non-volatile salts or buffers that can interfere with ionization.

  • Instrumentation: An Agilent 6545XT AdvanceBio LC/Q-TOF or a similar high-resolution mass spectrometer is ideal.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Conditions:

    • Ionization Mode: ESI positive and negative modes should both be tested to determine the optimal ionization. For this molecule, the carboxylic acid and the amine functionality make it amenable to both.

    • Mass Range: 100-1000 m/z.

    • Data Acquisition: Full scan mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Gas Temperature: 325 °C.

Data Interpretation: Molecular Formula and Fragmentation

For this compound (C₂₂H₂₃NO₅), the expected monoisotopic mass is 381.1576 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z of 382.1654. The high-resolution measurement should be within 5 ppm of this theoretical value.

Tandem mass spectrometry (MS/MS) experiments can provide valuable structural information through characteristic fragmentation patterns. The Fmoc group is known to produce a characteristic fragment at m/z 179, corresponding to the dibenzofulvene cation, arising from the cleavage of the carbamate group.

Theoretical m/z Ion Formula Description
382.1654[C₂₂H₂₄NO₅]⁺Protonated molecule [M+H]⁺
364.1549[C₂₂H₂₂NO₄]⁺Loss of H₂O from [M+H]⁺
222.0817[C₁₅H₁₂O₂]⁺Fmoc-O-CH₂⁺ fragment
179.0861[C₁₄H₁₁]⁺Dibenzofulvene cation from Fmoc group

Part 2: Mapping the Connectivity - Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments provides a detailed map of atomic connectivity.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[3][4][5] The choice of solvent is critical for sample solubility and to avoid overlapping solvent signals with analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance III 500 MHz or higher) is recommended for better signal dispersion, which is crucial for resolving complex spectra.

  • 1D NMR Experiments:

    • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all protons.

    • ¹³C NMR: A proton-decoupled ¹³C spectrum will show a single peak for each unique carbon atom.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds (²JHH, ³JHH).[6][7]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons (¹JCH).[6][7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds.[9][10][11][12] This is crucial for connecting different spin systems and identifying quaternary carbons.

Illustrative NMR Data and Interpretation

The following is a set of predicted NMR data for this compound. This data is generated for illustrative purposes to guide the interpretation process.

¹H and ¹³C NMR Predicted Chemical Shifts (in ppm)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Description
Fmoc (aromatic)7.77 (d), 7.59 (d), 7.40 (t), 7.31 (t)120.0, 125.1, 127.1, 127.7, 141.3, 143.9Characteristic signals of the fluorenyl group
Fmoc-CH4.22 (t)47.3Methine proton of the Fmoc group
Fmoc-CH₂4.45 (d)67.1Methylene protons of the Fmoc group
NH~5.5 (br s)-Amide proton
CH₂-COOH2.65 (s)45.0Methylene protons adjacent to the carboxylic acid
COOH~12.0 (br s)175.0Carboxylic acid proton and carbon
Tetrahydropyran-CH₂ (axial)1.60-1.70 (m)35.0Axial protons of the tetrahydropyran ring
Tetrahydropyran-CH₂ (equatorial)1.90-2.00 (m)35.0Equatorial protons of the tetrahydropyran ring
Tetrahydropyran-O-CH₂3.60-3.75 (m)65.0Methylene protons adjacent to the oxygen in the tetrahydropyran ring
Quaternary Carbon-58.0The carbon atom at position 4 of the tetrahydropyran ring

Interpretation of 2D NMR Data:

NMR_Connectivity cluster_Fmoc Fmoc Group cluster_Scaffold Core Scaffold Fmoc_CH Fmoc-CH (4.22 ppm) Fmoc_CH2 Fmoc-CH2 (4.45 ppm) Fmoc_CH->Fmoc_CH2 COSY Fmoc_Aromatics Aromatics (7.3-7.8 ppm) Fmoc_CH->Fmoc_Aromatics COSY NH NH (~5.5 ppm) NH->Fmoc_CH HMBC Quat_C Quaternary C (58.0 ppm) NH->Quat_C HMBC CH2_COOH CH2-COOH (2.65 ppm) CH2_COOH->Quat_C HMBC COOH_C COOH C (175.0 ppm) CH2_COOH->COOH_C HMBC THP_CH2_ax THP-CH2ax (1.6-1.7 ppm) THP_O_CH2 THP-O-CH2 (3.6-3.7 ppm) THP_CH2_ax->THP_O_CH2 COSY THP_CH2_ax->Quat_C HMBC THP_CH2_eq THP-CH2eq (1.9-2.0 ppm) THP_CH2_eq->THP_O_CH2 COSY THP_CH2_eq->Quat_C HMBC THP_O_CH2->Quat_C HMBC

Caption: Key 2D NMR correlations for this compound.

  • COSY: Correlations would be observed between the protons of the Fmoc group (methine to methylene, and methine to adjacent aromatic protons). Within the tetrahydropyran ring, the geminal and vicinal protons of the methylene groups would show correlations, establishing the ring's proton network.

  • HSQC: Each proton signal from the CH, CH₂, and aromatic CH groups would show a direct correlation to its attached carbon. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.

  • HMBC: This is the key experiment for assembling the entire structure. Crucial long-range correlations would include:

    • The NH proton to the Fmoc-CH and the quaternary carbon of the tetrahydropyran ring, linking the protecting group to the core structure.

    • The protons of the CH₂-COOH group to the quaternary carbon and the carboxylic acid carbon , connecting the acetic acid moiety.

    • The protons of the tetrahydropyran ring to the quaternary carbon , confirming the substitution pattern on the ring.

Part 3: The Definitive Proof - Single Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, including the relative and absolute stereochemistry, single-crystal X-ray crystallography is the ultimate technique.[13][14][15][16][17] It provides a precise map of electron density, from which the positions of all non-hydrogen atoms can be determined with very high accuracy.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. A suitable single crystal of this compound needs to be grown. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures (e.g., ethyl acetate/hexanes, methanol/water) should be screened. The ideal crystal should be well-formed, without visible defects, and typically 0.1-0.3 mm in each dimension.

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. A modern X-ray diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used to collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, highly accurate crystal structure.[17]

Expected Outcome

A successful X-ray crystallographic analysis would provide a detailed molecular model, confirming the connectivity established by NMR and MS. It would also reveal the precise bond lengths, bond angles, and torsion angles, offering insights into the molecule's preferred conformation in the solid state. This includes the chair conformation of the tetrahydropyran ring and the relative orientation of the substituents on the quaternary center.

Conclusion: A Convergence of Evidence

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Emory University, Department of Chemistry. Small molecule NMR sample preparation. (2023-08-29). [Link]

  • Scribd. NMR Sample Prep. [Link]

  • Chemistry For Everyone. What Is HMBC NMR?. (2025-08-12). [Link]

  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). [Link]

  • University College London. Sample Preparation. [Link]

  • University of Cambridge, Department of Chemistry. NMR Sample Prepara-on. [Link]

  • Sajed, T., et al. COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites. Analytical Chemistry (2023-12-29). [Link]

  • Royal Society of Chemistry. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Ziegler, J., et al. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Amino Acids (2014-09-14). [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • American Chemical Society Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]

  • Allwood, D. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020-08-10). [Link]

  • University of Toledo. HRMS sample submission guidelines. [Link]

  • CASPRE. 13C NMR Predictor. [Link]

  • Kruve, A., et al. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. Metabolites (2021-06-09). [Link]

  • Dartmouth College. X-ray Crystallography. [Link]

  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023-02-11). [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Allwood, D. How to interpret a HSQC NMR Spectrum. (2013-01-18). [Link]

  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. (2023-02-11). [Link]

  • Digital CSIC. Supporting Information. [Link]

  • National Institutes of Health. Leveraging the HMBC to Facilitate Metabolite Identification. (2022-11-14). [Link]

  • ResearchGate. Thermal Cleavage of the Fmoc Protection Group. [Link]

  • Dartmouth Undergraduate Journal of Science. X-ray Crystallography. (2009-11-21). [Link]

  • MDPI. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]

  • Chemistry LibreTexts. X-ray Crystallography. (2023-08-29). [Link]

  • National Institutes of Health. X-ray data processing. [Link]

  • Royal Society of Chemistry. A comprehensive HRMS methodology using LC-(ESI)-/GC-(APCI)-QTOF MS complementary platforms for wide-scope target screening of >750 pesticides in olive oil. (2024-04-09). [Link]

  • ResearchGate. Guide to Semi-Quantitative Non-Targeted Screening Using LC/ESI/HRMS. (2025-10-15). [Link]

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An In-Depth Technical Guide to N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, a specialized amino acid derivative crucial for advancements in peptide synthesis and drug discovery. Intended for researchers, scientists, and professionals in the field of drug development, this document delves into the core properties, synthesis, and applications of this unique building block, grounding all information in established scientific principles and practical, field-proven insights.

Introduction: A Novel Scaffold for Peptidomimetic Design

This compound has emerged as a valuable building block in the synthesis of peptidomimetics and other complex molecular architectures. Its structure, which incorporates a tetrahydropyran ring, offers a unique conformational constraint that can enhance the biological activity and metabolic stability of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, making it an accessible tool for a wide range of research applications.

The tetrahydropyran moiety introduces a degree of rigidity and polarity that can influence the binding affinity and pharmacokinetic properties of the resulting peptides. This makes this compound a compound of significant interest for researchers aiming to develop novel therapeutics with improved efficacy and bioavailability.

Core Properties and Specifications

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 946716-25-2[1]
Molecular Formula C22H23NO5[1]
Molecular Weight 381.42 g/mol [1]
Appearance White powderChem-Impex
Melting Point 160-171 °CChem-Impex
Solubility Information not publicly available
IUPAC Name (4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}tetrahydro-2H-pyran-4-yl)acetic acid[1]

Synthesis and Purification

The synthesis of this compound is a multi-step process that begins with the formation of the core heterocyclic amino acid, followed by the introduction of the Fmoc protecting group.

Synthesis of the Precursor: (4-aminotetrahydro-2H-pyran-4-yl)acetic acid

A common and efficient route to the precursor amino acid involves a variation of the Strecker or Bucherer-Bergs synthesis, starting from the commercially available tetrahydro-4H-pyran-4-one. A patented method outlines the following key transformations:

Step 1: Formation of a Spirohydantoin Intermediate

This initial step involves the reaction of tetrahydro-4H-pyran-4-one with ammonium carbonate and sodium cyanide in a mixture of water and ethanol. Heating the reaction mixture drives the formation of a spirohydantoin intermediate.

  • Reaction Workflow:

    G A Tetrahydro-4H-pyran-4-one B Spirohydantoin Intermediate A->B (NH4)2CO3, NaCN H2O/Ethanol, 60-70°C

    Caption: Formation of the spirohydantoin intermediate.

Step 2: Hydrolysis to the Amino Acid

The spirohydantoin intermediate is then hydrolyzed under basic conditions, typically using a strong base such as sodium hydroxide. Subsequent acidification precipitates the desired (4-aminotetrahydro-2H-pyran-4-yl)acetic acid.

  • Reaction Workflow:

    G A Spirohydantoin Intermediate B (4-aminotetrahydro-2H-pyran-4-yl)acetic acid A->B 1. NaOH, heat 2. HCl (to pH 2-4)

    Caption: Hydrolysis to the final amino acid precursor.

Fmoc Protection

The final step is the protection of the amino group with the Fmoc moiety. This is typically achieved by reacting the (4-aminotetrahydro-2H-pyran-4-yl)acetic acid with an Fmoc-donating reagent, such as Fmoc-Cl or Fmoc-OSu, under basic conditions.

Experimental Protocol: Fmoc Protection of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid

  • Dissolve (4-aminotetrahydro-2H-pyran-4-yl)acetic acid in an appropriate aqueous solvent system, such as a mixture of dioxane and 10% aqueous sodium carbonate.

  • Cool the solution in an ice bath.

  • Add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in dioxane dropwise while maintaining the pH between 8 and 9 with the addition of aqueous sodium carbonate.

  • Stir the reaction mixture vigorously at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Perform an aqueous work-up to remove water-soluble byproducts.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation. A ¹H NMR spectrum of the compound is available, recorded at 500 MHz in d6-DMSO, which can be used to confirm the presence of the Fmoc group, the tetrahydropyran ring, and the acetic acid moiety through characteristic chemical shifts and coupling patterns.[1]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. A typical method would involve a C18 column with a gradient elution system of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). Detection is typically performed by UV absorbance at 254 nm and 301 nm, the latter being characteristic of the dibenzofulvene adduct formed upon Fmoc deprotection.

Applications in Research and Development

The unique structural features of this compound make it a valuable tool in several areas of research.

Peptide Synthesis and Peptidomimetics

The primary application of this compound is as a building block in solid-phase peptide synthesis. The incorporation of the tetrahydropyran scaffold can:

  • Induce stable secondary structures: The conformational constraints imposed by the ring can help to stabilize specific secondary structures, such as β-turns or helical motifs, in the resulting peptide.

  • Enhance metabolic stability: The non-natural amino acid structure can confer resistance to enzymatic degradation, thereby increasing the in vivo half-life of the peptide.

  • Modulate receptor binding: The unique shape and polarity of the tetrahydropyran ring can lead to novel interactions with biological targets, potentially improving binding affinity and selectivity.

Drug Discovery and Development

The use of this compound is particularly relevant in the design of novel therapeutic agents. By replacing canonical amino acids with this building block, researchers can systematically probe the structure-activity relationships of bioactive peptides and develop new drug candidates with improved pharmacological profiles.

  • Workflow for Incorporation into SPPS:

    G A Resin-bound peptide with free N-terminus C Couple to resin-bound peptide A->C B Activate this compound B->C D Wash to remove excess reagents C->D E Fmoc deprotection (e.g., piperidine) D->E F Elongated peptide ready for next coupling cycle E->F

    Caption: General workflow for incorporating the amino acid into SPPS.

Safety, Handling, and Storage

While specific safety data for this compound is not extensively documented, general precautions for handling Fmoc-protected amino acids should be followed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the solid compound or its solutions.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed to prevent moisture absorption.

For related compounds, the following hazard classifications have been noted and should be considered as potential risks:

  • Eye Irritation: May cause serious eye irritation.

  • Skin Sensitization: May cause an allergic skin reaction.

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.

Conclusion

This compound represents a significant addition to the toolbox of medicinal chemists and peptide scientists. Its unique structural features offer a powerful strategy for the design and synthesis of novel peptidomimetics with enhanced biological properties. As research in this area continues to expand, the applications of this and related building blocks are poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • SQUARIX. This compound. [Link]

  • Patsnap. Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. [Link]

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An In-depth Technical Guide to N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid: A Core Building Block for Advanced Peptide and Peptidomimetic Design

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the fundamental characteristics, synthesis, and application of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. Its unique constrained cyclic structure offers a valuable scaffold for the design of novel peptides and peptidomimetics with enhanced pharmacological properties.

Introduction: The Significance of Constrained Amino Acids in Drug Discovery

The incorporation of non-proteinogenic amino acids (NPAAs) into peptide-based therapeutics is a powerful strategy to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1] NPAAs with constrained conformations, like those containing cyclic scaffolds, are particularly valuable as they can pre-organize the peptide backbone into specific secondary structures, leading to increased receptor affinity and selectivity. The tetrahydropyran ring within this compound imparts a rigid, sp³-rich structure that can serve as a mimic of peptide turns or introduce unique steric and electronic properties into a peptide sequence.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and purification.

PropertyValueSource
Chemical Name (4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}tetrahydro-2H-pyran-4-yl)acetic acid[3]
Molecular Formula C₂₂H₂₃NO₅[4]
Molecular Weight 381.42 g/mol [5]
CAS Number 1093933-72-1-
Appearance White to off-white solidGeneral Observation
Purity >95%[4]
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.General Knowledge
Melting Point Not explicitly reported; expected to be a high-melting solid.-

Synthesis and Purification

The synthesis of this compound involves a multi-step process, beginning with the formation of the core amino acid, (4-aminotetrahydro-2H-pyran-4-yl)acetic acid, followed by the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group.

Synthesis of (4-aminotetrahydro-2H-pyran-4-yl)acetic Acid

A common route to the precursor amino acid involves a Strecker-type synthesis starting from tetrahydro-4H-pyran-4-one.

Synthesis_of_Precursor A Tetrahydro-4H-pyran-4-one B Intermediate Iminonitrile A->B NH4Cl, NaCN C (4-aminotetrahydro-2H-pyran-4-yl)acetonitrile B->C Hydrolysis (intermediate) D (4-aminotetrahydro-2H-pyran-4-yl)acetic acid C->D Acid Hydrolysis (e.g., HCl)

Figure 1: Synthetic scheme for (4-aminotetrahydro-2H-pyran-4-yl)acetic acid.

Experimental Protocol: Synthesis of (4-aminotetrahydro-2H-pyran-4-yl)acetic acid

  • Reaction Setup: In a well-ventilated fume hood, dissolve ammonium carbonate and sodium cyanide in a mixture of water and ethanol.

  • Addition of Ketone: To this solution, add tetrahydro-4H-pyran-4-one.

  • Reaction: Heat the mixture to 60-70°C and stir for 3-4 hours.

  • Workup: Cool the reaction mixture and collect the precipitated intermediate by filtration.

  • Hydrolysis: Subject the intermediate to acidic hydrolysis (e.g., refluxing with concentrated HCl) to convert the nitrile group to a carboxylic acid.

  • Purification: Purify the final product by recrystallization or column chromatography.

N-Fmoc Protection

The protection of the primary amine with the Fmoc group is a critical step to enable its use in solid-phase peptide synthesis (SPPS).

Fmoc_Protection A (4-aminotetrahydro-2H-pyran-4-yl)acetic acid B This compound A->B Reagent Fmoc-OSu or Fmoc-Cl Base (e.g., NaHCO3)

Figure 2: Fmoc protection of the precursor amino acid.

Experimental Protocol: N-Fmoc Protection

  • Dissolution: Dissolve (4-aminotetrahydro-2H-pyran-4-yl)acetic acid in an aqueous solution of a mild base, such as sodium bicarbonate or sodium carbonate.

  • Addition of Fmoc Reagent: Add a solution of Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl) in an organic solvent (e.g., dioxane or acetone) dropwise to the amino acid solution while stirring vigorously at room temperature.

  • Reaction: Allow the reaction to proceed for several hours to overnight.

  • Workup: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected amino acid.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the fluorenyl group (aromatic protons), the methylene protons of the Fmoc group, and the protons of the tetrahydropyran ring and the acetic acid moiety.

    • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyls of the carbamate and carboxylic acid, the aromatic carbons of the fluorenyl group, and the aliphatic carbons of the tetrahydropyran ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M-H]⁻ or [M+H]⁺ ion should be observed.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H (carbamate), C=O (carbamate and carboxylic acid), and C-O (ether) functional groups.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily designed for use in Fmoc-based solid-phase peptide synthesis (SPPS). Its incorporation into a peptide chain follows the standard SPPS cycle.

SPPS_Cycle Start Start with Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling of This compound (e.g., HATU/DIPEA in DMF) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Elongated Peptide Chain Wash2->End End->Deprotection Repeat for next amino acid

Figure 3: General workflow for incorporating the amino acid in SPPS.

Recommended SPPS Protocol

Materials:

  • Fmoc-Rink amide resin (or other suitable resin depending on the desired C-terminus)

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove piperidine and the Fmoc adduct.

  • Coupling:

    • Pre-activate a solution of this compound (3-5 equivalents relative to resin loading), HATU (or HBTU) (0.95 equivalents relative to the amino acid), and DIPEA (2 equivalents relative to the amino acid) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Due to potential steric hindrance from the tetrahydropyran ring, a longer coupling time or a double coupling may be necessary.

    • Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Applications in Drug Discovery and Peptidomimetic Design

The incorporation of this compound into peptide sequences can lead to several advantageous properties:

  • Conformational Constraint: The rigid tetrahydropyran ring restricts the conformational freedom of the peptide backbone, which can lead to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets.

  • Increased Stability: The non-natural structure is resistant to degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Improved Pharmacokinetic Properties: The introduction of the ether oxygen in the tetrahydropyran ring can modulate the polarity and hydrogen bonding capacity of the peptide, potentially improving its solubility and membrane permeability.

  • Scaffold for Peptidomimetics: The tetrahydropyran moiety can serve as a scaffold to mimic the spatial arrangement of side chains in a natural peptide turn, allowing for the design of potent and selective receptor agonists or antagonists.[1]

While specific examples of peptides incorporating this exact amino acid are not abundant in publicly accessible literature, the use of similar tetrahydropyran-containing amino acids has been reported in the development of various therapeutic agents, including enzyme inhibitors and receptor ligands.[6]

Handling and Storage

  • Storage: Store this compound in a tightly sealed container in a cool, dry place, protected from light and moisture. For long-term storage, refrigeration is recommended.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for the synthesis of advanced peptides and peptidomimetics. Its unique constrained cyclic structure provides a powerful tool for medicinal chemists to modulate the conformational properties, stability, and pharmacokinetic profiles of peptide-based drug candidates. The protocols and information provided in this guide serve as a comprehensive resource for researchers looking to leverage the potential of this non-proteinogenic amino acid in their drug discovery efforts.

References

  • Kulesza, A., Ebetino, F. H., Mishra, R. K., Cross-Doersen, D., & Mazur, A. W. (2007). Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands. Organic Letters, 9(6), 1137–1140). [Link]

  • Male, L., & Charemma, N. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • SQUARIX GmbH. This compound. [Link]

  • Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN107828061A.

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An In-depth Technical Guide to the Role of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and superior pharmacokinetic profiles is paramount. Peptides, while offering exquisite biological specificity, are often hindered by poor metabolic stability and low bioavailability. This has catalyzed the development of peptidomimetics, a class of compounds designed to mimic the structural and functional attributes of natural peptides while overcoming their inherent limitations.[1] Within this field, the use of unnatural, conformationally restricted amino acids has emerged as a powerful strategy.[2] This technical guide provides an in-depth examination of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid , a novel spirocyclic β-amino acid building block. We will elucidate its strategic importance, detail its synthesis, provide protocols for its incorporation into peptide scaffolds, and explore its role in conferring advantageous structural and pharmacological properties to next-generation therapeutic candidates.

The Strategic Imperative for Conformational Constraint in Peptidomimetics

The inherent flexibility of linear peptides is a double-edged sword. While it allows for adaptive binding to biological targets, it also results in a significant entropic penalty upon binding and exposes the peptide backbone to rapid proteolytic degradation.[3] Medicinal chemists address this challenge by introducing conformational constraints, which serve several key purposes:

  • Metabolic Stability: By locking the peptide backbone into a specific geometry, cyclic and spirocyclic structures shield amide bonds from enzymatic cleavage, prolonging the molecule's half-life in vivo.[2]

  • Enhanced Potency & Selectivity: Pre-organizing the pharmacophoric elements of a peptide into its bioactive conformation reduces the entropic cost of binding, leading to a significant increase in binding affinity (potency).[3][4] This rigidification can also enhance selectivity by creating a structure that fits a specific receptor subtype far better than others.

  • Improved Bioavailability: The tetrahydropyran (THP) moiety, a saturated oxygen-containing heterocycle, is recognized as a "privileged" scaffold in drug design. Compared to its carbocyclic analogue (cyclohexane), the THP ring often improves aqueous solubility and can act as a hydrogen bond acceptor, favorably modulating a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The subject of this guide, (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid , uniquely combines these advantages. As a spirocyclic scaffold, it introduces a high degree of three-dimensional complexity and rigidity from a single quaternary carbon center. Its β-amino acid nature further enhances proteolytic resistance compared to natural α-amino acids.[1][5]

Synthesis of the Core Scaffold: (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

The synthesis of this spirocyclic amino acid core is a critical first step for its application. A robust and scalable method is required to generate the key intermediate for subsequent Fmoc protection. The Bucherer-Bergs reaction, a classic multicomponent reaction, provides an efficient route starting from the commercially available tetrahydro-4H-pyran-4-one.[6][7][8][9]

Synthetic Pathway Overview

The synthesis proceeds in two primary stages: formation of a spirohydantoin intermediate via the Bucherer-Bergs reaction, followed by harsh basic hydrolysis to open the hydantoin ring and yield the desired amino acid.

cluster_0 Bucherer-Bergs Reaction cluster_1 Hydrolysis cluster_2 Fmoc Protection A Tetrahydro-4H-pyran-4-one Reagents1 (NH₄)₂CO₃, NaCN EtOH/H₂O, 60-70°C A->Reagents1 B Spirohydantoin Intermediate (8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione) Reagents2 1. NaOH (40-60%), THF, Reflux 2. HCl (to pH 2-4) B->Reagents2 Reagents1->B Multicomponent Condensation C Core Amino Acid (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid Reagents3 Fmoc-OSu Base (e.g., NaHCO₃), Dioxane/H₂O C->Reagents3 Reagents2->C Ring Opening D Final Product This compound Reagents3->D N-protection

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from CN109942717A)[10]

Part A: Synthesis of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione (Intermediate I)

  • Reaction Setup: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add tetrahydro-4H-pyran-4-one (1.0 eq, e.g., 100 g), water (6 mL/g), and ethanol (6 mL/g).

  • Reagent Addition: Add ammonium carbonate (3.0 eq, e.g., 300 g) and sodium cyanide (1.2 eq, e.g., 120 g) to the mixture.

  • Reaction: Heat the reaction mixture to 70°C and maintain for 3-4 hours.

  • Workup: Cool the mixture to 5-10°C. The product will precipitate as a white solid. Collect the solid by suction filtration.

  • Purification: Wash the filter cake thoroughly with ice-cold water (3x) to remove unreacted salts.

  • Drying: Dry the white solid under vacuum at 60°C for 5 hours to yield the spirohydantoin intermediate.

Part B: Synthesis of 4-amino-tetrahydro-2H-pyran-4-carboxylic acid

  • Reaction Setup: To a suitable reaction vessel, add the spirohydantoin intermediate from Part A (1.0 eq, e.g., 160 g), tetrahydrofuran (THF, 6.75 mL/g), and a 40-60% aqueous solution of sodium hydroxide (4.8 mL/g).

  • Hydrolysis: Heat the mixture to reflux (approx. 50-60°C) and maintain for 5-6 hours.

  • Solvent Removal: Remove the THF from the reaction mixture by distillation.

  • Precipitation: Cool the remaining aqueous solution and carefully adjust the pH to 2-4 using concentrated hydrochloric acid. The target amino acid will precipitate as a solid.

  • Isolation: Collect the solid by filtration and dry under vacuum to obtain the final core amino acid scaffold.

Part C: Fmoc-Protection

  • Reaction Setup: Dissolve the core amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution. Cool the solution in an ice bath.

  • Reagent Addition: Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) (1.0-1.1 eq) in dioxane dropwise while maintaining the temperature and pH (approx. 8-9).

  • Reaction: Allow the reaction to stir overnight, warming to room temperature.

  • Workup: Acidify the reaction mixture with dilute HCl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate in vacuo to yield the final, Fmoc-protected building block.

Application in Peptide Synthesis: The Fmoc-SPPS Workflow

The N-terminal Fmoc group makes the title compound perfectly suited for incorporation into peptide chains using modern automated Solid-Phase Peptide Synthesis (SPPS).[10] The Fmoc group is stable to the acidic conditions used for side-chain deprotection but is readily cleaved by a mild base (piperidine), allowing for the sequential, controlled addition of amino acids to a growing chain anchored on a solid resin support.

Standard Fmoc-SPPS Cycle for Incorporation

The incorporation of this compound follows a standard, iterative cycle of deprotection, washing, coupling, and washing.

Resin Peptide-Resin (N-terminus Fmoc-protected) Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 Step 2: DMF Wash (Removes Piperidine & Dibenzofulvene) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator e.g., HCTU, Base) Wash1->Coupling Incoming Building Block: This compound Wash2 Step 4: DMF Wash (Removes Excess Reagents) Coupling->Wash2 NextCycle Peptide-Resin (n+1) Ready for Next Cycle Wash2->NextCycle NextCycle->Deprotection Repeat Cycle

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Experimental Protocol for Manual Peptide Coupling

This protocol outlines a single coupling cycle on a 0.1 mmol scale.

  • Resin Preparation: Start with 0.1 mmol of a pre-swelled, N-terminally Fmoc-protected peptide-resin in a reaction vessel.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in N,N-dimethylformamide (DMF) to the resin. Agitate for 3 minutes. Drain. Repeat with a second 5 mL portion of the piperidine solution for 7-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the cleaved Fmoc adduct (dibenzofulvene-piperidine).

  • Coupling Solution Preparation: In a separate vial, dissolve this compound (0.5 mmol, 5 eq), HCTU (0.45 mmol, 4.5 eq), and N,N-diisopropylethylamine (DIEA) (1.0 mmol, 10 eq) in ~3 mL of DMF. Allow to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 1-2 hours.

  • Final Wash: Drain the coupling solution and wash the resin with DMF (5 x 5 mL). The resin now bears the newly coupled spirocyclic amino acid and is ready for the next deprotection/coupling cycle.

Impact on Peptide Structure and Function: A Mechanistic View

The true value of this building block lies in its ability to dictate peptide conformation. By replacing a natural amino acid, such as glycine or alanine, with the rigid spirocyclic scaffold, medicinal chemists can lock a peptide bend or turn into a specific, biologically relevant conformation.

For example, many peptide-protein interactions are mediated by β-turns. Incorporating the (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid moiety can act as a potent β-turn mimetic, stabilizing this secondary structure.

cluster_0 Flexible Peptide Ligand cluster_1 Constrained Peptidomimetic P1 Unstructured Peptide Chain Target Enzyme Active Site or Receptor Binding Pocket P1->Target High Entropic Cost Multiple Conformations Susceptible to Proteolysis P2 Peptide with Spirocyclic Core (Pre-organized β-turn) P2->Target Low Entropic Cost Locked Bioactive Conformation Proteolytically Shielded

Caption: Conceptual model of a constrained peptidomimetic enhancing target binding.

This pre-organization leads to a lower entropic penalty upon binding, which can translate directly to higher affinity and potency. Furthermore, the unnatural spirocyclic core provides a steric shield, protecting adjacent peptide bonds from degradation by proteases, thereby increasing the compound's stability and duration of action.

Conclusion and Future Outlook

This compound is a highly valuable, synthetically accessible building block for medicinal chemistry and drug discovery. Its spirocyclic nature imparts significant conformational rigidity, while the integrated tetrahydropyran ring offers favorable physicochemical properties. By serving as a potent tool to induce stable secondary structures and enhance metabolic stability, this unnatural amino acid enables the rational design of sophisticated peptidomimetics. Its application through standard Fmoc-SPPS workflows allows for its seamless integration into modern drug discovery programs aimed at developing potent, selective, and durable therapeutics for a wide range of challenging biological targets.

References

  • Reddavide, F., et al. (2018). Multicomponent reactions: synthesis of spirocyclic tetrahydropyran derivatives by prins cyclization. Heterocycles, 58(1), 659–666. [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Váňa, P., & Potáček, M. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(3), 181-201. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Lesma, G., et al. (2009). Tetrahydroisoquinoline-Based Spirocyclic Lactam as a Type II′ β-Turn Inducing Peptide Mimetic. The Journal of Organic Chemistry, 74(19), 7305–7312. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Strecker Amino Acid Synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]

  • Nortcliffe, A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

  • Deshpande, S. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications, 8(1), 2265-2268. [Link]

  • Yoshizawa, T., et al. (2021). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. Journal of Medicinal Chemistry, 64(15), 11087–11097. [Link]

  • Bailey, K. L., et al. (2017). Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. ACS Infectious Diseases, 3(10), 754-765. [Link]

  • Gemoets, H. P. L., et al. (2021). Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Nature Communications, 12(1), 5831. [Link]

  • Pícha, F., et al. (1993). Two-step generation of spirocyclic dipeptides from linear peptide ethyl ester precursors.
  • Foley, D. J., et al. (2020). Macrocyclic Modalities Combining Peptide Epitopes and Natural Product Fragments. Journal of the American Chemical Society, 142(8), 3884–3894. [Link]

  • Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. mSystems, 7(1), e01038-21. [Link]

  • ResearchGate. (n.d.). The synthesis of spirocyclic tetrahydropyran‐oxazoline hybrids 2 via... Retrieved from [Link]

  • Al-Mugren, K. S. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Molecules, 29(1), 1-25. [Link]

  • Strieth-Kalthoff, F., et al. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Nature Chemistry, 14(8), 926-933. [Link]

  • Ramirez, A., & Sammakia, T. (2013). Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. The Journal of Organic Chemistry, 78(18), 9032-9046. [Link]

  • Shanghai Carro Chemical Co Ltd. (2019). Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid. CN109942717A.

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An In-Depth Technical Guide to N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid: A Versatile Building Block for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids into peptide backbones represents a pivotal strategy for enhancing therapeutic efficacy. These unique building blocks offer the ability to modulate the physicochemical properties of peptides, leading to improved stability, enhanced receptor affinity, and novel biological activities. Among the diverse array of unnatural amino acids, N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid has emerged as a particularly valuable scaffold. This technical guide provides a comprehensive overview of its molecular characteristics, synthesis, and applications, with a focus on its utility in solid-phase peptide synthesis (SPPS) and the rationale behind its use in drug design.

Molecular Profile

This compound is a derivative of glycine, featuring a tetrahydropyran ring at the alpha-carbon. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety makes it directly amenable to the widely used Fmoc-based solid-phase peptide synthesis strategies.

PropertyValueSource(s)
Molecular Formula C22H23NO5[1]
Molecular Weight 381.42 g/mol [1]
IUPAC Name (4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}tetrahydro-2H-pyran-4-yl)acetic acid[1]
CAS Number 946716-25-2[1]

The Strategic Advantage of the Tetrahydropyran Moiety in Medicinal Chemistry

The tetrahydropyran (THP) ring is not merely a passive structural element; it is a "privileged scaffold" in medicinal chemistry, imparting several desirable properties to parent molecules.[2] Its incorporation is a deliberate design choice to enhance the drug-like characteristics of peptide-based therapeutics.

Causality behind the benefits of the THP motif:

  • Improved Solubility and Pharmacokinetics: The oxygen atom within the THP ring can act as a hydrogen bond acceptor, which can improve the solubility of the resulting peptide in aqueous environments. This is a critical factor for bioavailability and formulation. The THP moiety can also positively influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Conformational Rigidity: The cyclic nature of the tetrahydropyran ring introduces a degree of conformational constraint to the amino acid side chain. This rigidity can help to pre-organize the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.

  • Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can enhance the in vivo half-life of the peptide.

  • Bioisosterism: The tetrahydropyran ring can act as a bioisostere for other cyclic systems, such as cyclohexane or piperidine, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape and biological activity.

Synthesis of this compound

The synthesis of this specialized amino acid involves a multi-step process, beginning with the formation of the core (4-aminotetrahydro-2H-pyran-4-yl)acetic acid, followed by the crucial Fmoc protection step.

Part 1: Synthesis of the Unprotected Amino Acid

Synthesis_Part1 start Tetrahydropyran-4-one step1 Strecker Reaction (e.g., KCN, NH4Cl) start->step1 intermediate1 Aminonitrile Intermediate step1->intermediate1 step2 Hydrolysis (e.g., HCl, H2O, heat) intermediate1->step2 product (4-aminotetrahydro-2H-pyran-4-yl)acetic acid step2->product

Figure 1: General synthetic scheme for the core amino acid.

Part 2: Fmoc Protection

The final step is the protection of the primary amine with the Fmoc group. This is a standard procedure in peptide chemistry, typically achieved by reacting the amino acid with an Fmoc-donating reagent in the presence of a base.

Experimental Protocol: General Procedure for Fmoc Protection

  • Dissolution: Dissolve (4-aminotetrahydro-2H-pyran-4-yl)acetic acid in an appropriate aqueous solvent system, such as a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Addition of Fmoc Reagent: Cool the solution in an ice bath and add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) in dioxane dropwise while maintaining the pH between 8.5 and 9.5 with the addition of a base (e.g., sodium carbonate).

  • Reaction: Allow the reaction to stir overnight at room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, perform an aqueous work-up. This typically involves washing with a non-polar organic solvent (e.g., diethyl ether) to remove unreacted Fmoc reagent and byproducts. The aqueous layer is then acidified (e.g., with cold 1M HCl) to a pH of 2-3 to precipitate the Fmoc-protected amino acid.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Fmoc_Protection_Workflow start Dissolve Amino Acid in aqueous base step1 Add Fmoc-OSu or Fmoc-Cl start->step1 step2 Stir overnight at room temperature step1->step2 step3 Aqueous work-up and acidification step2->step3 product Isolate and purify N-Fmoc-(4-amino-tetrahydro- 2H-pyran-4-yl)acetic acid step3->product

Figure 2: Workflow for the Fmoc protection of the amino acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is designed for seamless integration into standard Fmoc-SPPS protocols. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed at each cycle of peptide elongation.

Experimental Protocol: Incorporation into a Peptide Chain via SPPS

This protocol outlines a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: The solid support (e.g., Rink amide resin) with the growing peptide chain is initially swelled in a suitable solvent like DMF.

  • Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF for a specified time (typically 5-20 minutes). This is followed by extensive washing with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation methods include the use of coupling reagents such as:

    • HBTU/HOBt or HATU/HOAt with a tertiary amine base like diisopropylethylamine (DIPEA).

    • DIC/OxymaPure .

  • Coupling Reaction: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for a period ranging from 30 minutes to several hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines. A negative test indicates a complete reaction.

  • Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Chain Elongation: The cycle of deprotection, activation, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.

SPPS_Cycle cluster_0 SPPS Cycle Resin Resin-bound Peptide (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling Reaction Washing1->Coupling Activation Activate N-Fmoc-(4-amino-tetrahydro- 2H-pyran-4-yl)acetic acid (e.g., HATU/DIPEA) Activation->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Proceed to next coupling cycle Washing2->Next_Cycle

Figure 3: A single cycle of solid-phase peptide synthesis.

Characterization and Quality Control

For any synthetic building block, rigorous characterization is essential to ensure its identity and purity. For this compound, the following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the chemical structure of the molecule. A supplier's datasheet indicates that 1H NMR data is available, typically run in a solvent like d6-DMSO.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for determining the purity of the compound.

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of advanced peptides and peptidomimetics. The strategic incorporation of the tetrahydropyran moiety offers a powerful tool for medicinal chemists to enhance the drug-like properties of peptide-based therapeutics, including their solubility, metabolic stability, and conformational profile. Its compatibility with standard Fmoc-SPPS protocols makes it a readily accessible component for researchers in both academic and industrial settings. As the demand for more potent and stable peptide drugs continues to grow, the use of such rationally designed non-natural amino acids will undoubtedly play an increasingly critical role in the future of drug discovery.

References

  • Paravizzini, S. J., Hutton, C. A., & Karas, J. A. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 31(45), e01510-. [Link]

  • Paravizzini, S. J., Hutton, C. A., & Karas, J. A. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 31(45), e01510-. [Link]

  • Paravizzini, S. J., Hutton, C. A., & Karas, J. A. (2025). Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 31(45), e01510-. [Link]

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  • Legrand, B., et al. (2015). Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry, 13(24), 6748-6755. [Link]

  • Balachandra, C. (2015). Syntheses of Unnatural Amino Acids, Peptides and Novel Fluorescent Molecules from Tropolone. Homi Bhabha National Institute. [Link]

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  • Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (22), 3845-3856. [Link]

  • Nowick Laboratory, UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Giddam, A. K., et al. (2015). Application of Fmoc-SPPS, thiol-maleimide conjugation and copper(I)-catalyzed alkyne. Griffith Research Online. [Link]

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  • El-Faham, A., & Albericio, F. (2019). Green Chemistry - In situ Fmoc removal. Green Chemistry, 21(1), 69-73. [Link]

  • Collins, J. M., et al. (2023). Total wash elimination for solid phase peptide synthesis. Nature Communications, 14(1), 7935. [Link]

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The Tetrahydropyran Scaffold in Novel Amino Acid Design: A Strategic Tool for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of conformationally constrained structural motifs into bioactive molecules is a cornerstone of modern medicinal chemistry. Among these, the tetrahydropyran (THP) ring has emerged as a privileged scaffold, particularly in the design of novel amino acids and peptidomimetics. This technical guide provides a comprehensive overview of the significance of the THP scaffold, moving from its fundamental physicochemical properties to its application in sophisticated drug design. We will explore its role as a bioisostere, its impact on peptide conformation, key synthetic strategies for its incorporation, and its successful application in the development of therapeutic agents. This document is intended for researchers and drug development professionals seeking to leverage the unique advantages of the THP moiety to overcome challenges in stability, selectivity, and bioavailability.

The Tetrahydropyran Ring: A Privileged Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) is a saturated six-membered heterocycle containing one oxygen atom.[1] While the parent molecule is relatively simple, its derivatives are of immense value in drug discovery. The strategic replacement of a carbon atom in a cyclohexane ring with an oxygen atom introduces a unique combination of properties that medicinal chemists can exploit to fine-tune the pharmacological profile of a lead compound.

Conformational Rigidity and Reduced Entropy

The THP ring primarily exists in a stable chair conformation, which significantly restricts the conformational freedom of substituents attached to it. When incorporated into an amino acid structure, this rigidity helps to pre-organize the molecule into a specific, biologically relevant conformation. This pre-organization is critical because it reduces the entropic penalty that must be paid upon binding to a biological target, often leading to a significant increase in binding affinity.[2]

Bioisosterism and Physicochemical Modulation

The THP scaffold is often employed as a bioisostere for the cyclohexane ring.[2] However, the introduction of the heteroatom confers distinct advantages. The ring oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a target receptor that is absent in its carbocyclic counterpart.[2] Furthermore, the THP moiety generally possesses lower lipophilicity compared to a cyclohexyl group, which can be leveraged to improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

Table 1: Physicochemical Property Comparison: Cyclohexane vs. Tetrahydropyran

PropertyCyclohexane MoietyTetrahydropyran MoietyRationale for Advantage in Drug Design
Lipophilicity (cLogP) HigherLowerLower lipophilicity can improve solubility and reduce metabolic liability, enhancing the ADME profile.[2]
Hydrogen Bond Acceptors 01 (Ring Oxygen)The oxygen can form a hydrogen bond with the target, increasing binding affinity and specificity.[2]
Conformational State Rigid ChairRigid ChairBoth provide conformational constraint, reducing the entropic cost of binding.[2]
Metabolic Stability Prone to oxidationGenerally stableThe ether linkage is less susceptible to metabolic oxidation than a methylene group.

Engineering Peptide Conformation with THP-Amino Acids

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics—small molecules that mimic the structure and function of peptides—are designed to overcome these limitations. THP-containing amino acids are powerful building blocks for creating peptidomimetics because they can enforce specific secondary structures, such as β-turns.[3][4]

A β-turn is a common secondary structural motif that is critical for many protein-protein interactions.[5] By incorporating a rigid THP scaffold, a peptide backbone can be locked into a β-turn-like conformation, effectively mimicking the native peptide's binding epitope. This approach has been successfully used to design ligands for targets like the melanocortin receptors, where a 2,4,5-trisubstituted THP scaffold was used to mimic a tripeptide structure.[3][4]

G cluster_0 Flexible Peptide Chain cluster_1 THP-Constrained Peptide a1 Amino Acid (i) a2 Amino Acid (i+1) a1->a2 Multiple Rotamers a3 Amino Acid (i+2) a2->a3 Multiple Rotamers a4 Amino Acid (i+3) a3->a4 Multiple Rotamers b1 Amino Acid (i) b2 THP-Amino Acid (i+1) b1->b2 b3 Amino Acid (i+2) b2->b3 b4 Amino Acid (i+3) b3->b4 b4->b1 Forced H-Bond (β-Turn) caption Figure 1. The THP scaffold induces a defined conformation.

Caption: The THP scaffold reduces conformational flexibility, pre-organizing the peptide into a bioactive β-turn structure.

Synthetic Strategies for Accessing THP-Amino Acids

The utility of the THP scaffold is underpinned by the development of robust and stereoselective synthetic methodologies.[6][7] The ability to control the stereochemistry of substituents on the THP ring is critical for correctly positioning the amino acid side chains in three-dimensional space to interact with the target. Numerous powerful strategies have been developed to construct these polysubstituted heterocyclic systems.

Key Synthetic Approaches Include:

  • Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a classic and effective method for forming 4-hydroxy-tetrahydropyrans.[8]

  • Intramolecular Hydroalkoxylation/Oxymercuration: The cyclization of silylated alkenols can provide highly substituted THPs with excellent diastereoselectivity.[6][9]

  • Hetero-Diels-Alder Reactions: This cycloaddition approach can rapidly generate complex THP structures.[7]

  • Ring-Closing Metathesis (RCM): RCM offers a versatile route to various substituted dihydropyrans, which can then be hydrogenated to the corresponding THPs.[7]

Exemplar Protocol: Tethered Enol-Ether Prins Cyclization

The following is a generalized protocol for the synthesis of a 4-hydroxytetrahydropyran scaffold, a key intermediate that can be further elaborated into 4-aminotetrahydropyran derivatives for use in novel amino acid synthesis and library creation.[10][11]

G start Homoallylic Alcohol + Aldehyde step1 Tether Formation (e.g., Acetalization) start->step1 step2 Prins Cyclization (Lewis Acid, e.g., TMSOTf) step1->step2 step3 Intermediate: 4-Hydroxytetrahydropyran step2->step3 step4 Functional Group Manipulation (e.g., Azidation) step3->step4 step5 Reduction to Amine or Cycloaddition step4->step5 end 4-Aminotetrahydropyran Scaffold step5->end caption Figure 2. General workflow for Prins cyclization to yield an amino-THP scaffold.

Caption: A generalized workflow for the synthesis of 4-aminotetrahydropyran scaffolds via a Prins cyclization strategy.

Step-by-Step Methodology:

  • Tether Formation: A suitable homoallylic alcohol is reacted with an aldehyde (often formaldehyde or its equivalent) under acidic conditions to form an intermediate acetal or enol ether.

  • Prins Cyclization: The intermediate is treated with a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf) at low temperature (e.g., -78 °C) in an inert solvent like dichloromethane (DCM). This catalyzes the intramolecular cyclization to form the core 4-hydroxytetrahydropyran ring system with high stereocontrol.

  • Purification: The reaction is quenched, and the crude product is purified using column chromatography to isolate the desired 4-hydroxytetrahydropyran diastereomer.

  • Functionalization: The resulting hydroxyl group at the C4 position is a versatile handle for further modification. It can be converted to an azide via a Mitsunobu reaction or by mesylation followed by substitution with sodium azide.[10]

  • Amine Formation: The 4-azidotetrahydropyran can be reduced (e.g., via Staudinger reaction or catalytic hydrogenation) to yield the corresponding 4-aminotetrahydropyran, a key building block for novel amino acids.[10] Alternatively, the azide can be used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to build diverse libraries.[10]

Success Stories: THP Scaffolds in Approved and Investigational Drugs

The theoretical advantages of the THP scaffold have been validated by its inclusion in several clinically successful and investigational drugs. The THP motif is often incorporated to enhance potency, selectivity, and pharmacokinetic properties.

Table 2: Examples of Therapeutics Incorporating the Tetrahydropyran Scaffold

Drug Name (Brand)Therapeutic TargetRole of the Tetrahydropyran Scaffold
Gilteritinib (Xospata)FLT3 / AXL Receptor Tyrosine KinaseThe amino-THP substituent is a key feature, contributing to the inhibitor's potency and kinase selectivity profile in the treatment of acute myeloid leukemia (AML).[2]
Venetoclax (Venclexta)B-cell lymphoma 2 (Bcl-2)The THP-methylamine moiety is part of the core structure, crucial for binding to the BH3-binding groove of Bcl-2 and inducing apoptosis in cancer cells.[2]
Zanamivir (Relenza)NeuraminidaseWhile derived from carbohydrates, this influenza drug features a dihydropyran ring, a close relative of THP, that mimics the transition state of the enzyme's substrate.[2]
AZD0156 (Investigational)Ataxia Telangiectasia Mutated (ATM) KinaseAn amino-THP fragment was installed to optimize the pharmacokinetic profile, leading to a potent, selective, and orally bioavailable inhibitor for cancer therapy.[2]

These examples underscore the versatility of the THP ring.[2][12] In kinase inhibitors like Gilteritinib and AZD0156, the THP-amine motif has become a popular and effective component for achieving favorable drug-like properties.[2] In Bcl-2 inhibitors like Venetoclax, the THP ring serves as a rigid scaffold to correctly orient the pharmacophoric groups for optimal target engagement.[2]

Conclusion and Future Outlook

The tetrahydropyran scaffold has firmly established itself as a valuable tool in the arsenal of the medicinal chemist. Its ability to impart conformational rigidity, modulate physicochemical properties, and act as a versatile peptidomimetic makes it an ideal building block for the design of novel amino acids. By constraining peptide backbones and improving ADME profiles, THP-containing amino acids enable the development of therapeutics with enhanced potency, selectivity, and bioavailability. The continued development of novel stereoselective synthetic methods will further expand the accessibility and diversity of THP-based structures, ensuring that this privileged scaffold will play a significant role in the discovery of the next generation of innovative medicines.

References

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  • Kulesza, A., Ebetino, F. H., Mishra, R. K., Cross-Doersen, D., & Mazur, A. W. (2007). Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans as Peptidomimetic Scaffolds for Melanocortin Receptor Ligands. Organic Letters, 9(22), 4483–4486. [Link]

  • Soler, N., et al. (2013). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. European Journal of Organic Chemistry. [Link]

  • University of Bristol. (2020). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Bristol Research Portal. [Link]

  • Gómez, C., et al. (2018). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. The Journal of Organic Chemistry, 83(15), 8231–8244. [Link]

  • Ros, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules, 23(11), 2841. [Link]

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  • Subirós-Funosas, R., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

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  • Szolcsányi, P., & Kóta, Z. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals, 14(5), 449. [Link]

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applications of Fmoc protected amino acids in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: The Central Role of Fmoc-Protected Amino Acids in Modern Drug Discovery

Executive Summary: The strategic use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group in solid-phase peptide synthesis (SPPS) has become a cornerstone of modern drug discovery.[1] Its unique combination of stability and mild, base-labile cleavage conditions provides a robust and versatile platform for the chemical synthesis of peptides, a class of therapeutics with increasing importance. This guide, from the perspective of a Senior Application Scientist, elucidates the core chemical principles, validated experimental workflows, and pivotal applications of Fmoc-protected amino acids. We will explore the causality behind the dominance of the Fmoc strategy, from its inherent orthogonality to its amenability to automation, which collectively empower researchers to construct complex peptide-based drugs, peptidomimetics, and screening libraries with high fidelity and efficiency.[2][3]

The Chemical Cornerstone: The Fmoc Protecting Group

The efficacy of any peptide synthesis strategy hinges on the reliability of its protecting groups. The Fmoc group, introduced in the late 1970s, revolutionized the field by offering a superior alternative to harsher, acid-based methodologies.[4][5]

1.1 Structure and Core Attributes The Fmoc group is an amine-protecting group attached to the N-terminus of an amino acid.[6] Its defining chemical characteristic is its stability under acidic conditions while being uniquely susceptible to cleavage by a mild secondary amine base, typically piperidine, through a β-elimination mechanism.[6][7] This reaction is exceptionally clean and rapid, which is fundamental to the success of the multi-step SPPS process.

1.2 The Deprotection Mechanism: A Self-Validating System The removal of the Fmoc group is not merely a reaction; it is a controllable and verifiable step. The mechanism proceeds via β-elimination when exposed to a base like piperidine.[8] This process liberates the N-terminal amine for the next coupling step and generates a dibenzofulvene (DBF) byproduct. This DBF molecule is subsequently scavenged by excess piperidine to form a stable DBF-piperidine adduct.[7]

Crucially, this adduct possesses a strong UV absorbance (~300 nm).[1] This property is exploited for real-time, quantitative monitoring of the deprotection reaction. By measuring the UV absorbance of the solution after the deprotection step, a synthesis instrument can confirm the completion of the reaction before proceeding to the next cycle.[][10] This feedback loop makes the entire synthesis process a self-validating system, ensuring high fidelity at each stage.[]

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Adduct DBF-Piperidine Adduct (UV Active) Piperidine->Adduct Free_Amine H₂N-Peptide-Resin (Free Amine) Intermediate->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF β-Elimination DBF->Adduct Scavenging

Caption: Mechanism of Fmoc deprotection by piperidine.

The Engine of Synthesis: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

SPPS, first conceptualized by Bruce Merrifield, transformed peptide synthesis from a solution-based, purification-intensive process into a streamlined, efficient workflow.[] The core principle involves anchoring the C-terminal amino acid to an insoluble polymer resin, allowing liquid-phase reagents and byproducts to be removed by simple filtration and washing.[3] The Fmoc strategy is the predominant chemistry used in modern SPPS.[2]

The Fmoc-SPPS process is cyclical, with each cycle extending the peptide chain by one amino acid. This iterative nature is highly amenable to automation, which has been a driving force in its adoption for drug discovery.[][12]

SPPS_Cycle Start Start: Resin-Bound Peptide (Fmoc Protected) Deprotection 1. Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash (DMF) Deprotection->Wash1 Remove Fmoc Adduct Coupling 3. Coupling (Fmoc-AA, Activator) Wash1->Coupling Wash2 4. Wash (DMF) Coupling->Wash2 Remove Excess Reagents End Repeat for Next Amino Acid Wash2->End End->Deprotection Next Cycle

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

The Principle of Orthogonality: A Paradigm of Selectivity

The true elegance and power of the Fmoc strategy lie in its orthogonality.[] In peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages.

The Fmoc strategy perfectly embodies this principle:

  • N-terminal α-Amino Protection: The Fmoc group is base-labile (removed by piperidine).[2]

  • Side-Chain Protection: Reactive amino acid side chains are protected by groups that are acid-labile (e.g., tBu, Boc, Trt).[1]

  • Resin Linker: The bond anchoring the peptide to the solid support is also typically acid-labile, often requiring a strong acid like trifluoroacetic acid (TFA) for final cleavage.[4]

This system ensures that the repeated, mild-base deprotection of the N-terminus during chain elongation does not affect the acid-labile side-chain protectors.[10] They remain intact until the very end of the synthesis, when a single strong acid treatment simultaneously cleaves the peptide from the resin and removes all side-chain protecting groups. This prevents a host of potential side reactions and is particularly crucial for synthesizing complex peptides or those with post-translational modifications.[2]

Caption: The principle of orthogonality in Fmoc-SPPS.

The Fmoc-SPPS Workflow: A Validated Protocol

The following is a generalized, step-by-step methodology for automated Fmoc-SPPS. The exact volumes and times will vary based on the scale, synthesizer, and specific peptide sequence.

Materials:

  • Resin: Pre-loaded with the first C-terminal amino acid (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide).[3][13]

  • Fmoc-protected amino acids.

  • Solvent: N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

  • Deprotection Solution: 20% piperidine in DMF.[8]

  • Activation Solution: Coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.[8]

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

Protocol:

  • Resin Preparation: The resin is placed in the reaction vessel and swelled in DMF for 30-60 minutes to ensure all reactive sites are accessible.[3][8]

  • Initial Deprotection: The Fmoc group of the first amino acid on the resin is removed by treating it with 20% piperidine in DMF.

  • SPPS Cycle (Repeated for each amino acid): a. Fmoc Deprotection: The resin is treated with 20% piperidine in DMF (e.g., 2 x 10 min) to remove the N-terminal Fmoc group.[8] b. Washing: The resin is thoroughly washed with DMF (e.g., 5-7 times) to remove the piperidine and the DBF-piperidine adduct.[8] c. Amino Acid Coupling: The next Fmoc-protected amino acid is pre-activated with a coupling reagent and base, then added to the reaction vessel. The reaction is allowed to proceed for 30-60 minutes.[8] d. Washing: The resin is washed again with DMF (e.g., 5-7 times) to remove excess reagents and byproducts.[8]

  • Final Deprotection: After the last amino acid has been coupled, the N-terminal Fmoc group is removed following step 3a.

  • Final Wash and Drying: The fully assembled peptide-resin is washed with DMF, followed by a solvent like dichloromethane (DCM), and dried under vacuum.

  • Cleavage and Global Deprotection: The peptide-resin is treated with the cleavage cocktail for 2-4 hours. This single step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups.[4]

  • Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether, centrifuged, and the crude peptide is purified, typically by reverse-phase HPLC.[4]

Core Applications in Drug Discovery

The efficiency and robustness of the Fmoc strategy have made it indispensable for creating peptide-based tools and therapeutics.

5.1 Therapeutic Peptides Fmoc chemistry is the workhorse for synthesizing peptide drugs. Its mild conditions are essential for preserving the integrity of sensitive amino acids and complex structures.[13] This has enabled the development and large-scale manufacturing of therapeutics for a wide range of diseases, from metabolic disorders to oncology.[10]

5.2 Peptidomimetics and Unnatural Amino Acids A key strategy in modern drug design is to improve the stability and pharmacokinetic profiles of natural peptides. This is often achieved by incorporating unnatural amino acids or modifying the peptide backbone to create "peptidomimetics." Fmoc chemistry is highly compatible with a vast library of commercially available, non-standard Fmoc-protected amino acids, allowing researchers to systematically modify peptide structures to enhance their drug-like properties, such as resistance to enzymatic degradation.[14][15]

5.3 High-Throughput Screening and Peptide Libraries The amenability of Fmoc-SPPS to automation and parallel synthesis makes it ideal for creating large peptide libraries.[2] These libraries, containing thousands or millions of distinct peptide sequences, can be rapidly screened to identify lead compounds with high affinity and specificity for a biological target. This high-throughput approach significantly accelerates the early stages of drug discovery.

Quantitative Analysis and Quality Control

The success of the Fmoc-SPPS methodology is underpinned by its high efficiency and predictability. The following table summarizes key quantitative parameters that are routinely achieved.

ParameterTypical ValueSignificance & Rationale
Coupling Efficiency > 99%High per-step yield is critical for synthesizing long peptides. A 1% loss per cycle results in only ~60% yield for a 50-mer peptide.[]
Deprotection Efficiency > 99.5%Incomplete Fmoc removal leads to deletion sequences (missing amino acids), which are difficult to purify from the target peptide.
Final Crude Purity 50-90%Varies with peptide length and sequence complexity. The goal is to maximize this to simplify final purification.
Purity after HPLC > 95-98%Standard requirement for therapeutic applications and reliable biological assays.
Racemization < 1% per stepThe use of modern coupling reagents (e.g., HATU) and mild conditions minimizes the epimerization of chiral amino acid centers.

Conclusion: The Enduring Impact and Future Directions

Fmoc-protected amino acids are more than just chemical reagents; they are the foundational elements of a powerful synthesis platform that has profoundly impacted drug discovery. The Fmoc-SPPS strategy's combination of mild conditions, orthogonality, process control, and amenability to automation provides a reliable and efficient pathway for constructing highly specific and potent peptide-based therapeutics.[16] As drug development continues to explore complex biologics and precision medicine, the versatility of Fmoc chemistry will ensure its central role in creating the next generation of innovative drugs, from modified peptides with enhanced stability to novel protein-like structures.[10]

References

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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Fmoc Chemistry in Modern Peptide Synthesis. Retrieved from [Link]

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The Strategic Incorporation of Constrained β-Amino Acids in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptides are fundamental to biological processes, yet their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a promising solution. This guide provides an in-depth exploration of a powerful class of peptidomimetic building blocks: constrained β-amino acids. By introducing an additional carbon atom into the amino acid backbone and restricting conformational freedom through cyclic structures, these building blocks impart remarkable properties to peptide analogues. We will delve into the rationale behind their use, synthetic strategies, conformational analysis, and their transformative impact on proteolytic stability and biological activity, equipping researchers with the knowledge to leverage these versatile tools in modern drug discovery.

The Imperative for Peptide Modification: Overcoming Nature's Limitations

Natural peptides, composed of α-amino acids, are exquisite signaling molecules and regulators of cellular function. However, their translation into effective therapeutics is often fraught with challenges. The inherent flexibility of short peptide chains leads to a multitude of conformations in solution, only a fraction of which may be biologically active. This conformational entropy can result in reduced binding affinity for their target receptors. Furthermore, peptides are rapidly degraded by proteases in vivo, leading to short half-lives and poor bioavailability.[1][2][3]

Peptidomimetics aim to address these limitations by introducing non-natural structural elements that enhance stability and pre-organize the molecule into a bioactive conformation.[2][4] The incorporation of β-amino acids, which feature a Cα-Cβ-N backbone instead of the natural Cα-N linkage, has emerged as a highly effective strategy.[2][3][5] This seemingly subtle alteration has profound consequences, most notably a dramatic increase in resistance to enzymatic degradation.[1][6][7]

Constrained β-Amino Acids: The Power of Pre-organization

While the introduction of acyclic β-amino acids provides a significant stability advantage, the true potential for enhancing biological activity lies in the use of constrained β-amino acids. These building blocks incorporate cyclic moieties, such as cyclopropane, cyclopentane, cyclohexane, pyrrolidine, or azetidine rings, into their structure.[6][8][9][10][11] This cyclic constraint drastically reduces the number of accessible conformations, effectively "locking" the peptide backbone into a more defined three-dimensional shape.[6][8][12]

This pre-organization can lead to a significant increase in binding affinity for the target receptor by minimizing the entropic penalty of binding. Moreover, the defined stereochemistry of the cyclic scaffold allows for the precise spatial positioning of side-chain functionalities, a critical factor for optimizing interactions with a biological target.[8]

A Survey of Key Constrained β-Amino Acid Scaffolds

The versatility of constrained β-amino acids stems from the diverse array of cyclic structures that can be employed. Each scaffold imparts unique conformational preferences to the resulting peptide.

Carbocyclic β-Amino Acids: Cyclopentane and Cyclohexane Derivatives

Cyclopentane and cyclohexane-based β-amino acids are among the most widely studied constrained building blocks.[9][13] Their rigid carbocyclic frameworks are potent inducers of specific secondary structures, such as helices and turns, even in short peptide sequences.[6][12] The stereoselective synthesis of these compounds often starts from readily available chiral precursors like sugars or employs key reactions such as ring-closing metathesis and Michael additions.[6][14][15][16] For instance, polyhydroxylated cyclopentane β-amino acids can be synthesized from hexoses, offering a route to highly functionalized and stereochemically complex building blocks.[9][14][15][16] Similarly, trihydroxylated cyclohexane β-amino acids have been synthesized from (−)-shikimic acid.[6][12][13][17][18]

Heterocyclic β-Amino Acids: Pyrrolidine and Azetidine Scaffolds

The incorporation of heteroatoms, typically nitrogen, into the cyclic scaffold introduces additional opportunities for molecular design. Pyrrolidine-based β-amino acids, for example, can be synthesized through methods like copper(I)-catalyzed asymmetric 1,3-dipolar cycloaddition.[11] These heterocyclic systems can influence the hydrogen bonding patterns and overall polarity of the peptidomimetic.

Synthesis and Incorporation into Peptides: A Practical Workflow

The successful application of constrained β-amino acids hinges on their efficient synthesis and incorporation into peptide chains.

Synthetic Strategies for Constrained β-Amino Acids

A variety of synthetic routes have been developed to access these valuable building blocks. Some common strategies include:

  • Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated esters is a powerful method for constructing the β-amino acid backbone.[6]

  • Ring-Closing Metathesis (RCM): RCM has proven to be a versatile tool for the synthesis of cyclic β-amino acids, particularly cyclopentane and cyclohexane derivatives.[9][16]

  • Asymmetric Cycloadditions: Reactions like the 1,3-dipolar cycloaddition of azomethine ylides are effective for the stereocontrolled synthesis of heterocyclic β-amino acids.[11]

  • From Chiral Precursors: Naturally occurring chiral molecules, such as sugars and shikimic acid, serve as excellent starting materials for the synthesis of stereochemically defined cyclic β-amino acids.[6][9][12][13][14][15][16][17][18]

Solid-Phase Peptide Synthesis (SPPS) with β-Amino Acids

A significant advantage of β-amino acids is their compatibility with standard solid-phase peptide synthesis (SPPS) protocols.[2][19] Both Fmoc- and Boc-based chemistries can be adapted for the incorporation of these non-natural residues. While the fundamental steps of coupling and deprotection remain the same, some optimization of coupling reagents and reaction times may be necessary to ensure efficient incorporation, especially for sterically hindered constrained β-amino acids.[20] Microwave-assisted SPPS can also be employed to accelerate the synthesis of peptides containing these modified residues.[21]

SPPS_Workflow Resin Solid Support (Resin) Coupling Coupling Resin->Coupling Fmoc_AA1 Fmoc-Protected β-Amino Acid Fmoc_AA1->Coupling Wash1 Wash Coupling->Wash1 Deprotection Fmoc Deprotection (e.g., Piperidine) Wash1->Deprotection Wash2 Wash Deprotection->Wash2 Coupling2 Coupling Wash2->Coupling2 Fmoc_AA2 Fmoc-Protected α- or β-Amino Acid Fmoc_AA2->Coupling2 Repeat Repeat Cycles Coupling2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection Repeat->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Peptidomimetic Final Peptidomimetic Purification->Peptidomimetic

Figure 1: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating constrained β-amino acids.

Conformational Analysis: Unveiling the 3D Structure

Understanding the three-dimensional structure of peptidomimetics containing constrained β-amino acids is crucial for rational drug design. Several powerful analytical techniques are employed to elucidate their conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of conformational analysis for peptides in solution.[22][23] Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, provide through-bond and through-space correlations between protons, which can be translated into distance and dihedral angle restraints.[24] These restraints are then used in computational modeling to generate a family of structures representing the conformational ensemble of the molecule in solution.[22][23][24] For β-peptides, the analysis of coupling constants and Nuclear Overhauser Effects (NOEs) provides detailed insights into the backbone and side-chain conformations.[25]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides. The characteristic CD spectra of α-helices, β-sheets, and random coils are well-established. For β-peptides and their analogues, CD can reveal the presence of ordered structures, such as the 14-helix, which is a common secondary structural motif for β-peptides.[6][12][13][17][18]

X-ray Crystallography

When suitable crystals can be obtained, X-ray crystallography provides an atomic-resolution picture of the peptide's conformation in the solid state. This technique offers unparalleled detail about bond lengths, bond angles, and torsional angles, providing a definitive snapshot of the molecule's three-dimensional structure.

Conformational_Analysis_Workflow Peptide Synthesized Peptidomimetic NMR NMR Spectroscopy (COSY, TOCSY, NOESY) Peptide->NMR CD Circular Dichroism (CD) Spectroscopy Peptide->CD Xray X-ray Crystallography Peptide->Xray Data_Analysis Data Analysis & Restraint Generation NMR->Data_Analysis CD->Data_Analysis Xray->Data_Analysis Structure_Calc Structure Calculation & Refinement Data_Analysis->Structure_Calc Conformational_Model 3D Conformational Model Structure_Calc->Conformational_Model

Figure 2: An integrated workflow for the conformational analysis of peptidomimetics.

The Impact on Biological Properties: A Paradigm Shift in Peptidomimetic Design

The incorporation of constrained β-amino acids can have a transformative effect on the biological properties of a peptide.

Enhanced Proteolytic Stability

As previously mentioned, one of the most significant advantages of β-amino acid-containing peptides is their remarkable resistance to enzymatic degradation.[1][6][7] The altered backbone geometry of β-peptides is a poor substrate for proteases, which have evolved to recognize and cleave the α-peptide bonds of natural proteins.[1] This enhanced stability translates to longer in vivo half-lives, a critical attribute for any therapeutic agent.

Peptide Composition Half-life in Human Serum (t½)
Natural Peptideα-amino acidsMinutes to hours
β-Peptide Analogueβ-amino acidsHours to days
α,β-Hybrid PeptideMix of α- and β-amino acidsIntermediate, tunable stability

Table 1: A comparative overview of the proteolytic stability of different peptide classes.

Modulation of Biological Activity

By pre-organizing the peptidomimetic into a bioactive conformation, constrained β-amino acids can significantly enhance binding affinity and biological activity. This has been successfully demonstrated in a wide range of applications, including:

  • Receptor Agonists and Antagonists: By mimicking the receptor-bound conformation of a natural ligand, peptidomimetics containing constrained β-amino acids can act as potent and selective modulators of receptor activity.[2][7]

  • Enzyme Inhibitors: The constrained backbone can be designed to fit precisely into the active site of an enzyme, leading to potent and specific inhibition.[26]

  • Antimicrobial Peptides: The defined amphipathic structures that can be achieved with constrained β-amino acids are crucial for the membrane-disrupting activity of many antimicrobial peptides.[7][19]

  • Inhibitors of Protein-Protein Interactions: The ability to create stable, well-defined secondary structures allows for the design of peptidomimetics that can disrupt disease-relevant protein-protein interactions.[4][7]

Future Directions and Conclusion

The field of constrained β-amino acids is continually evolving, with ongoing research focused on the development of novel synthetic methodologies, the exploration of new cyclic scaffolds, and their application to an ever-expanding range of biological targets. The ability to fine-tune the conformational properties and proteolytic stability of peptides through the judicious incorporation of these building blocks has solidified their position as an indispensable tool in modern medicinal chemistry and drug discovery.[27] As our understanding of the relationship between structure and function continues to grow, so too will the impact of constrained β-amino acids on the development of the next generation of peptide-based therapeutics.

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The Architecture of Constraint: A Technical Guide to the Synthesis of Cyclic Amino Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for Rigidity

In the dynamic theater of molecular recognition, conformation is paramount. Linear peptides, while offering a diverse chemical vocabulary, often suffer from conformational heterogeneity, a liability that can lead to diminished receptor affinity, poor selectivity, and susceptibility to proteolytic degradation. The strategic introduction of cyclic constraints into amino acid frameworks offers a compelling solution to these challenges. By reducing the entropic penalty of binding and pre-organizing the molecule into a bioactive conformation, cyclic amino acid analogs have emerged as powerful tools in drug discovery and chemical biology.[1][2][3] They serve as versatile scaffolds for mimicking protein secondary structures, such as β-turns and α-helices, and for probing the intricate landscapes of protein-protein interactions.[4][5][6] This guide provides a comprehensive overview of the core synthetic strategies employed to forge these conformationally constrained building blocks, offering both theoretical underpinnings and practical, field-proven methodologies for the modern researcher.

I. Foundational Strategies in Cyclic Amino Acid Synthesis

The construction of cyclic amino acid analogs hinges on a diverse toolkit of organic reactions. The choice of strategy is dictated by the desired ring size, the nature of the amino acid side chain, and the stereochemical requirements of the target molecule. Here, we delve into the most prevalent and robust methodologies.

Ring-Closing Metathesis (RCM): Forging Carbon-Carbon Bonds with Precision

Ring-closing metathesis has revolutionized the synthesis of cyclic structures, and its application to amino acid analogs is no exception.[7][8] This powerful reaction, often catalyzed by ruthenium-based complexes like the Grubbs or Hoveyda-Grubbs catalysts, facilitates the formation of a carbon-carbon double bond within a linear precursor bearing two terminal alkenes.[9] The versatility of RCM allows for the creation of a wide range of ring sizes, from five-membered rings to larger macrocycles.[10]

A key advantage of RCM is its compatibility with a broad spectrum of functional groups, making it amenable to solid-phase peptide synthesis (SPPS).[9][10] This allows for the direct incorporation of olefin-containing unnatural amino acids into a peptide sequence, followed by on-resin cyclization to generate constrained peptides.[9]

Experimental Protocol: On-Resin RCM for a Cyclic Hexapeptide

This protocol outlines a general procedure for the on-resin synthesis of a cyclic hexapeptide using RCM.

  • Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM).

  • First Amino Acid Loading: Attach the first Fmoc-protected amino acid with an alkenyl side chain (e.g., Fmoc-L-allylglycine) to the resin using N,N-diisopropylethylamine (DIPEA) in DCM.

  • Peptide Elongation: Perform standard Fmoc-based solid-phase peptide synthesis to assemble the linear peptide sequence. Incorporate a second amino acid with an alkenyl side chain at the desired position.

  • Fmoc Deprotection: Remove the final Fmoc protecting group with 20% piperidine in N,N-dimethylformamide (DMF).

  • Resin Washing: Thoroughly wash the resin with DMF, DCM, and then dichloroethane (DCE).

  • Ring-Closing Metathesis: Add the second-generation Grubbs catalyst (e.g., 10 mol%) in DCE to the resin and agitate at room temperature or with gentle heating until cyclization is complete (monitored by LC-MS).

  • Catalyst Removal: Wash the resin extensively with DCM to remove the ruthenium catalyst.

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water).

  • Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: RCM Workflow for Cyclic Peptide Synthesis

RCM_Workflow Resin 2-CTC Resin Load_AA1 Load Fmoc-Allylglycine Resin->Load_AA1 Elongate Peptide Elongation Load_AA1->Elongate Incorporate_AA2 Incorporate Second Alkenyl AA Elongate->Incorporate_AA2 Deprotect Fmoc Deprotection Incorporate_AA2->Deprotect Wash1 Wash Deprotect->Wash1 RCM RCM with Grubbs Catalyst Wash1->RCM Wash2 Wash RCM->Wash2 Cleave Cleavage & Deprotection Wash2->Cleave Purify RP-HPLC Purification Cleave->Purify Final_Product Cyclic Peptide Purify->Final_Product

Caption: On-resin RCM workflow for cyclic peptide synthesis.

Lactamization: The Classic Amide Bond Formation

Lactamization, the intramolecular formation of an amide bond, is a cornerstone of cyclic peptide and amino acid analog synthesis.[11][12] This strategy can be employed in several ways:

  • Head-to-Tail Cyclization: The N-terminal amine reacts with the C-terminal carboxylic acid.[13][14]

  • Side-Chain to Side-Chain Cyclization: An amino group on one side chain (e.g., lysine) reacts with a carboxylic acid on another (e.g., aspartic or glutamic acid).[12][15]

  • Backbone to Side-Chain Cyclization: The N- or C-terminus is linked to a side chain.[13]

Lactamization can be performed either in solution or on a solid support.[11][16] Solution-phase cyclization often requires high dilution to favor intramolecular reaction over intermolecular polymerization. On-resin cyclization offers the advantage of a pseudo-dilution effect, minimizing oligomerization.[16]

Experimental Protocol: Solution-Phase Lactamization of a Linear Peptide

This protocol describes a general procedure for the solution-phase cyclization of a linear peptide precursor.

  • Linear Peptide Synthesis: Synthesize the linear peptide on a solid support using standard Fmoc or Boc chemistry.

  • Cleavage from Resin: Cleave the peptide from the resin while keeping the side-chain protecting groups intact.

  • Purification of Linear Peptide: Purify the protected linear peptide by RP-HPLC.

  • Cyclization Reaction: Dissolve the purified linear peptide in a suitable solvent (e.g., DMF) at high dilution (typically 0.1-1 mM). Add a coupling reagent (e.g., HATU, HBTU, or PyBOP) and a base (e.g., DIPEA). Stir the reaction at room temperature until completion.

  • Deprotection: Remove the side-chain protecting groups using an appropriate deprotection cocktail.

  • Final Purification: Purify the final cyclic peptide by RP-HPLC.

Diagram: Lactamization Strategies

Lactamization_Strategies cluster_0 Head-to-Tail cluster_1 Side-Chain to Side-Chain cluster_2 Backbone to Side-Chain a { NH2-...-COOH } a:n->a:c b {...-Lys(NH2)-...-Asp(COOH)-...} b:n->b:c c { NH2-...-Asp(COOH)-...} c:n->c:c

Caption: Common lactamization strategies for peptide cyclization.

Asymmetric Synthesis: Controlling Stereochemistry

For the synthesis of chiral cyclic amino acids, controlling the stereochemistry is crucial. Asymmetric synthesis methodologies are employed to achieve high enantiomeric purity.[17][18][19] One powerful approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions.

For instance, the asymmetric alkylation of glycine derivatives using a chiral phase-transfer catalyst can establish the desired stereocenter early in the synthetic sequence.[17] Subsequent cyclization reactions then yield the enantiomerically enriched cyclic amino acid. Another strategy involves the use of chiral nickel(II) complexes of Schiff bases derived from glycine or alanine, which can undergo diastereoselective alkylation or Michael addition reactions.[19][20]

Cycloaddition Reactions: Building Rings with Elegance

Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, provide an elegant and efficient means of constructing five-membered heterocyclic amino acid analogs.[21] These reactions can be highly stereoselective and allow for the rapid assembly of complex cyclic frameworks. For example, the decarboxylative condensation of an α-amino acid with an aldehyde generates a semi-stabilized azomethine ylide, which can then undergo a [3+2] cycloaddition with a dipolarophile to yield a pyrrolidine-containing amino acid derivative.[21]

II. Incorporation into Peptides and Conformational Analysis

Once synthesized, cyclic amino acid analogs can be incorporated into peptides using standard solid-phase or solution-phase peptide synthesis techniques.[22] The presence of the cyclic constraint significantly influences the conformational preferences of the resulting peptide.[4][23]

Conformational Analysis is essential to understand the three-dimensional structure of these modified peptides and to correlate structure with biological activity. The primary techniques used for this purpose are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about bond connectivities, dihedral angles, and interatomic distances through techniques like COSY, TOCSY, NOESY, and ROESY.[4]

  • X-ray Crystallography: Offers a high-resolution snapshot of the peptide's conformation in the solid state.

  • Circular Dichroism (CD) Spectroscopy: Used to assess the overall secondary structure content (e.g., α-helix, β-sheet, or random coil).

  • Molecular Modeling and Dynamics Simulations: Computational methods that complement experimental data to provide insights into the conformational landscape and dynamic behavior of the cyclic peptides in solution.[23]

III. Applications in Drug Discovery and Chemical Biology

The unique properties of cyclic amino acid analogs make them invaluable in various research areas:

  • Peptidomimetics: They serve as scaffolds to mimic the bioactive conformations of natural peptides, leading to analogs with enhanced potency, selectivity, and metabolic stability.[1][2]

  • Inhibitors of Protein-Protein Interactions (PPIs): The constrained nature of cyclic peptides allows them to present specific side chains in a pre-organized manner, making them effective at disrupting the large and often featureless interfaces of PPIs.[1][24]

  • Drug Delivery: The improved stability and, in some cases, enhanced cell permeability of cyclic peptides make them promising candidates for therapeutic delivery.[22]

  • Molecular Probes: Cyclic amino acids can be functionalized with reporter groups (e.g., fluorophores, biotin) to create tools for studying biological processes.[22]

Table 1: Comparison of Common Cyclization Strategies

StrategyKey FeaturesAdvantagesDisadvantages
Ring-Closing Metathesis (RCM) Forms a C=C bond.High functional group tolerance, applicable to SPPS.Requires a metal catalyst, potential for catalyst-related side reactions.
Lactamization Forms an amide bond.Well-established, versatile (head-to-tail, side-chain-to-side-chain).Can lead to oligomerization in solution, may require protecting groups.
Asymmetric Synthesis Controls stereochemistry.Provides access to enantiomerically pure compounds.Can involve multi-step sequences and chiral auxiliaries/catalysts.
Cycloaddition Reactions Forms heterocyclic rings.High stereoselectivity, rapid assembly of complex structures.Limited to specific ring systems (e.g., five-membered rings).

IV. Future Perspectives

The field of synthetic cyclic amino acid analogs continues to evolve, driven by the need for more sophisticated molecular tools and therapeutic agents. Future research will likely focus on the development of novel cyclization strategies that offer greater efficiency, selectivity, and functional group compatibility. The design and synthesis of analogs with unique and precisely controlled three-dimensional structures will remain a key objective. Furthermore, the integration of computational design with synthetic chemistry will undoubtedly accelerate the discovery of cyclic peptides with tailored biological activities.[24] The continued exploration of this fascinating class of molecules holds immense promise for advancing our understanding of biological systems and for the development of next-generation therapeutics.

References

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  • Synthesis of cyclic peptides by ring-closing metathesis. PubMed.
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  • Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl). NIH.
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  • Adding Amino Acids with Novel Reactivity to the Genetic Code of Saccharomyces Cerevisiae. Journal of the American Chemical Society.
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  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. PMC - NIH.
  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. PMC.
  • β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. PMC.
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Introduction: Overcoming the Flexibility of Life's Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Conformationally Restricted Amino Acids

Peptides, the short chains of amino acids that orchestrate a vast array of biological processes, hold immense therapeutic potential. However, their clinical utility is often hampered by two intrinsic properties: conformational flexibility and metabolic instability. In solution, a linear peptide exists as a dynamic ensemble of countless conformations, only a fraction of which are biologically active. This flexibility leads to a significant entropic penalty upon binding to a target receptor and exposes the peptide backbone to rapid degradation by proteases.

Conformationally restricted amino acids (crAAs) represent a cornerstone of modern medicinal chemistry and peptidomimetic design, offering a powerful solution to these challenges.[1][2] By incorporating structural constraints—such as cyclization or strategic substitution—into an amino acid's structure, we can limit the accessible range of its backbone (φ, ψ) and side-chain (χ) torsional angles. This pre-organization locks the peptide into a more defined, bioactive conformation, which can dramatically enhance binding affinity, receptor selectivity, and proteolytic stability.[3][4] This guide provides a technical overview of the rational design, synthesis, and characterization of these critical molecular tools for researchers and drug development professionals.

Part 1: The Genesis of Constraint - Rational Design and Discovery

The creation of effective crAAs is not a matter of chance but of deliberate design, blending computational prediction with bio-inspired principles. The primary goal is to reduce the conformational space of a peptide to favor the specific geometry required for biological activity.[1][5]

Computational and Bio-Inspired Design

Modern discovery workflows often begin in silico. Using molecular dynamics simulations and conformational energy calculations, scientists can predict how specific structural modifications will influence the torsional angles of an amino acid residue.[5][6] These computational methods allow for the virtual screening of numerous candidate structures before committing to synthetic efforts.[7][8]

This predictive power is often guided by nature. The known geometries of protein secondary structures, such as the precise turns of a β-hairpin or the regular periodicity of an α-helix, serve as blueprints.[2] A crAA can be designed to act as a "nucleation site," inducing and stabilizing a desired local conformation within a peptide sequence. For instance, α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib) are well-known promoters of helical structures.[9]

The overall discovery pipeline integrates these approaches, moving from a biological target to a final, constrained peptidomimetic.

G cluster_0 Discovery & Design Phase cluster_1 Synthesis & Validation Phase Target Target Protein & Bioactive Peptide Lead NMR Structural Analysis (NMR) of Native Peptide-Receptor Complex Target->NMR Identify Bioactive Conformation Comp Computational Modeling (Energy Calculations, MD Simulations) Target->Comp Define Pharmacophore NMR->Comp Design Design of Candidate crAAs Comp->Design Predict Constraints Synth Asymmetric Synthesis of crAA Design->Synth Propose Synthetic Target Incorp Peptide Synthesis (SPPS) with crAA Synth->Incorp Confirm Conformational Analysis (NMR, X-ray) Incorp->Confirm Bio Biological Assay (Binding, Activity, Stability) Incorp->Bio Confirm->Bio Validate Structure Bio->Design Iterative Refinement

Discovery workflow for crAA-based peptidomimetics.
A Taxonomy of Structural Constraint

The strategies for imposing conformational restriction are diverse, each offering a unique method for controlling molecular geometry. They can be broadly categorized based on where the constraint is applied.

G cluster_main Root Conformationally Restricted Amino Acids (crAAs) MainChain Main-Chain Constraint α,α-Disubstitution (Aib) N-Alkylation (Sarcosine) α,β-Dehydro Amino Acids Root:f0->MainChain SideChain Side-Chain Constraint Side-Chain to Backbone Cyclization (Proline Analogs) Side-Chain to Side-Chain Cyclization (Stapled Peptides) Root:f0->SideChain Bridged Bridged / Bicyclic Main-Chain & Side-Chain Fusion (e.g., Freidinger Lactams) Bicyclic Proline Mimetics Root:f0->Bridged

Classification of conformationally restricted amino acids.

These classifications provide a framework for understanding the synthetic challenges and conformational outcomes associated with different crAA families. Bridged systems, for example, offer the most rigid constraints but often require more complex, multi-step synthetic routes.[10]

Part 2: The Art of Asymmetric Synthesis

The biological activity of crAAs is exquisitely dependent on their stereochemistry. Therefore, the development of robust, stereocontrolled synthetic methods is paramount. The goal is to produce enantiomerically pure building blocks ready for incorporation into peptides, typically via Solid-Phase Peptide Synthesis (SPPS).

Foundational Strategies in Asymmetric Synthesis

Several core strategies have emerged as field-proven approaches for the asymmetric synthesis of crAAs.

  • Chiral Glycine Equivalents : This widely used method employs chiral templates derived from glycine, which serve as electrophilic or nucleophilic synthons. Alkylation or addition reactions proceed with high diastereoselectivity controlled by the chiral auxiliary, which is subsequently removed to yield the desired non-racemic α-amino acid.[11][12]

  • Catalytic Asymmetric Synthesis : The use of chiral catalysts to control stereochemistry represents a more atom-economical approach. This includes:

    • Transition Metal Catalysis : Chiral transition metal complexes, such as those involving Ni(II), can catalyze stereoselective alkylation reactions on protected amino acid scaffolds.[11]

    • Organocatalysis : Small organic molecules, such as chiral amines (e.g., proline derivatives), can catalyze reactions like Michael additions and aldol reactions with high enantioselectivity, providing access to complex stereochemical arrays.[13]

    • Photoredox Catalysis : This modern technique uses light and a photocatalyst to generate radical intermediates under mild conditions, enabling novel bond formations for the asymmetric synthesis of unnatural amino acids.[14]

  • Ring-Closing Metathesis (RCM) : For creating cyclic and bridged crAAs, RCM, particularly using Grubbs' catalysts, has become an indispensable tool. It allows for the formation of carbon-carbon double bonds within a peptide backbone or side chain, creating macrocycles that mimic secondary structures like β-turns.[9][15]

Detailed Protocol: Organocatalytic Synthesis of a Constrained γ-Amino Acid

This protocol describes a highly stereoselective synthesis of a cyclically constrained γ-amino acid, adapted from methodologies that use an organocatalytic Michael addition as the key step.[13] This approach generates three stereocenters with high control from achiral precursors.

Objective: To synthesize an enantiomerically enriched γ-amino acid precursor with a cyclohexyl constraint on the Cβ-Cγ bond.

Workflow Diagram:

G Start 1-Nitrocyclohexene & Isovaleraldehyde Step1 Organocatalytic Michael Addition - Chiral Pyrrolidine Catalyst - Solvent: Chloroform Start->Step1 Product1 β-Substituted δ-Nitro Aldehyde (High diastereo- and enantioselectivity) Step1->Product1 Step2 Reduction of Aldehyde - Sodium Borohydride (NaBH4) - Solvent: Methanol Product1->Step2 Product2 β-Substituted δ-Nitro Alcohol Step2->Product2 Step3 Reduction of Nitro Group - Catalytic Hydrogenation (e.g., Raney Ni, H2) - or Chemical Reduction (e.g., Zn/HCl) Product2->Step3 Final Constrained γ-Amino Alcohol Step3->Final

Synthetic workflow for a constrained γ-amino acid.

Step-by-Step Methodology:

  • Reaction Setup (Michael Addition):

    • To a solution of 1-nitrocyclohexene (1.0 eq) in anhydrous chloroform (0.5 M) in a flame-dried flask, add the aldehyde (e.g., isovaleraldehyde, 2.0 eq).

    • Cool the mixture to 0 °C.

    • Add the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 0.2 eq) and benzoic acid (0.2 eq) as a co-catalyst.

    • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC or ¹H NMR for the disappearance of the nitroalkene.

    • Causality: The chiral pyrrolidine catalyst forms an enamine with the aldehyde, which then attacks the nitroalkene in a stereochemically defined manner, establishing two new stereocenters. The acid co-catalyst facilitates catalyst turnover.

  • Workup and Purification (Michael Adduct):

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired δ-nitro aldehyde.

    • Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

  • Reduction of Aldehyde:

    • Dissolve the purified δ-nitro aldehyde (1.0 eq) in methanol (0.2 M) and cool to 0 °C.

    • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 15 minutes.

    • Stir for 1 hour at 0 °C, then allow to warm to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the δ-nitro alcohol.

    • Causality: NaBH₄ is a mild reducing agent that selectively reduces the aldehyde to a primary alcohol without affecting the nitro group.

  • Reduction of Nitro Group to Amine:

    • Dissolve the δ-nitro alcohol (1.0 eq) in methanol.

    • Add a catalytic amount of Raney Nickel (approx. 50% w/w slurry in water).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the final constrained γ-amino alcohol, which can be protected (e.g., as a Boc or Fmoc derivative) and oxidized to the carboxylic acid for use in SPPS.

    • Validation: Confirm the structure of the final product by NMR and mass spectrometry.

Part 3: Structural Validation and Application

Synthesizing a crAA is only half the battle. It is crucial to confirm that the imposed constraint induces the desired local conformation and translates into improved biological properties.

Conformational Analysis by NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of peptides.[16][17] By incorporating a crAA into a peptide, specific NMR parameters can be measured to define its structure.

NMR ParameterInformation GainedTypical Values for Secondary Structures
³JHNα Coupling Constant Dihedral angle (φ) via Karplus equationα-helix: ~4 Hzβ-sheet: ~8-10 Hzβ-turn (i+1): ~5-7 Hz
Nuclear Overhauser Effect (NOE) Interproton distances (< 5 Å)α-helix: Strong dNN(i, i+1)β-sheet: Strong dαN(i, i+1)β-turn: dNN(i+1, i+2), dαN(i, i+2)
Amide Proton Temp. Coefficient Solvent exposure / H-bondingH-bonded: > -4.5 ppb/KSolvent-exposed: < -4.5 ppb/K
¹³C Chemical Shifts (Cα, Cβ) Backbone conformation (φ, ψ)Deviations from random coil shifts are indicative of stable secondary structure.

Table 1: Key NMR parameters used for peptide conformational analysis.[18][19][20]

By measuring these parameters for a peptide containing a crAA, researchers can build a detailed 3D model of its structure, confirming that the synthetic constraint successfully pre-organized the molecule as intended.

Impact on Drug Discovery and Development

The incorporation of crAAs has led to the successful development of numerous therapeutic candidates and approved drugs. The benefits are multifaceted:

  • Enhanced Potency and Selectivity: By locking a peptide into its bioactive conformation, the entropic cost of binding is minimized, leading to higher affinity. The rigid structure can also better discriminate between receptor subtypes, improving selectivity.[4][21]

  • Increased Proteolytic Stability: Constraining the peptide backbone can mask cleavage sites recognized by proteases, significantly extending the molecule's biological half-life.[3][9]

  • Improved Pharmacokinetics: While not a universal rule, the reduced flexibility and potential for masked polar groups can sometimes lead to improved membrane permeability and oral bioavailability.

Drug / CandidateTherapeutic AreaIncorporated crAA TypeAdvantage Conferred
Saxagliptin Type 2 DiabetesBicyclic Proline MimeticEnhanced potency, stability against DPP-4 enzyme
Zabicipril HypertensionBridged Proline AnalogIncreased potency as an ACE inhibitor
Ximelagatran AnticoagulantProline AnalogOral bioavailability, stable thrombin inhibitor

Table 2: Examples of commercial drugs designed using conformationally restricted amino acids.[3]

Conclusion and Future Outlook

Conformationally restricted amino acids are indispensable tools in modern chemical biology and drug discovery. They provide a rational and powerful means to transform flexible, unstable peptides into potent, selective, and drug-like molecules. The field continues to evolve, driven by advances in computational design that allow for the prediction of more subtle and complex conformational effects[7][22], and by the invention of novel synthetic methodologies that grant access to previously unattainable molecular architectures.[10][14] As our ability to precisely control the three-dimensional structure of molecules grows, the role of crAAs in developing the next generation of targeted therapeutics will only become more profound.

References

  • Hruby, V. J. (1993). Designing amino acids to determine the local conformations of peptides. PubMed. Available at: [Link]

  • László, T., et al. (2013). Synthesis of a conformationally constrained δ-amino acid building block. Amino Acids, 44(2), 511-518. Available at: [Link]

  • Galeazzi, R., Mobbili, G., & Orena, M. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Current Organic Chemistry, 8(18), 1799-1829. Available at: [Link]

  • Galeazzi, R., Mobbili, G., & Orena, M. (2004). Modeling and Synthesis of Conformationally Restricted Amino Acids. Semantic Scholar. Available at: [Link]

  • Smith, A. B., et al. (2023). Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. Organic Letters, 25(35), 6524–6528. Available at: [Link]

  • Alemán, C., et al. (2011). Protein segments with conformationally restricted amino acids can control supramolecular organization at the nanoscale. Physical Chemistry Chemical Physics, 13(37), 16615-16624. Available at: [Link]

  • Miller, S. J., & Grubbs, R. H. (1995). Synthesis of Conformationally Restricted Amino Acids and Peptides Employing Olefin Metathesis. Journal of the American Chemical Society, 117(21), 5855–5856. Available at: [Link]

  • Pegoraro, S., et al. (2014). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 19(6), 7856-7881. Available at: [Link]

  • Timmerman, P., et al. (2024). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Discovery World. Available at: [Link]

  • LePlae, P. R., et al. (2002). Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Structure. Organic Letters, 4(18), 3175–3178. Available at: [Link]

  • Hruby, V. J. (2014). Global and local restrictions Peptidomimetics. Slideshare. Available at: [Link]

  • Wilson, A. J. (2017). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Chembiochem, 18(14), 1349-1357. Available at: [Link]

  • Tatton, P. J., et al. (2022). Conformational Analysis of Uniformly 13C-Labeled Peptides by Rotationally Selected 13Cα-13CH3 Double-Quantum Solid-State NMR. Molecules, 27(19), 6571. Available at: [Link]

  • Sevy, A. M., et al. (2022). Enumerative Discovery of Noncanonical Polypeptide Secondary Structures. Journal of the American Chemical Society, 144(44), 20389–20400. Available at: [Link]

  • Hruby, V. J., et al. (1991). Aspects of the Design of Conformationally Constrained Peptides. Methods in Enzymology, 202, 411-436. Available at: [Link]

  • Soloshonok, V. A. (2022). Asymmetric synthesis of novel sterically constrained amino acids. ResearchGate. Available at: [Link]

  • Belokon, Y. N., & Soloshonok, V. A. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(21), 5005. Available at: [Link]

  • Richards, M. W., et al. (2024). Constrained TACC3 peptidomimetics for a non-canonical protein–protein interface elucidate allosteric communication in Aurora-A kinase. Chemical Science, 15, 135-146. Available at: [Link]

  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Journal of Biosciences, 6(2), 167-184. Available at: [Link]

  • Williams, R. M. (1995). Asymmetric syntheses of unnatural amino acids and hydroxyethylene Peptide isosteres. CHIMIA International Journal for Chemistry, 49(9), 305-308. Available at: [Link]

  • Papoian, G. A., & Giragossian, C. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: [Link]

  • Gɛc, J. A., et al. (2016). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 21(6), 789. Available at: [Link]

  • Behera, L. M., et al. (2021). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids, 53(11), 1677–1692. Available at: [Link]

  • ACD/Labs. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR. YouTube. Available at: [Link]

  • Anishchenko, I., et al. (2023). Computational design of soluble and functional membrane protein analogues. Nature Communications, 14, 6745. Available at: [Link]

  • Socolich, M., et al. (2005). Computational Protein Design Quantifies Structural Constraints on Amino Acid Covariation. PLoS Computational Biology, 1(5), e42. Available at: [Link]

  • Jamieson, A. G., et al. (2020). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 11(26), 6898–6904. Available at: [Link]

  • Janecka, A., et al. (2001). Conformationally restricted peptides as tools in opioid receptor studies. Current Medicinal Chemistry, 8(13), 1613-1627. Available at: [Link]

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Methodological & Application

Application Notes & Protocols for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Standard and Modified Fmoc Deprotection Conditions for Novel Peptide Synthesis

Introduction: The Central Role of Fmoc Chemistry in Modern Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the efficient and reliable assembly of complex peptide chains. Its key advantage lies in its base-lability, allowing for orthogonal deprotection in the presence of acid-labile side-chain protecting groups. This feature is fundamental to the synthesis of a diverse array of peptides, including therapeutics and research tools.[1] Standard Fmoc deprotection is typically achieved using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2][3]

This guide provides a comprehensive overview of standard Fmoc deprotection conditions, delves into the underlying chemical mechanism, and offers detailed protocols. Crucially, it addresses the critical considerations and necessary modifications for the successful deprotection of a wide range of non-standard and modified amino acids, a frequent challenge in contemporary drug development and chemical biology research.

The Mechanism of Fmoc Deprotection: A Base-Mediated β-Elimination

The removal of the Fmoc group proceeds via a two-step E1cB (unimolecular conjugate base elimination) mechanism. This process is initiated by a mild base, most commonly a secondary amine like piperidine.[4]

  • Proton Abstraction: The base abstracts the acidic proton on the β-carbon (C9) of the fluorenyl ring system.[2][3][4][5]

  • β-Elimination: This deprotonation leads to the formation of a carbanion, which is stabilized by the aromatic fluorenyl system. The unstable intermediate then undergoes β-elimination, cleaving the C-O bond and releasing the free amine of the peptide, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.[2][3][4]

  • Dibenzofulvene Scavenging: The liberated dibenzofulvene is a reactive electrophile that can undergo Michael addition with the newly deprotected amine or other nucleophiles. To prevent this deleterious side reaction, an excess of the amine base (e.g., piperidine) is used to act as a scavenger, trapping the DBF to form a stable adduct that is washed away.[2][3][4]

The efficiency of this process is dependent on the basicity and concentration of the amine, the solvent polarity, and the steric environment of the N-terminus.[2][3]

Standard Fmoc Deprotection Protocols

For the majority of standard amino acids, a 20% (v/v) solution of piperidine in DMF provides efficient and complete Fmoc removal.

Data Summary: Standard Fmoc Deprotection Conditions
ParameterStandard ConditionRange of UsePurpose
Reagent 20% (v/v) Piperidine in DMF20-50% (v/v)Primary deprotection agent and DBF scavenger.
Solvent N,N-Dimethylformamide (DMF)NMP, DCM (less common)Swells the resin and solvates reagents and peptide.
Treatment Time 2 x 5-10 minutes1-20 minutes per treatmentEnsures complete deprotection.
Temperature Room TemperatureRoom TemperatureStandard condition for most applications.
Experimental Protocol: Standard Fmoc Deprotection on Solid Support
  • Resin Swelling: Swell the peptide-resin in DMF for 15-30 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[6] Agitate the mixture for 3-5 minutes at room temperature.[7]

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate for 10-15 minutes to ensure complete Fmoc removal.[7]

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]

  • Verification (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test or Chloranil test) to confirm the presence of a free primary amine, indicating complete deprotection.

Visualizing the Workflow: Standard Fmoc Deprotection

Fmoc_Deprotection_Workflow Start Fmoc-Protected Peptide-Resin Swell Swell Resin in DMF (15-30 min) Start->Swell Drain1 Drain DMF Swell->Drain1 Deprotect1 Add 20% Piperidine in DMF (3-5 min) Drain1->Deprotect1 Drain2 Drain Reagent Deprotect1->Drain2 Deprotect2 Add Fresh 20% Piperidine in DMF (10-15 min) Drain2->Deprotect2 Drain3 Drain Reagent Deprotect2->Drain3 Wash Wash Resin with DMF (5-7 times) Drain3->Wash End Deprotected Peptide-Resin (Ready for Coupling) Wash->End

Sources

Application Notes & Protocols: Strategic Use of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid for Targeted Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins represents a cornerstone of modern chemical biology and therapeutic development.[] This document provides a detailed technical guide on the application of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid , a novel building block for introducing a versatile and hydrophilic linker into biomolecules. We will elucidate the strategic advantages conferred by the tetrahydropyran (THP) moiety, detail its incorporation via Solid-Phase Peptide Synthesis (SPPS), and provide robust protocols for its subsequent use as a conjugation handle for various payloads, thereby enabling the creation of advanced bioconjugates such as antibody-drug conjugates (ADCs), peptide-drug conjugates (PDCs), and custom-labeled probes.

Introduction: The Rationale for a Structurally Defined Linker

The efficacy of a bioconjugate is critically dependent on the linker connecting the biological targeting moiety (e.g., an antibody or peptide) to the functional payload (e.g., a cytotoxic drug).[2] The linker is not merely a spacer but a critical component that influences stability, solubility, pharmacokinetics, and the mechanism of payload release.[3][4] Traditional conjugation methods often target natural amino acid residues like lysine or cysteine, leading to heterogeneous products with variable drug-to-antibody ratios (DAR) and unpredictable performance.

The use of UAAs allows for the precise, site-specific placement of a unique chemical handle, overcoming the limitations of stochastic conjugation.[5] This compound is an engineered UAA designed to serve this purpose. Its core structure features two key elements:

  • Nα-Fmoc Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group facilitates its direct use in the well-established Fmoc/tBu strategy for Solid-Phase Peptide Synthesis (SPPS).[6] This allows for the iterative and controlled assembly of a peptide sequence with the UAA incorporated at a predetermined position.

  • The (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid Core: This moiety introduces a secondary amine on a cyclic ether backbone. The tetrahydropyran ring is a key design feature; as a hydrophilic motif, it can help mitigate the aggregation often caused by hydrophobic payloads and improve the overall solubility and pharmacokinetic profile of the final conjugate.[7][8] Once incorporated into the peptide and the Fmoc group is removed, the primary amine on the THP ring serves as a specific and readily accessible nucleophile for conjugation.

This application note will guide researchers through the seamless integration of this UAA into a peptide sequence and its subsequent functionalization, providing a complete workflow for generating precisely engineered bioconjugates.

Strategic Workflow Overview

The overall strategy involves a multi-stage process that begins with peptide synthesis and culminates in a purified, functional bioconjugate. The workflow is designed to be modular, allowing for the conjugation of various payloads depending on the desired application.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Purification sp1 1. Resin Loading & Swelling sp2 2. Iterative SPPS Cycles (Coupling & Fmoc Deprotection) sp1->sp2 Standard SPPS sp3 3. Incorporation of Fmoc-THP-Linker sp2->sp3 Introduce UAA sp4 4. N-terminal Fmoc Deprotection sp3->sp4 Expose Amine Handle sp5 5. On-Resin Payload Conjugation (to THP-Amine) sp4->sp5 Attach Payload cp1 6. Cleavage from Resin & Side-Chain Deprotection sp5->cp1 Release Conjugate cp2 7. Crude Peptide Precipitation cp1->cp2 cp3 8. Purification (RP-HPLC) cp2->cp3 cp4 9. Characterization (LC-MS) cp3->cp4 final_product Final Bioconjugate cp4->final_product

Figure 1: Overall workflow for bioconjugate synthesis.

Experimental Protocols

Protocol 1: Incorporation of this compound via SPPS

This protocol describes a single coupling cycle for incorporating the UAA into a growing peptide chain on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin (or other suitable resin depending on C-terminal requirement)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • This compound

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Preparation:

    • Place the peptide-resin from the previous synthesis cycle (with the N-terminal Fmoc group removed) in a reaction vessel.

    • Wash the resin thoroughly with DMF (3 x 1 min).

  • Activation of the UAA:

    • In a separate vial, dissolve this compound (3.0 eq. relative to resin loading), HBTU (2.9 eq.), in DMF.

    • Add DIPEA (6.0 eq.) to the solution.

    • Allow the activation to proceed for 2-3 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated UAA solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The steric bulk of the THP moiety is moderate, but extended coupling time ensures high efficiency.

    • In-Process Control: Perform a Kaiser test (ninhydrin test) on a small sample of beads. A negative result (beads remain yellow) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin extensively to remove excess reagents:

      • DMF (3 x 1 min)

      • DCM (2 x 1 min)

      • DMF (2 x 1 min)

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.[6] This two-step deprotection ensures complete removal.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

The resin is now ready for the coupling of the next amino acid in the sequence or for proceeding to the on-resin conjugation protocol.

Protocol 2: On-Resin Payload Conjugation to the THP-Amine Handle

This protocol details the conjugation of a payload containing an N-hydroxysuccinimide (NHS) ester to the primary amine of the incorporated THP linker. This is performed after the full peptide sequence is assembled but before final cleavage from the resin.

Materials:

  • Peptide-resin with the THP-linker incorporated and the final N-terminal α-amine protected (e.g., with a Boc group or acetylated) to ensure site-selectivity.

  • Payload-NHS ester (e.g., FITC-NHS, Biotin-NHS, or a drug-linker-NHS) (1.5 - 2.0 eq.)

  • DMF, anhydrous

  • DIPEA (3.0 eq.)

Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin is well-swollen in anhydrous DMF.

    • Wash the resin with anhydrous DMF (3 x 1 min).

  • Conjugation Reaction:

    • Dissolve the Payload-NHS ester and DIPEA in anhydrous DMF.

    • Add this solution to the swollen resin.

    • Agitate the mixture at room temperature, protected from light (especially for fluorescent payloads), for 4-12 hours. The reaction can be monitored by taking a small aliquot of the solution and analyzing for the presence of the NHS-ester starting material by LC-MS or TLC.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin extensively to remove all unreacted payload and byproducts:

      • DMF (5 x 1 min)

      • DCM (3 x 1 min)

      • MeOH (2 x 1 min)

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

G Resin Peptide-Resin (N-term Protected) Reaction Agitate 4-12h Room Temp Resin->Reaction Payload Payload-NHS Ester + DIPEA in DMF Payload->Reaction Wash Wash Resin (DMF, DCM, MeOH) Reaction->Wash Cleavage Proceed to Cleavage (Protocol 3) Wash->Cleavage

Figure 2: Workflow for on-resin payload conjugation.

Protocol 3: Final Cleavage, Purification, and Analysis

This protocol describes the final step to release the bioconjugate from the solid support and remove side-chain protecting groups.

Materials:

  • Dry, conjugated peptide-resin

  • Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5 v/v) is a good general-purpose choice.

  • Cold diethyl ether

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade with 0.1% TFA

  • Centrifuge

Procedure:

  • Cleavage:

    • Place the dry resin in a reaction vessel.

    • Add the cleavage cocktail (approx. 10 mL per gram of resin).

    • Agitate at room temperature for 2-4 hours.

  • Precipitation:

    • Filter the resin and collect the TFA solution.

    • Slowly add the filtrate to a 50 mL tube containing cold diethyl ether (approx. 40 mL). A white precipitate (the crude bioconjugate) should form.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Isolation:

    • Centrifuge the mixture to pellet the crude product.

    • Carefully decant the ether.

    • Wash the pellet with cold ether twice more to remove scavengers.

    • Air-dry the pellet to remove residual ether.

  • Purification:

    • Dissolve the crude pellet in a minimal amount of ACN/water.

    • Purify the bioconjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a suitable C18 column and a water/ACN gradient containing 0.1% TFA.

  • Analysis and Lyophilization:

    • Analyze the collected fractions by LC-MS to confirm the identity and purity of the bioconjugate.

    • Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.

Data Presentation and Expected Outcomes

The success of the synthesis and conjugation should be monitored at each stage. The following table provides typical parameters and expected outcomes for a model synthesis.

ParameterProtocol 1: SPPS IncorporationProtocol 2: On-Resin ConjugationProtocol 3: Purification
Key Reagents Fmoc-THP-Linker, HBTU, DIPEAPayload-NHS, DIPEATFA Cocktail K, Ether
Equivalents (vs. Resin) UAA: 3.0, HBTU: 2.9, DIPEA: 6.0Payload: 1.5-2.0, DIPEA: 3.0N/A
Reaction Time 1-2 hours4-12 hours2-4 hours
Monitoring Method Kaiser TestLC-MS of supernatant (optional)RP-HPLC, LC-MS
Expected Yield (Crude) >95% coupling efficiency>90% conjugation efficiencyVariable, depends on sequence
Expected Purity (Post-HPLC) N/AN/A>95%
Primary QC Analysis N/AN/AESI-MS for mass verification

Conclusion and Field-Proven Insights

This compound is a highly effective building block for creating advanced, site-specific bioconjugates.

  • Causality Behind Choices:

    • Fmoc/tBu Chemistry: This strategy is chosen for its mild deprotection conditions (piperidine), which preserves the integrity of complex peptides and acid-labile side-chain protecting groups until the final cleavage step.[9]

    • On-Resin Conjugation: Performing the conjugation before cleavage from the solid support simplifies purification by allowing excess payload to be washed away easily. This is far more efficient than conjugating in solution post-cleavage.

    • Hydrophilic THP Linker: The inclusion of the cyclic ether THP motif is a deliberate design choice to enhance the aqueous solubility of the final conjugate. This is particularly crucial when working with hydrophobic payloads, as it can prevent aggregation and lead to improved pharmacokinetic properties and a better therapeutic window in vivo.[4][10]

  • Self-Validating System:

    • The workflow incorporates critical checkpoints. The Kaiser test validates the completion of the UAA coupling, while LC-MS analysis provides unambiguous confirmation of the final product's identity and purity. The shift in retention time on RP-HPLC and the corresponding mass increase post-conjugation serve as definitive proof of a successful reaction.

By providing a precise point of attachment and enhancing the physicochemical properties of the resulting molecule, this UAA empowers researchers to build more homogeneous, stable, and effective targeted therapeutics and diagnostic tools.

References

  • Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Topics in Medicinal Chemistry. [Link]

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Frontiers in Drug Delivery. [Link]

  • Frigerio, M., & Kyle, A. F. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Semantic Scholar. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Crabtree, R. H. (2019). Concepts of Catalysis in Site-Selective Protein Modifications. Accounts of Chemical Research. [Link]

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. ResearchGate. [Link]

  • Zhang, Z., et al. (2022). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society. [Link]

  • Levine, P. M., et al. (2017). Combining Non-canonical Amino Acid Mutagenesis and Native Chemical Ligation for Multiply Modifying Proteins: A case study of α-synuclein post-translational modifications. PubMed Central. [Link]

  • ScienceDaily. (2014). Better way to make unnatural amino acids devised. ScienceDaily. [Link]

  • Samieipour, F., et al. (2023). Recent developments in bioconjugation: From strategies to design and clinical applications. ResearchGate. [Link]

  • Su, Z., et al. (2016). Antibody–drug conjugates: Recent advances in linker chemistry. ResearchGate. [Link]

  • Abzena. (2023). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. Abzena. [Link]

  • Chen, J., et al. (2017). Recent advances in the preparation of Fmoc-SPPS-based peptide thioester and its surrogates for NCL-type reactions. Science China Chemistry. [Link]

  • Wenschuh, H., et al. (2007). SPPS Resins Impact the PNA-Syntheses' Improvement. International Journal of Medical Sciences. [Link]

  • Wu, H., & Dr. (2018). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. PubMed Central. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. [Link]

  • AxisPharm. (2024). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

  • Wang, J., et al. (2017). Bioconjugate Therapeutics: Current Progress and Future Perspective. PubMed Central. [Link]

Sources

Application Note: Optimizing Analytical HPLC Methods for Peptides Incorporating N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and detailed protocols for the development of robust analytical High-Performance Liquid Chromatography (HPLC) methods for peptides containing the novel, sterically hindered, and hydrophobic non-canonical amino acid, N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid. The presence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, coupled with the cyclic tetrahydropyran structure, introduces significant challenges to achieving optimal chromatographic resolution. We will explore the underlying principles of method development, focusing on the systematic optimization of stationary phase, mobile phase composition, gradient elution, and temperature to ensure accurate analysis and impurity profiling.

Introduction: The Analytical Challenge

The incorporation of non-canonical amino acids into peptide sequences is a rapidly expanding field in drug discovery, offering pathways to novel therapeutics with enhanced stability, conformation, and biological activity. This compound represents a unique building block that combines a bulky, hydrophobic Fmoc group with a polar tetrahydropyran ring. The analytical challenge arises from several key molecular features:

  • Increased Hydrophobicity: The Fmoc group dramatically increases the hydrophobicity of the peptide, leading to strong retention on reversed-phase (RP) columns.[1][2] This necessitates mobile phases with higher organic solvent concentrations for elution.

  • Steric Hindrance: The three-dimensional structure of the tetrahydropyran moiety can influence peptide conformation and its interaction with the stationary phase, potentially leading to peak broadening or tailing.[3]

  • Complex Impurity Profiles: Synthetic peptides, particularly those involving complex building blocks, can present a variety of impurities, including deletion sequences, diastereomers, and products of side reactions. High-resolution separation is critical for their detection and quantification.

Reversed-phase HPLC remains the gold standard for peptide analysis due to its high resolving power.[4] This note will guide researchers in tailoring RP-HPLC methods to the specific demands of these modified peptides.

Foundational Principles of Method Development

A systematic approach to method development is crucial for achieving a robust and reliable analytical method.[5] The process involves a logical progression from initial screening to fine-tuning of critical parameters.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Finalization A Column Chemistry (C18, C8, Phenyl) C Gradient Slope (Shallow vs. Steep) A->C Select best selectivity B Mobile Phase (ACN, MeOH, TFA, FA) B->C D Temperature (Ambient to 60°C) C->D Fine-tune resolution E Flow Rate (0.8-1.2 mL/min) D->E Optimize peak shape & pressure F Method Validation (Robustness, Reproducibility) E->F Final Method

Caption: A systematic workflow for HPLC method development.

Experimental Protocols & Methodologies

Sample Preparation

Proper sample preparation is paramount to prevent issues like poor peak shape and column fouling.

Protocol 1: Standard Sample Preparation

  • Reconstitution: Dissolve the lyophilized peptide in a solvent that ensures complete solubility. A solution of 50% acetonitrile in water is often a good starting point.

  • Dilution: Dilute the stock solution to a working concentration (e.g., 0.1-1.0 mg/mL) using the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This ensures peak focusing at the column head.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

HPLC System and Column Selection

The choice of stationary phase is a critical determinant of separation selectivity.[5] Given the hydrophobicity of the Fmoc-containing peptide, a systematic evaluation of different column chemistries is recommended.

Column Type Stationary Phase Particle Size (µm) Pore Size (Å) Recommended Use Case
Workhorse C181.8 - 3.5130 - 300Initial screening and general-purpose analysis of peptides up to 5 kDa.[4]
Alternative C83.5300For highly hydrophobic peptides to reduce excessive retention.
Aromatic Phenyl-Hexyl3.5130Offers alternative selectivity through π-π interactions, beneficial for aromatic-rich peptides.[5]

Note: For peptides, wide-pore (300 Å) columns are often preferred as they allow better diffusion of the larger molecules into the pores of the stationary phase, improving peak shape and resolution.[4][6]

Mobile Phase Optimization

The mobile phase composition directly influences peptide retention and selectivity.

Mobile Phase A (Aqueous):

  • Standard: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[7][8] TFA acts as an ion-pairing agent, sharpening peaks by neutralizing basic residues and minimizing secondary interactions with residual silanols on the stationary phase.[9]

  • Alternative (for MS compatibility): 0.1% Formic Acid (FA) in HPLC-grade water. FA is a weaker ion-pairing agent than TFA, which generally results in less retention but is preferred for mass spectrometry as it causes less ion suppression.[10][11]

Mobile Phase B (Organic):

  • Standard: 0.1% TFA (or FA) in acetonitrile (ACN). Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.[4]

  • Alternative: 0.1% TFA (or FA) in methanol (MeOH). Methanol can offer different selectivity compared to acetonitrile and can be explored if resolution is insufficient.

Gradient Elution Protocol

Due to the wide range of hydrophobicities in a typical peptide sample (the target peptide and its impurities), a gradient elution is necessary.[12]

Protocol 2: Generic Screening Gradient

  • System: Analytical HPLC or UHPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm, 300 Å.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C. Elevated temperatures can improve peak shape and alter selectivity by reducing mobile phase viscosity and enhancing mass transfer.[13][14]

  • Detection: UV at 214 nm (peptide backbone) and 280 nm (if aromatic residues like Trp, Tyr are present).[15]

  • Injection Volume: 5-10 µL.

Time (min) % Mobile Phase B Curve
0.010Linear
30.070Linear
31.095Linear
35.095Linear
36.010Linear
40.010Linear

This initial gradient will establish the approximate elution time of the target peptide.

Optimizing Resolution

Once the elution window is known, the gradient can be focused to improve the resolution of the main peak from its impurities.[4]

Protocol 3: Focused Gradient Optimization

Assuming the peptide of interest elutes at 45% B in the screening run:

  • Modify the gradient: Create a much shallower gradient around the elution point.

  • Adjusted Gradient:

Time (min) % Mobile Phase B Curve
0.035Linear
25.055Linear
26.095Linear
30.095Linear
31.035Linear
35.035Linear

A shallower gradient increases the separation time between closely eluting peaks, thereby enhancing resolution.[12]

Causality and In-Depth Discussion

The Role of Ion-Pairing Agents

The choice between TFA and FA is a critical decision. TFA is a strong ion-pairing agent that forms a hydrophobic pair with positively charged residues on the peptide. This increases the overall hydrophobicity of the peptide, leading to longer retention times and often sharper peaks.[9][16] However, TFA is a known ion-suppressant in mass spectrometry. Formic acid, being a weaker acid, provides sufficient mobile phase pH control to protonate acidic side chains but has a much weaker ion-pairing effect, leading to earlier elution.[11][13]

IonPairingEffect cluster_TFA Strong Ion-Pairing (TFA) cluster_FA Weak Ion-Pairing (FA) Peptide Positively Charged Peptide +NH3 TFA TFA Anion CF3COO- FA Formate Anion HCOO- Peptide_TFA Hydrophobic Ion-Pair (Peptide+)-(TFA-) TFA->Peptide_TFA Forms stable ion-pair Peptide_FA Less Hydrophobic Species (Peptide+) FA->Peptide_FA Weak/transient interaction C18 C18 Stationary Phase Hydrophobic Surface Peptide_TFA->C18 Strong Retention Peptide_FA->C18 Weaker Retention

Caption: Effect of TFA vs. FA on peptide retention in RP-HPLC.

Impact of Temperature

Increasing the column temperature typically leads to:

  • Sharper Peaks: Lower mobile phase viscosity improves mass transfer kinetics, allowing the peptide to move more efficiently between the mobile and stationary phases.[14]

  • Reduced Retention Times: The solubility of the peptide in the mobile phase increases, leading to earlier elution.

  • Changes in Selectivity: Temperature can alter the conformation of the peptide and its interaction with the stationary phase, which can change the elution order of closely related impurities.[13] This makes temperature a powerful tool for optimizing difficult separations.

Conclusion

The analysis of peptides containing this compound requires a methodical approach to HPLC method development. The significant hydrophobicity imparted by the Fmoc group necessitates the use of strong organic mobile phases and shallow gradients. By systematically screening column chemistries (C18, C8, Phenyl-Hexyl) and optimizing mobile phase additives (TFA, FA) and temperature, researchers can develop highly resolving and robust analytical methods. The protocols and principles outlined in this application note provide a solid framework for achieving accurate and reproducible results for this challenging class of modified peptides.

References

  • General approach for the development of preparative peptide separations - HPLC. (n.d.). YMC.
  • Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns. (n.d.). Waters Corporation.
  • Peptide Isolation – Method Development Considerations. (n.d.). Waters Corporation.
  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
  • How to Improve HPLC Resolution: Key Factors for Better Separation. (2025). Mastelf.
  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation.
  • The efficient method development for the analysis of proteins, peptides, and synthetic oligonucleotides with a novel hybrid reversed phase column. (n.d.). YMC America, Inc.
  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • A study on the optimal HPLC condition for peptides complex analysis using mass spectrometry. (2003). Korea Science.
  • Improving HPLC Selectivity and Resolution for Protein and Peptide Separations. (2008). Agilent.
  • Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule. (n.d.). PubMed.
  • Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. (n.d.). NIH.
  • Context-dependent effects on the hydrophilicity/hydrophobicity of side-chains during reversed-phase high-performance liquid chromatography: Implications for prediction of peptide retention behaviour. (n.d.). PMC - NIH.
  • Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
  • Big change in retention times switching from TFA to FA? (2021). Chromatography Forum.
  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera.
  • Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. (n.d.). ACS Publications.
  • HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central.
  • Peptide analysis using reverse phase liquid chromatography. (n.d.). Separation Science.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Approaches towards the quantitative analysis of peptides and proteins by reversed-phase high-performance liquid chromatography in the absence of a pure reference sample. (2025). ResearchGate.
  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (n.d.).
  • Application Note: Analytical HPLC Method for Peptides with N-Fmoc-4-Br-D-tryptophan. (n.d.). Benchchem.
  • Analytical HPLC of Peptides. (n.d.). ResearchGate.
  • Tetrahydropyran. (n.d.). Wikipedia.
  • Significance of Chromatographic Techniques in Pharmaceutical Analysis. (n.d.). MDPI.
  • Tetrahydropyran. (n.d.). PubChem - NIH.
  • How Does The Size Of Molecules Affect Chromatography? (2025). Chemistry For Everyone.
  • Tetrahydrofuran. (n.d.). Wikipedia.

Sources

Application Notes and Protocols for Resin Cleavage of Peptides Containing N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Cleavage of a Unique Structural Motif

The successful synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. A pivotal and often challenging step in solid-phase peptide synthesis (SPPS) is the final cleavage of the peptide from the resin support and the concurrent removal of side-chain protecting groups. This process becomes particularly nuanced when the peptide sequence incorporates non-standard amino acids, such as N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid.

This unique building block, characterized by a sterically hindered tetrahydropyran ring integrated into the peptide backbone, introduces specific challenges that necessitate a carefully optimized cleavage strategy. The bulky, conformationally restricted nature of this moiety can influence the efficiency of cleavage and increase the propensity for side reactions if not addressed with a tailored protocol.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective resin cleavage of peptides containing this compound. We will delve into the rationale behind the selection of cleavage reagents, present detailed, step-by-step protocols, and offer troubleshooting advice to ensure the successful isolation of your target peptide with high purity and yield.

Understanding the Chemistry of Cleavage: The Role of Scavengers

In Fmoc-based SPPS, the final cleavage is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1][2] During this process, highly reactive cationic species are generated from the cleavage of the resin linker and the acid-labile side-chain protecting groups (e.g., t-butyl, trityl).[1][3] These carbocations can indiscriminately react with nucleophilic residues within the peptide sequence, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired modifications and a heterogeneous final product.[4][5]

To mitigate these deleterious side reactions, "scavengers" are added to the TFA cleavage cocktail.[6] These are nucleophilic reagents that effectively trap the reactive carbocations before they can modify the peptide. The choice and composition of the scavenger cocktail are critical and depend on the amino acid composition of the peptide.[1][7]

Recommended Cleavage Cocktails

For peptides incorporating the sterically hindered N-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid residue, a robust scavenger cocktail is recommended to ensure complete deprotection and minimize side reactions. The following table summarizes recommended cleavage cocktails, with a rationale for their use.

Cleavage CocktailComposition (v/v)Rationale & Best Use Cases
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A powerful, universal cocktail highly effective at suppressing a wide variety of side reactions.[4][8] Recommended for complex peptides containing multiple sensitive residues (Trp, Cys, Met, Tyr) in addition to the tetrahydropyran moiety.
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)A less odorous alternative to cocktails containing thiols.[9] TIS is an excellent scavenger for trityl-based protecting groups and t-butyl cations. A good general-purpose cocktail if the peptide does not contain cysteine or methionine, which may be better protected by thiol-based scavengers.
TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterA common and effective general-purpose cleavage cocktail for many peptides.[1] Suitable for peptides containing the tetrahydropyran moiety but lacking other highly sensitive residues like Cys, Met, or Trp. The increased steric hindrance of the target residue may necessitate a longer cleavage time with this simpler cocktail.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleParticularly effective for peptides containing multiple arginine residues protected with Pmc or Pbf groups, which can be slow to cleave.[3]

Experimental Protocols

Protocol 1: General Cleavage Using Reagent K

This protocol is recommended for peptides containing N-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid along with other sensitive amino acid residues.

Materials:

  • Peptide-resin

  • Reagent K (freshly prepared)

  • Dichloromethane (DCM)

  • Cold methyl t-butyl ether (MTBE)

  • Centrifuge tubes

  • Sintered glass funnel

  • Nitrogen or argon gas line

Procedure:

  • Resin Preparation: Place the dry peptide-resin (typically 0.1 mmol scale) into a suitable reaction vessel (e.g., a 10 mL polypropylene syringe with a frit).

  • Washing: Wash the resin thoroughly with DCM (3 x 5 mL) to remove any residual dimethylformamide (DMF) and to swell the resin.

  • Cleavage Reaction:

    • Add 5-10 mL of freshly prepared Reagent K to the resin.

    • Seal the vessel and gently agitate at room temperature for 2-4 hours. The extended time is recommended to ensure complete cleavage and deprotection around the sterically hindered residue.

  • Peptide Isolation:

    • Filter the cleavage mixture into a clean 50 mL centrifuge tube.

    • Wash the resin twice with 1-2 mL of fresh TFA and combine the filtrates.

  • Peptide Precipitation:

    • Add the combined filtrate dropwise to a 10-fold excess of cold MTBE (e.g., 40-50 mL). A white precipitate of the crude peptide should form.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Pelleting and Washing:

    • Centrifuge the mixture at 3000-4000 rpm for 5 minutes to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice with cold MTBE, vortexing gently and re-centrifuging each time. This removes residual scavengers and cleavage byproducts.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or argon, followed by drying under high vacuum to remove all traces of solvent.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) for analysis by HPLC and mass spectrometry.

Protocol 2: "Odorless" Cleavage Using Reagent B

This protocol is a suitable alternative when the peptide does not contain residues that are highly susceptible to oxidation, such as methionine.

Materials:

  • As listed in Protocol 1, with Reagent B replacing Reagent K.

Procedure:

  • Follow steps 1 and 2 from Protocol 1 for resin preparation and washing.

  • Cleavage Reaction:

    • Add 5-10 mL of freshly prepared Reagent B to the resin.

    • Seal the vessel and agitate at room temperature for 2-4 hours.

  • Follow steps 4 through 8 from Protocol 1 for peptide isolation, precipitation, washing, drying, and analysis.

Visualizing the Cleavage Workflow

Cleavage_Workflow Resin Peptide-Resin (with N-(4-amino-tetrahydro- 2H-pyran-4-yl)acetic acid) Wash Wash with DCM Resin->Wash Swell resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) 2-4 hours @ RT Wash->Cleavage Prepare for cleavage Filter Filter to separate resin Cleavage->Filter Release peptide Precipitate Precipitate peptide in cold MTBE Filter->Precipitate Isolate peptide solution Centrifuge Centrifuge and wash pellet Precipitate->Centrifuge Purify by precipitation Dry Dry crude peptide (Nitrogen & Vacuum) Centrifuge->Dry Remove solvents Analysis HPLC & Mass Spec Analysis Dry->Analysis Prepare for QC

Caption: General workflow for the cleavage and isolation of the target peptide.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. The following diagram outlines a logical approach to troubleshooting common problems encountered during the cleavage of peptides containing N-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid.

Troubleshooting_Cleavage cluster_observe Observation (Post-Cleavage Analysis) cluster_problems Potential Problems cluster_solutions Corrective Actions Observe Analyze crude peptide (HPLC/MS) Incomplete Incomplete Cleavage/ Side-chain Deprotection Observe->Incomplete SideProducts Presence of Unexpected Side Products Observe->SideProducts LowYield Low Peptide Yield Observe->LowYield Sol_Time Increase cleavage time (e.g., to 4-6 hours) Incomplete->Sol_Time Cause: Steric hindrance Sol_Cocktail Use a stronger scavenger cocktail (e.g., Reagent K) Incomplete->Sol_Cocktail Cause: Insufficient deprotection SideProducts->Sol_Cocktail Cause: Ineffective scavenging Sol_Scavenger Verify scavenger quality and freshness SideProducts->Sol_Scavenger Cause: Degraded scavengers LowYield->Incomplete Check for incomplete cleavage Sol_Precip Optimize precipitation (lower temp, longer time) LowYield->Sol_Precip Cause: Poor precipitation

Caption: A logical guide to troubleshooting common cleavage issues.

Conclusion

The incorporation of sterically demanding, non-canonical amino acids like this compound into peptides requires a thoughtful and well-executed cleavage strategy. By understanding the underlying chemistry of TFA-mediated cleavage and the critical role of scavengers, researchers can successfully navigate the challenges posed by this unique structural motif. The use of robust cleavage cocktails, such as Reagent K, coupled with extended reaction times, provides a reliable foundation for obtaining high-quality crude peptide ready for downstream purification and application. Careful adherence to the protocols and troubleshooting logic presented in these notes will empower scientists to confidently work with this and other complex peptide structures.

References

  • Atherton, E. & Sheppard, R.C. (1989). Solid phase peptide synthesis: a practical approach. IRL Press, Oxford.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTEC. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid in DMF

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing solubility challenges with N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid in N,N-Dimethylformamide (DMF). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. The information presented herein is a synthesis of established chemical principles and field-proven laboratory practices.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in DMF, a standard solvent for peptide synthesis?

A1: Several factors can contribute to the poor solubility of this Fmoc-protected amino acid derivative. The primary reasons include the inherent hydrophobicity of the large Fmoc protecting group, which can lead to aggregation.[1] The specific stereochemistry and crystalline structure of your compound may also play a role. Furthermore, the purity of your DMF is critical; aged DMF can contain dimethylamine, a degradation product that can negatively impact your experiment.[2][3]

Q2: I've noticed that while the tetrahydropyran ring is polar, the overall molecule struggles to dissolve. Why is that?

A2: While the tetrahydropyran moiety and the carboxylic acid group are indeed polar, the large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group often dominates the molecule's solubility characteristics in polar aprotic solvents like DMF. This juxtaposition of polar and nonpolar regions can lead to complex aggregation behavior, hindering straightforward dissolution.

Q3: Can I use heat to dissolve the compound?

A3: Yes, gentle heating is a viable option. Warming the solution to approximately 37-40°C can significantly improve solubility.[1] However, it is crucial to avoid excessive or prolonged heating, as this can lead to the degradation of the Fmoc-amino acid.

Q4: Are there any alternative solvents to DMF that I should consider?

A4: Absolutely. N-Methyl-2-pyrrolidone (NMP) is a common and effective alternative to DMF, often exhibiting superior solvating power for hydrophobic and aggregation-prone sequences.[4] For a greener approach, 2-Methyltetrahydrofuran (2-MeTHF) has shown promise as a solvent for Fmoc-amino acids.[5]

In-Depth Troubleshooting Guides

Issue 1: this compound Fails to Dissolve in DMF at Room Temperature

The inability to achieve a clear solution at ambient temperature is a common first hurdle. This is often due to intermolecular interactions and the kinetics of dissolution.

Causality:

The large, planar Fmoc groups have a strong tendency to stack via π-π interactions, leading to aggregation. This, combined with the compound's crystal lattice energy, can make spontaneous dissolution in DMF a slow process.

Troubleshooting Workflow:

start Initial State: Compound insoluble in DMF at RT step1 Option 1: Sonication (Protocol 1) start->step1 step2 Option 2: Gentle Heating (Protocol 2) start->step2 step3 Option 3: Co-Solvent Addition (Protocol 3) start->step3 outcome1 Clear Solution? step1->outcome1 outcome2 Clear Solution? step2->outcome2 outcome3 Clear Solution? step3->outcome3 success Proceed with Experiment outcome1->success Yes failure Consider Alternative Solvents (e.g., NMP) outcome1->failure No outcome2->success Yes outcome2->failure No outcome3->success Yes outcome3->failure No

Caption: Decision-making workflow for dissolving the Fmoc-amino acid.

Protocol 1: Dissolution via Ultrasonication

Ultrasonication provides mechanical energy to disrupt intermolecular forces and accelerate the dissolution process.[6][7][8]

Step-by-Step Methodology:

  • Preparation: Add the solid this compound to your desired volume of high-purity DMF in a suitable vessel.

  • Sonication: Place the vessel in an ultrasonic water bath.

  • Operation: Sonicate the mixture in short bursts of 1-2 minutes, followed by a brief period of manual swirling or vortexing.

  • Monitoring: Continue this process until the solid is fully dissolved. Be mindful of the bath temperature; do not allow it to exceed 40°C.

Protocol 2: Dissolution with Gentle Heating

Controlled heating can provide the necessary energy to overcome the activation energy of dissolution.

Step-by-Step Methodology:

  • Setup: Prepare a water bath and set the temperature to 37-40°C.

  • Heating: Place the vessel containing the DMF and your compound into the water bath.

  • Agitation: Stir the mixture continuously with a magnetic stir bar or by frequent vortexing.

  • Observation: Heat only as long as necessary to achieve a clear solution. Once dissolved, allow the solution to cool to room temperature before use.

Protocol 3: Enhancing Solubility with Co-Solvents

The addition of a stronger solubilizing agent can significantly improve the dissolution of your compound.

Step-by-Step Methodology:

  • Initial Attempt: First, attempt to dissolve the compound in pure DMF.

  • Co-Solvent Addition: If solubility remains an issue, add a small volume of Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) to the DMF mixture.[1] Start with a 10:1 ratio of DMF to co-solvent.

  • Mixing: Vortex or stir the mixture thoroughly.

  • Incremental Addition: If necessary, incrementally increase the proportion of the co-solvent, monitoring for complete dissolution.

Table 1: Comparison of Recommended Solvents and Techniques

Solvent/TechniqueKey AdvantagesImportant Considerations
DMF (High Purity) Standard solvent for SPPS.Can degrade to dimethylamine; may not be sufficient for highly aggregated compounds.[2]
DMF with Sonication Accelerates dissolution without significant heating.[8]Monitor temperature to avoid overheating.
DMF with Gentle Heat Effective at increasing solubility.[1]Risk of compound degradation if overheated.
DMF/DMSO or DMF/NMP Mixtures Increased solvating power for difficult compounds.[1]May alter reaction kinetics; ensure co-solvent is compatible with downstream steps.
NMP Often a better solvent for hydrophobic peptides and can reduce on-resin aggregation.[4]Can be more prone to decomposition of Fmoc-amino acids over extended periods compared to DMF.[2]
2-MeTHF A greener solvent alternative.[5]May require optimization of reaction conditions.
Issue 2: Precipitation Occurs During the Coupling Reaction

Even if the initial solution is clear, precipitation can occur upon the addition of coupling reagents or during the reaction with the resin-bound amine.

Causality:

This phenomenon is often due to on-resin aggregation, where the growing peptide chain, particularly if it contains hydrophobic residues, folds and aggregates on the solid support. This can block reactive sites and cause the dissolved activated amino acid to precipitate out of the solution.

Troubleshooting and Optimization:
  • Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF. This can disrupt the hydrogen bonds that contribute to aggregation.

  • Solvent Swap: For particularly hydrophobic sequences, switching from DMF to NMP for the coupling step can maintain the solubility of the growing peptide chain and prevent aggregation.[4]

Visualizing the Chemical Principles

The solubility of this compound is governed by a balance of intermolecular forces.

Compound This compound Fmoc Fmoc Group (Hydrophobic) Compound->Fmoc THP Tetrahydropyran & Carboxylic Acid (Hydrophilic) Compound->THP Aggregation Aggregation (π-π stacking, van der Waals) Fmoc->Aggregation promotes Solvation Solvation (Dipole-Dipole with DMF) THP->Solvation promotes Insoluble Poor Solubility Aggregation->Insoluble leads to Solvation->Insoluble counteracts

Caption: Intermolecular forces influencing the solubility of the target compound.

References

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2016). Green Solid-Phase Peptide Synthesis 2. 2‐Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green. ACS Sustainable Chemistry & Engineering, 4(12), 6809–6814. [Link]

  • CEM Corporation. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Giraud, M., Cérède, P., & Al-Kirroli, G. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–758. [Link]

  • Rask, M. G., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14221–14229. [Link]

  • Biotage. (2023, February 2). How to synthesize hydrophobic peptides - Choosing the Right Solvent. [Link]

  • Silva, M. C., et al. (2021). Ultrasonication Improves Solid Phase Synthesis of Peptides Specific for Fibroblast Growth Factor Receptor and for the Protein-Protein Interface RANK-TRAF6. Molecules, 26(23), 7356. [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73, pp. 17-25. Humana Press. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminomethyltetrahydropyran. PubChem Compound Database. Retrieved from [Link]

  • Varkey, J. T., & Pillai, V. N. R. (2003). Synthesis of Fmoc-amino acid chlorides assisted by ultrasonication, a rapid approach. Indian Journal of Chemistry - Section B, 42(11), 2883-2886. [Link]

  • Kumar, V., et al. (2023). Solvent-controlled self-assembly of Fmoc protected aliphatic amino acids. Soft Matter, 19(13), 2397-2404. [Link]

  • Hielscher Ultrasonics. (n.d.). Peptide Synthesis made Efficient using Sonication. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Fmoc Deprotection for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the Nα-Fmoc deprotection of sterically hindered amino acids in solid-phase peptide synthesis (SPPS). Our goal is to equip you with the expertise and validated protocols necessary to overcome these synthetic hurdles and ensure the integrity of your target peptides.

Introduction: The Challenge of Steric Hindrance in Fmoc Deprotection

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of modern solid-phase peptide synthesis, prized for its base lability under mild conditions that preserve acid-sensitive side-chain protecting groups.[1] The standard deprotection cocktail, a 20% piperidine solution in N,N-dimethylformamide (DMF), is highly effective for most amino acids.[2] However, when the peptide sequence contains sterically hindered residues, this standard protocol can falter.

Sterically hindered amino acids, characterized by bulky side chains (e.g., Val, Ile, t-butyl-Gly) or substitution at the α-carbon (e.g., Aib), can physically obstruct the piperidine base from accessing the acidic proton on the fluorene moiety.[3] This impedance slows down the deprotection kinetics, often leading to incomplete Fmoc removal within standard reaction times.[3][4] The consequence of incomplete deprotection is the formation of deletion sequences, where one or more amino acids are missing from the final peptide.[3] These impurities can be challenging to separate from the desired product, significantly impacting yield and purity.[3]

This guide will explore the mechanistic underpinnings of this challenge and provide a systematic approach to troubleshooting and optimizing your Fmoc deprotection strategy for these "difficult" sequences.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of incomplete Fmoc deprotection?

Incomplete Fmoc removal is a critical failure in SPPS.[3] Key indicators include:

  • HPLC Analysis of Crude Peptide: The appearance of significant deletion sequences in the chromatogram is a primary sign. These are peptides missing one or more amino acids.[5]

  • Negative or Weak Kaiser Test: The ninhydrin (Kaiser) test is a rapid qualitative method to detect free primary amines on the resin.[5][6] A negative result (yellow beads/solution) or a weak positive after the deprotection step suggests that the Fmoc group is still present.[5][6] Note that this test is not suitable for N-terminal proline residues.

  • UV-Vis Spectrophotometry: Monitoring the release of the dibenzylfulvene-piperidine adduct in the effluent from the deprotection reaction can quantify the extent of Fmoc removal.[6][7] A lower than expected absorbance around 301 nm indicates incomplete deprotection.[6]

Q2: Which amino acids are most susceptible to incomplete Fmoc deprotection due to steric hindrance?

The following types of amino acids are particularly prone to this issue:

Amino Acid TypeExamplesRationale for Hindrance
β-Branched Amino Acids Valine (Val), Isoleucine (Ile), Threonine (Thr)The bulky side chains branch at the β-carbon, sterically shielding the N-terminus.
α,α-Disubstituted Amino Acids α-Aminoisobutyric acid (Aib)The presence of two substituents on the α-carbon creates significant steric bulk around the backbone.
N-Alkyl Amino Acids N-Methylated amino acidsThe alkyl group on the nitrogen atom can hinder the approach of the deprotection reagent.
Amino Acids with Bulky Side Chains tert-Butylglycine (t-BuG), Neopentylglycine (Npg)Extremely large side chains create a significant steric barrier.

Q3: Besides steric hindrance, what other factors can contribute to incomplete Fmoc deprotection?

Several other factors can exacerbate the problem:

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, particularly in sequences with repeating hydrophobic residues. This aggregation can make the peptide resin less permeable to solvents and reagents.[3]

  • Suboptimal Reagents: Degraded piperidine can reduce deprotection efficiency. Always use fresh, high-quality reagents.[5][6]

  • Poor Resin Swelling: Inadequate swelling of the solid support can lead to peptide chains being too close together, impeding reagent penetration.[3]

  • High Resin Loading: Overloading the resin can cause steric hindrance between growing peptide chains.[3]

Troubleshooting Guide: A Stepwise Approach to Overcoming Incomplete Deprotection

When faced with incomplete Fmoc deprotection of a sterically hindered amino acid, a systematic approach is crucial. The following flowchart and detailed explanations will guide you through the troubleshooting process.

Troubleshooting_Fmoc_Deprotection start Incomplete Deprotection Detected (e.g., Negative Kaiser Test, HPLC shows deletions) verify_reagents Step 1: Verify Reagents & Standard Conditions - Fresh 20% piperidine/DMF? - Adequate reaction time (e.g., 2 x 10 min)? - Room temperature consistent? start->verify_reagents extend_time_temp Step 2: Modify Reaction Conditions - Extend deprotection time (e.g., 2 x 20-30 min). - Increase temperature (e.g., 35-40°C). verify_reagents->extend_time_temp If reagents & conditions are correct re_test Re-run Deprotection & Test (e.g., Kaiser Test) extend_time_temp->re_test stronger_base Step 3: Use a Stronger Base System - 2% DBU / 2% Piperidine in DMF. - 2% DBU / 5% Piperazine in DMF. re_test->stronger_base No success Deprotection Successful Proceed with Coupling re_test->success Yes re_test2 Re-run Deprotection & Test stronger_base->re_test2 change_solvent Step 4: Change Solvent System - Use NMP instead of DMF. - Add chaotropic agents (e.g., a small percentage of DCM). re_test2->change_solvent No re_test2->success Yes consult Consult Advanced Strategies - Microwave-assisted synthesis. - Pseudoproline dipeptides. re_test2->consult Still unsuccessful change_solvent->re_test Retry Deprotection

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Step 1: Verify Reagents and Standard Conditions

Before resorting to more advanced techniques, ensure your standard protocol is sound.

  • Reagent Freshness: Piperidine can degrade over time. Use a fresh solution of 20% piperidine in high-purity DMF.[5][6]

  • Reaction Time and Temperature: For standard amino acids, a common protocol is two treatments with the deprotection solution for 5-10 minutes each. Ensure the reaction is performed at a consistent ambient temperature, as lower temperatures can slow the reaction.[6]

Step 2: Modify Reaction Conditions

If the standard protocol fails, the simplest modification is to increase the reaction time and/or temperature.

  • Extended Deprotection Time: For hindered residues, extending the deprotection time to two treatments of 20-30 minutes each can often be sufficient to achieve complete Fmoc removal.

  • Elevated Temperature: Gently warming the reaction vessel to 35-40°C can significantly increase the deprotection rate.[6] However, be cautious, as elevated temperatures can increase the risk of side reactions like aspartimide formation, especially with prolonged exposure.[8]

Step 3: Employ Alternative, Stronger Base Systems

For particularly challenging sequences, switching to a more potent deprotection reagent is a highly effective strategy.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a stronger, non-nucleophilic base that can efficiently remove the Fmoc group from highly hindered amines.[6][9] A common and effective cocktail is 2% DBU and 2% piperidine in DMF.[6] The piperidine acts as a scavenger for the dibenzofulvene byproduct.[9]

  • DBU/Piperazine Cocktail: A solution of 2% DBU and 5% piperazine in DMF or NMP is another powerful alternative.[2][8] This combination is not only fast but has also been shown to reduce diketopiperazine (DKP) formation.[8]

Reagent CocktailAdvantagesConsiderations
20% Piperidine in DMF Standard, well-established.Inefficient for hindered residues.
2% DBU / 2% Piperidine in DMF Increased deprotection efficiency.DBU can promote aspartimide formation in sensitive sequences.[10]
2% DBU / 5% Piperazine in DMF/NMP Very fast deprotection; reduces DKP formation.[8]Can still promote aspartimide formation without additives.[8]
20% 4-Methylpiperidine in DMF Similar efficiency to piperidine; not a controlled substance.[8]Similar propensity for side reactions as piperidine.
Step 4: Modify the Solvent System

The choice of solvent can significantly impact reaction efficiency by improving resin swelling and disrupting peptide aggregation.

  • N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties compared to DMF and can be more effective at breaking up secondary structures, thereby improving reagent access to the reaction site.

  • Chaotropic Agents: In cases of severe aggregation, adding a small percentage of a "chaotropic" solvent like dichloromethane (DCM) to the DMF can help disrupt hydrogen bonding networks and improve solvation.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Extended Time
  • Swell the peptide-resin in DMF for at least 30 minutes.

  • Drain the solvent.

  • Add a solution of 20% piperidine in DMF (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 30 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test to confirm the presence of free primary amines. A positive result is indicated by a deep blue color on the beads and in the solution.[6]

Protocol 2: Fmoc Deprotection with a DBU/Piperazine Cocktail

This protocol is highly effective for overcoming incomplete deprotection in difficult sequences.[8]

  • Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP or DMF.[8]

  • Drain the swelling solvent and add the DBU/piperazine solution to the resin (approx. 10 mL per gram of resin).

  • Agitate the mixture for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF or NMP (5-7 times).

  • Perform a Kaiser test to confirm complete deprotection.

Advanced Strategies and Considerations

  • Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can significantly accelerate both coupling and deprotection steps, often overcoming steric hindrance by increasing molecular motion.

  • Pseudoproline Dipeptides: For sequences containing Ser or Thr followed by a hindered residue, incorporating a pseudoproline dipeptide can disrupt aggregation and improve synthetic outcomes.

  • Minimizing Side Reactions:

    • Aspartimide Formation: This side reaction is prevalent in sequences containing aspartic acid.[10] Using milder bases like piperazine or adding an acidic additive like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can reduce its occurrence.[8] Avoid using DBU alone for sequences containing aspartic acid.[8][10]

    • Diketopiperazine (DKP) Formation: This intramolecular cyclization truncates the peptide, often occurring at the dipeptide stage.[8] The use of a 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF.[8]

Visualizing the Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.

Fmoc_Deprotection_Mechanism Mechanism of Fmoc Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Scavenging Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion + Base Piperidine Piperidine (Base) Carbanion_2 Carbanion Intermediate DBF Dibenzofulvene (DBF) Carbanion_2->DBF Deprotected_Peptide H₂N-Peptide-Resin Carbanion_2->Deprotected_Peptide DBF_2 Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF_2->Adduct Piperidine_2 Piperidine

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

By understanding the underlying chemical principles and employing the systematic troubleshooting strategies outlined in this guide, researchers can confidently address the challenges posed by sterically hindered amino acids, leading to higher purity peptides and more successful synthetic outcomes.

References

  • Troubleshooting incomplete Fmoc deprotection in solid-phase synthesis - Benchchem. (URL: )
  • Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis - Benchchem. (URL: )
  • Technical Support Center: Alternative Reagents for Fmoc Cleavage - Benchchem. (URL: )
  • Methods for Removing the Fmoc Group. (URL: )
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (URL: )
  • Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: )
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: )
  • Amino Acid Deriv
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: )
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (URL: )
  • Technical Support Center: Incomplete Fmoc Removal from Sterically Hindered Amino Acids - Benchchem. (URL: )
  • Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids - Benchchem. (URL: )
  • (PDF)
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (URL: )
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (URL: )
  • SPPS Tips For Success Handout - Mesa Labs. (URL: )
  • Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Publishing. (URL: )
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (URL: )
  • Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PubMed Central. (URL: )
  • Toward sustainable solid-phase peptide synthesis str
  • Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis | ACS Sustainable Chemistry & Engineering. (URL: )
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-phase. (URL: )
  • . (URL: )

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Technical Support Center: Strategies to Prevent Side Reactions During Coupling of Cyclic Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answer frequently asked questions regarding the prevention of side reactions during the coupling of cyclic amino acids in peptide synthesis. The unique conformational constraints of cyclic amino acids present specific challenges that require tailored strategies to ensure high yield and purity of the final peptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions encountered when coupling cyclic amino acids, and why are they more prevalent with these residues?

A1: The coupling of cyclic amino acids is primarily plagued by three major side reactions: epimerization (racemization), diketopiperazine (DKP) formation, and incomplete coupling due to steric hindrance. The rigid cyclic structure of these amino acids is the main reason for the increased prevalence of these issues.

  • Epimerization/Racemization: This is the loss of stereochemical integrity at the α-carbon of the amino acid.[1][2] The cyclic backbone can impose strain that makes the α-proton more susceptible to abstraction by base, leading to the formation of a planar enolate intermediate that can be protonated from either face, resulting in a mixture of D and L isomers. This is particularly problematic for conformationally constrained amino acids.

  • Diketopiperazine (DKP) Formation: This is an intramolecular cyclization of a dipeptide to form a stable six-membered ring, leading to the truncation of the peptide chain.[3] Cyclic amino acids, especially proline, are notorious for promoting DKP formation. The cis-amide bond conformation, which is more accessible in proline-containing dipeptides, brings the N-terminal amine in close proximity to the activated C-terminal ester, facilitating this intramolecular reaction.[4]

  • Incomplete Coupling: The bulky and rigid nature of cyclic amino acids can physically block the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.[5] This steric hindrance slows down the reaction kinetics and can lead to incomplete coupling, resulting in deletion sequences in the final product.

Q2: How do I choose the right coupling reagent to minimize side reactions with cyclic amino acids?

A2: The choice of coupling reagent is critical for overcoming the challenges posed by cyclic amino acids. Standard carbodiimide reagents like DCC or DIC are often insufficient for these sterically demanding couplings.[6] More potent, in-situ activating reagents are generally required.

Uronium/aminium salts such as HATU , HCTU , and COMU , and phosphonium salts like PyBOP and PyAOP are highly recommended.[7][8][9] These reagents form highly reactive esters that can overcome the steric barrier and promote faster coupling, which in turn can reduce the time the activated amino acid is susceptible to epimerization.[9]

  • For highly hindered couplings , such as those involving α,α-disubstituted cyclic amino acids, HATU and COMU are often superior choices due to their high reactivity.[8][10]

  • To minimize racemization , coupling reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma).[8] HOAt and Oxyma are generally more effective than HOBt at suppressing racemization.[11]

Below is a comparative table summarizing the general performance of common coupling reagents for difficult couplings.

Coupling ReagentClassRelative ReactivityRacemization SuppressionNotes
DCC/DIC CarbodiimideLow-ModerateLow (requires additive)Often insufficient for hindered couplings.[6]
PyBOP Phosphonium SaltHighGoodEffective, but can be less efficient than HATU for very difficult sequences.[7]
HBTU/TBTU Aminium SaltHighGoodWidely used, but can be outperformed by HATU/HCTU.
HCTU Aminium SaltVery HighVery GoodMore reactive than HBTU due to the 6-Cl-HOBt moiety.[7]
HATU Aminium SaltVery HighExcellentOften the reagent of choice for difficult couplings and minimizing racemization.[2][7]
COMU Uronium SaltVery HighExcellentOxyma-based reagent, considered a safer and highly effective alternative to HATU.[2]

Q3: What role do protecting groups play in preventing side reactions with cyclic amino acids?

A3: An orthogonal protecting group strategy is fundamental to successful peptide synthesis, especially when dealing with challenging residues like cyclic amino acids.[12][13] This strategy involves using protecting groups that can be removed under different chemical conditions, allowing for selective deprotection without affecting other parts of the peptide.[14][15]

  • α-Amino Protection: The choice between Fmoc (base-labile) and Boc (acid-labile) for temporary α-amino protection depends on the overall synthetic strategy. The Fmoc/tBu strategy is widely used due to its milder deprotection conditions.[13]

  • Side-Chain Protection: For cyclic amino acids with reactive side chains, the choice of a robust and orthogonal protecting group is crucial. For example, when synthesizing cyclic peptides via side-chain lactamization, orthogonal protecting groups on the amino and carboxyl-containing side chains (e.g., Lys and Asp/Glu) are essential to allow for their selective deprotection prior to cyclization.[4] Common orthogonal pairs include Alloc/Allyl (removed by Pd(0)) and Mtt/ivDde (removed by mild acid/hydrazine).

  • Backbone Protection: For sequences prone to aggregation, which can be exacerbated by cyclic amino acids, the use of backbone-protecting groups like the 2-hydroxy-4-methoxybenzyl (Hmb) group can be beneficial. These groups disrupt inter- and intra-chain hydrogen bonding, improving solvation and coupling efficiency.[3]

Troubleshooting Guide

Issue 1: High levels of epimerization/racemization detected in the final peptide.

  • Causality: The α-proton of the activated cyclic amino acid is being abstracted by the base used in the coupling reaction, leading to a loss of stereochemistry. This is often exacerbated by prolonged activation times and the use of strong, non-hindered bases.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for high epimerization.

  • Detailed Protocol: Racemization Suppression during Coupling of a Hindered Cyclic Amino Acid

    • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

    • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected cyclic amino acid (3 equivalents relative to resin loading) and an additive such as Oxyma or HOAt (3 equivalents) in a minimal amount of DMF.

    • Coupling Reaction: Add the amino acid/additive solution to the resin. Then, add a solution of DIC (3 equivalents) in DMF. Allow the reaction to proceed at 0°C for 2-4 hours, monitoring the reaction progress using a Kaiser test.

    • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

Issue 2: Significant amount of a truncated peptide corresponding to diketopiperazine (DKP) formation is observed.

  • Causality: The N-terminal amine of the second amino acid in the sequence attacks the activated ester of the first amino acid, leading to cleavage from the resin and formation of a cyclic dipeptide. This is common when a cyclic amino acid, particularly proline, is in the second position.[3]

  • Troubleshooting Workflow:

  • Detailed Protocol: DKP Suppression using a 2-Chlorotrityl Chloride Resin

    • Resin Loading: Swell 2-chlorotrityl chloride resin in DCM for 30 minutes. In a separate flask, dissolve the first Fmoc-protected amino acid (1 equivalent) in DCM and add DIPEA (1.1 equivalents). Add this solution to the swollen resin and agitate for 1-2 hours. Quench any remaining reactive sites on the resin by adding a solution of DCM/Methanol/DIPEA (17:2:1) and agitating for 30 minutes. Wash the resin thoroughly with DCM, DMF, and finally DCM.

    • Peptide Elongation: Proceed with standard Fmoc-SPPS. The bulky nature of the 2-chlorotrityl linker sterically shields the C-terminal ester, significantly reducing the propensity for DKP formation. [3] 3. Cleavage: The peptide can be cleaved from the 2-CTC resin under very mild acidic conditions (e.g., 1-2% TFA in DCM), which keeps the acid-labile side-chain protecting groups intact if desired.

Issue 3: Incomplete coupling of a cyclic amino acid, leading to deletion sequences.

  • Causality: The steric hindrance of the cyclic amino acid is preventing efficient reaction with the N-terminus of the peptide chain. This can be compounded by peptide aggregation on the resin.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for incomplete coupling.

  • Detailed Protocol: Microwave-Assisted Double Coupling of a Sterically Hindered Cyclic Amino Acid

    • First Coupling: Following standard Fmoc deprotection, add a solution of the Fmoc-protected cyclic amino acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in NMP to the resin. Irradiate in a microwave peptide synthesizer at a controlled temperature (e.g., 75°C) for 5-10 minutes. [12] 2. Washing: Wash the resin thoroughly with NMP.

    • Second Coupling: Repeat the coupling step with a fresh solution of the activated amino acid under the same microwave conditions.

    • Monitoring: After the second coupling, perform a Kaiser test to confirm the absence of free amines.

References

  • Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. [Link]

  • Comparison of various coupling reagents in solid-phase aza-peptide synthesis. [Link]

  • Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. [Link]

  • Epimerisation in Peptide Synthesis. [Link]

  • On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. [Link]

  • Making Ends Meet: Microwave-Accelerated Synthesis of Cyclic and Disulfide Rich Proteins Via In Situ Thioesterification and Native Chemical Ligation. [Link]

  • Amino Acid-Protecting Groups. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Coupling Reagents. [Link]

  • Microwave-Assisted Synthesis of 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones from 2-Amino Acid-Derived Enamine-Type Schiff Bases. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Side reactions in peptide synthesis: An overview. [Link]

  • Constraining cyclic peptides to mimic protein structure motifs. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. [Link]

  • Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. [Link]

  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. [Link]

  • Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. [Link]

  • Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. [Link]

  • Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. [Link]

  • Efficient route to (S)-azetidine-2-carboxylic acid. [Link]

  • What do you do when your peptide synthesis fails? [Link]

  • β-Turn Mimics by Chemical Ligation. [Link]

  • Efficient, Racemization‐Free Peptide Coupling of N‐Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ—Total Syntheses of the Cyclopeptides Cyclosporin O and Omphalotin A. [Link]

  • Peptide synthesis troubleshooting. [Link]

  • Microwave-Assisted Post-Ugi Reactions for the Synthesis of Polycycles. [Link]

  • Spps and side reactions in peptide synthesis. [Link]

  • Macrocyclization strategies for cyclic peptides and peptidomimetics. [Link]

  • Lecture 16 Protecting groups and racemization of Amino Acids. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Strategies for converting turn-motif and cyclic peptides to small molecules for targeting protein–protein interactions. [Link]

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. [Link]

  • Peptide Cyclization and Cyclodimerization by CuI-Mediated Azide-Alkyne Cycloaddition. [Link]

  • Direct Access to L-Azetidine-2-carboxylic Acid. [Link]

  • Method for preparing (S)-azetidine-2-carboxylic acid.

Sources

Technical Support Center: Enhancing Coupling Efficiency for N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the coupling of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when incorporating this sterically demanding, non-canonical amino acid into their peptide sequences. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure successful and efficient peptide synthesis.

Introduction: The Challenge of Steric Hindrance

This compound is a valuable building block in medicinal chemistry, offering unique conformational constraints and improved pharmacokinetic properties to peptide drug candidates.[1] However, its α,α-disubstituted nature, owing to the bulky tetrahydropyran ring, presents a significant steric barrier to efficient peptide bond formation. This can lead to low coupling yields, incomplete reactions, and the formation of deletion sequences, compromising the purity and overall success of the synthesis.[2]

This guide will walk you through the common issues encountered and provide evidence-based strategies to overcome them, ensuring high-purity peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of this compound so challenging?

The primary challenge lies in the steric hindrance at the α-carbon. The tetrahydropyran ring restricts access of the activated carboxyl group to the N-terminal amine of the growing peptide chain. Standard coupling conditions may not be sufficient to overcome this steric clash, resulting in incomplete acylation.

Q2: Which coupling reagents are most effective for this amino acid?

For sterically hindered amino acids, more potent coupling reagents are generally required.[3] Aminium/uronium and phosphonium salt-based reagents are highly recommended over standard carbodiimides like DCC or DIC alone. Reagents such as HATU , HCTU , and COMU have demonstrated superior performance in difficult couplings.[3][4] For particularly challenging cases, PyBrOP can be effective due to its high reactivity.[3]

Q3: Can I use standard activating additives like HOBt?

While HOBt is a common additive used with carbodiimides to reduce racemization and improve efficiency, more effective additives are available for sterically demanding couplings.[5] Oxyma Pure is a non-explosive and highly effective alternative to HOBt, often leading to better coupling outcomes when used with carbodiimides or as a component of reagents like COMU.[4][6] HOAt, found in HATU, is also more effective than HOBt due to its ability to form more reactive esters.[3]

Q4: How can I monitor the completion of the coupling reaction?

Standard qualitative tests are crucial for assessing coupling efficiency. The Kaiser test (ninhydrin test) is effective for detecting residual primary amines on the resin.[6] A positive (blue) result indicates incomplete coupling. For couplings involving secondary amines (e.g., coupling to proline or an N-methylated residue), the Kaiser test is unreliable, and an isatin test should be used instead.[6]

Q5: What are the most common side reactions to watch out for?

The primary side reaction is incomplete coupling , leading to the formation of deletion sequences. With carbodiimide-based reagents, N-acylurea formation is a potential issue, where the activated O-acylisourea intermediate rearranges to an unreactive N-acylurea.[7] Using additives like HOBt or Oxyma Pure can help suppress this side reaction.[5][8] Racemization is less of a concern for α,α-disubstituted amino acids like this one, as there is no enolizable proton at the α-carbon.

Troubleshooting Guide

Problem 1: Low Coupling Yield / Incomplete Reaction (Positive Kaiser Test)

This is the most common issue when working with this compound.

Potential Causes & Solutions:

Potential Cause Recommended Solution & Explanation
Insufficiently Potent Coupling Reagent Switch to a more powerful coupling reagent. Carbodiimides alone are often inadequate. HATU , HCTU , or COMU are excellent first choices as they generate highly reactive activated esters.[3][4] These reagents are particularly effective for sterically hindered couplings.
Suboptimal Reaction Time Extend the coupling time. For sterically hindered residues, a standard 1-2 hour coupling may be insufficient. Consider extending the reaction time to 4-12 hours or even overnight.[9]
Inadequate Equivalents of Reagents Increase the equivalents of the amino acid, coupling reagent, and base. A 2- to 4-fold excess over the resin loading capacity is a good starting point. For particularly difficult couplings, a 5-fold excess may be necessary.
Inappropriate Solvent While DMF is the most common solvent, alternatives can sometimes improve outcomes. N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences and may enhance coupling efficiency.[10]
Peptide Aggregation The growing peptide chain may aggregate, preventing access of the reagents. Consider using a resin with a lower loading capacity or a more flexible linker. Incorporating a chaotropic salt like LiCl (0.5 M) in the coupling solution can help disrupt secondary structures.
Experimental Protocol: Enhanced Coupling for Sterically Hindered Residues
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Pre-activation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow the mixture to pre-activate for 5-10 minutes.[9]

  • Coupling: Add the pre-activated amino acid solution to the resin. Agitate the reaction vessel for a minimum of 4 hours at room temperature.[9]

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test. If the test is positive (blue), proceed to a second coupling.

  • Second Coupling (if necessary): Drain the reaction vessel and repeat steps 4 and 5 with fresh reagents.

  • Washing: Once the Kaiser test is negative (colorless/yellow), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents.

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Coupling Efficiency

Troubleshooting_Workflow Start Start: Positive Kaiser Test (Incomplete Coupling) Reagent Switch to Potent Coupling Reagent (e.g., HATU, HCTU, COMU) Start->Reagent Time Extend Coupling Time (4-12 hours) Reagent->Time Equivalents Increase Reagent Equivalents (2-4 fold excess) Time->Equivalents Double_Couple Perform a Double Coupling Equivalents->Double_Couple Check_Completion Perform Kaiser Test Double_Couple->Check_Completion Success Coupling Successful (Negative Kaiser Test) Check_Completion->Success Negative Advanced Advanced Troubleshooting: - Change Solvent (NMP) - Add Chaotropic Salts (LiCl) Check_Completion->Advanced Positive

Caption: A flowchart for troubleshooting incomplete coupling reactions.

Problem 2: Formation of Side Products

While less common than incomplete coupling, side reactions can still occur.

Potential Causes & Solutions:

Potential Cause Recommended Solution & Explanation
N-acylurea Formation (with carbodiimides) This occurs when the O-acylisourea intermediate rearranges.[7] To prevent this, always use an additive like Oxyma Pure or HOBt with carbodiimide reagents (e.g., DIC).[4][5] Alternatively, switch to aminium/phosphonium reagents where this is not a primary side reaction pathway.
Decomposition of Coupling Reagent Some coupling reagents, like COMU, can be unstable in DMF over extended periods.[6] If using such reagents for long coupling times, consider preparing the activation solution immediately before use.
Diagram 2: Carbodiimide Activation and Side Reaction Pathway

Carbodiimide_Mechanism cluster_main Desired Pathway cluster_side Side Reaction Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + Carbodiimide DIC/EDC Carbodiimide->O_Acylisourea + Active_Ester Active Ester O_Acylisourea->Active_Ester + Additive N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement Additive Oxyma / HOBt Peptide_Bond Peptide Bond (Desired Product) Active_Ester->Peptide_Bond + Amine Amine R'-NH2 Amine->Peptide_Bond

Caption: Mechanism of carbodiimide activation and N-acylurea side reaction.

Summary of Recommended Coupling Conditions

Parameter Standard Coupling Recommended for this compound Rationale
Coupling Reagent DIC/HOBt, HBTUHATU, HCTU, COMU Higher reactivity to overcome steric hindrance.[3][4]
Additive HOBtOxyma Pure, HOAt Forms more reactive esters and is safer than HOBt.[3][4]
Base DIPEA, NMMDIPEA, 2,4,6-Collidine Collidine is a weaker base that can reduce potential side reactions, although DIPEA is generally effective.
Solvent DMFDMF or NMP NMP can improve solubility and disrupt peptide aggregation.[10]
Reaction Time 1-2 hours4-12 hours (or longer) Allows sufficient time for the sterically hindered reaction to proceed to completion.[9]
Equivalents (AA:Reagent:Base) 2:1.9:44:3.9:8 (or higher) Drives the reaction forward and ensures a sufficient concentration of active species.
Monitoring Kaiser TestKaiser Test (mandatory) Essential to confirm the completion of the difficult coupling step.[6]

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • SQUARIX. (n.d.). This compound. Retrieved from [Link]

  • Ghattas, W., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. Journal of Medicinal Chemistry.
  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect.
  • Subirós-Funosas, R., et al. (2022).
  • Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

  • Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal.
  • Carpino, L. A. (1993). Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Biotage. (2023). What do you do when your peptide synthesis fails? Retrieved from [Link]

  • Domínguez, G., et al. (2017). Unfavorable regions in the ramachandran plot: Is it really steric hindrance? The interacting quantum atoms perspective.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing Non-Proteinogenic Amino Acids. Chemical Reviews.
  • PubChem. (n.d.). 4-aminotetrahydro-2H-pyran-4-carboxylic acid. Retrieved from [Link]

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Technical Support Center: Troubleshooting Peptide Aggregation with Cyclic Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in peptide synthesis and handling, with a specific focus on leveraging cyclic non-natural amino acids to mitigate aggregation. This resource is designed for researchers, scientists, and drug development professionals who encounter aggregation-related issues in their experimental workflows. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in scientific principles to enhance the success of your research.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during peptide synthesis and handling, offering explanations for the underlying causes and actionable solutions.

Issue 1: My peptide, containing a cyclic non-natural amino acid, is showing low yield and purity after solid-phase peptide synthesis (SPPS).

Possible Cause: Aggregation of the growing peptide chain on the solid support is a common issue, particularly with hydrophobic sequences.[1] This aggregation can hinder the accessibility of the N-terminus for subsequent coupling and deprotection steps, leading to truncated or deletion sequences. Even with the inclusion of a cyclic non-natural amino acid, other hydrophobic residues in the sequence can still promote on-resin aggregation.[1]

Solution:

  • Optimize Synthesis Conditions:

    • Solvent Choice: Switch from standard solvents like Dichloromethane (DCM) to more polar, aggregation-disrupting solvents such as N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). In severe cases, a mixture containing Dimethyl sulfoxide (DMSO) can be effective.[2]

    • Elevated Temperature/Microwave Assistance: Performing coupling reactions at a higher temperature or using a microwave peptide synthesizer can provide the necessary energy to disrupt intermolecular hydrogen bonds that lead to aggregation.[1][3]

    • Chaotropic Salts: The addition of chaotropic salts like LiCl to the coupling and deprotection solutions can help to break up secondary structures.[2]

  • Incorporate Additional Aggregation-Disrupting Moieties:

    • If your sequence is particularly long or hydrophobic, a single cyclic non-natural amino acid may not be sufficient. Consider the strategic placement of "structure-breaking" elements like pseudoproline dipeptides.[1][2] These are temporarily introduced and revert to the native serine, threonine, or cysteine residue upon final cleavage.[1]

  • Monitor Synthesis Progress:

    • For peptides longer than 20 amino acids, it is advisable to perform small-scale cleavages at intermediate steps to monitor the assembly process by mass spectrometry. This allows for early detection of any synthesis difficulties.

Issue 2: My purified peptide solution becomes cloudy or forms a precipitate over time.

Possible Cause: Even if the peptide is successfully synthesized and purified, it can still aggregate in solution. This is driven by factors such as concentration, pH, temperature, and the intrinsic properties of the peptide sequence. The formation of a pyroglutamate residue at the N-terminus from an N-terminal glutamine can also increase hydrophobicity and promote aggregation.[4]

Solution:

  • Disaggregation Protocol: Before use in an assay, it is crucial to ensure a monomeric starting material. A common method involves dissolving the peptide in a strong solvent like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) to break up pre-formed aggregates, followed by removal of the solvent.[4]

  • Optimize Buffer Conditions:

    • pH: Adjust the pH of the buffer to maximize the net charge of the peptide. This will increase electrostatic repulsion between peptide molecules and discourage aggregation.[4]

    • Additives: Consider the inclusion of excipients such as arginine, which is known to suppress protein and peptide aggregation.

  • Storage:

    • Store peptide stock solutions at -80°C to minimize aggregation over time.[4]

    • For peptides prone to freeze-thaw-induced aggregation, consider adding a cryoprotectant like glycerol or preparing single-use aliquots.[4]

Issue 3: I'm not sure if the observed precipitation is aggregation or poor solubility.

Possible Cause: While related, poor solubility and aggregation are distinct phenomena. Poor solubility refers to the inability of the peptide to dissolve at a given concentration, while aggregation is the self-association of already dissolved peptide molecules into larger, often insoluble, structures.[5]

Solution:

  • Characterization Techniques: Employ biophysical methods to confirm the presence of aggregates.

    • Thioflavin T (ThT) Assay: This is a widely used method to detect the formation of amyloid-like fibrillar aggregates, which are characterized by a cross-β-sheet structure.[6] Upon binding to these structures, ThT exhibits a characteristic increase in fluorescence.

    • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in solution. The presence of large species is indicative of aggregation.

    • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can monitor changes in the secondary structure of the peptide. A shift towards a β-sheet conformation is often associated with aggregation.[7]

Frequently Asked Questions (FAQs)

Q1: How do cyclic non-natural amino acids prevent peptide aggregation?

The incorporation of cyclic non-natural amino acids into a peptide sequence can mitigate aggregation through several mechanisms:

  • Conformational Constraint: The cyclic nature of these amino acids introduces a "kink" or rigid bend in the peptide backbone.[8] This physical disruption hinders the formation of the extended β-sheet structures that are the hallmark of many peptide aggregates.[1][9]

  • Reduced Entropy Loss: During aggregation, linear peptides lose a significant amount of conformational entropy as they adopt a more ordered, aggregated state. Cyclic peptides, being more conformationally restricted to begin with, experience a smaller loss of entropy upon aggregation.[10] This makes the aggregated state less thermodynamically favorable compared to their linear counterparts.[10]

Q2: What are some examples of cyclic non-natural amino acids used for this purpose?

While proline is a naturally occurring cyclic amino acid known to disrupt β-sheets, a variety of synthetic cyclic non-natural amino acids are available to medicinal chemists.[11][12] These can be designed with different ring sizes and stereochemistries to fine-tune the conformational properties of the peptide.[11] Examples include derivatives of aminocyclohexanecarboxylic acid (ACHC) and other conformationally constrained amino acids.[13]

Q3: Can the position of the cyclic non-natural amino acid in the peptide sequence influence its effectiveness?

Yes, the placement is critical. For optimal results in disrupting aggregation during synthesis, it is recommended to space these structure-breaking residues, or other surrogates like pseudoprolines, approximately every 5-6 residues within a sequence prone to aggregation. The goal is to interrupt long stretches of hydrophobic amino acids that have a high propensity to form β-sheets.

Q4: Are there any potential downsides to incorporating cyclic non-natural amino acids?

While beneficial for preventing aggregation, the introduction of these residues can also impact the biological activity of the peptide. The conformational constraints they impose might interfere with the peptide's ability to bind to its target.[14] Therefore, a balance must be struck between improving the physicochemical properties of the peptide and maintaining its desired biological function. It is often necessary to synthesize and test several analogs with the cyclic non-natural amino acid at different positions.[14]

Q5: My peptide sequence does not contain Ser, Thr, or Cys, so I cannot use pseudoproline dipeptides. What are my alternatives?

If your sequence lacks the necessary residues for pseudoproline incorporation, you can use other secondary amino acid surrogates. Dmb- or Hmb-protected amino acids, for example, can be inserted into the peptide backbone to disrupt aggregation.[2] These protecting groups are then removed during the final TFA cleavage, regenerating the native peptide sequence.

Experimental Protocols & Data

Protocol: Thioflavin T (ThT) Fluorescence Assay for Monitoring Peptide Aggregation

This protocol provides a method for detecting the formation of amyloid-like fibrils in a peptide solution.

Materials:

  • Peptide stock solution (disaggregated)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate-reading fluorometer

Procedure:

  • Preparation of Peptide Samples:

    • Dilute the disaggregated peptide stock solution to the desired final concentration in the assay buffer. It is recommended to test a range of peptide concentrations.

    • Include a buffer-only control (blank).

  • Preparation of ThT Working Solution:

    • Dilute the ThT stock solution into the assay buffer to a final concentration of 10-20 µM.

  • Assay Setup:

    • In the 96-well plate, mix equal volumes of the peptide sample and the ThT working solution. For example, add 50 µL of peptide solution to 50 µL of ThT working solution.

  • Incubation and Measurement:

    • Incubate the plate at a constant temperature (e.g., 37°C). To accelerate aggregation, gentle agitation can be applied.

    • Measure the fluorescence intensity at regular time intervals (e.g., every 15-30 minutes) using the fluorometer.

      • Excitation wavelength: ~440-450 nm

      • Emission wavelength: ~480-490 nm

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Plot the fluorescence intensity against time. A sigmoidal curve with a lag phase, a growth phase, and a plateau is characteristic of amyloid fibril formation.

Data Summary: Physicochemical Properties of Selected Amino Acids

The following table summarizes key properties of natural and non-natural amino acids relevant to peptide aggregation. Hydrophobicity is a major driver of aggregation.[15]

Amino AcidAbbreviationTypeHydropathy Index (Kyte-Doolittle)Structural Feature
LeucineLeuNatural, Hydrophobic3.8Aliphatic side chain
IsoleucineIleNatural, Hydrophobic4.5β-branched aliphatic side chain
ValineValNatural, Hydrophobic4.2β-branched aliphatic side chain
PhenylalaninePheNatural, Hydrophobic2.8Aromatic side chain
ProlineProNatural, Cyclic-1.6Constrains backbone
Aminocyclohexanecarboxylic AcidACHCNon-natural, CyclicVaries with isomerConstrains backbone

Visualizations

Mechanism of Aggregation Prevention

G cluster_0 Linear Peptides cluster_1 Peptides with Cyclic Non-Natural Amino Acids Flexible Chains Flexible Chains Intermolecular H-Bonds Intermolecular H-Bonds Flexible Chains->Intermolecular H-Bonds High Propensity β-Sheet Formation β-Sheet Formation Intermolecular H-Bonds->β-Sheet Formation Fibrillar Aggregates Fibrillar Aggregates β-Sheet Formation->Fibrillar Aggregates Constrained Chains Constrained Chains Steric Hindrance Steric Hindrance Constrained Chains->Steric Hindrance Introduces 'Kink' Disrupted H-Bonding Disrupted H-Bonding Steric Hindrance->Disrupted H-Bonding Monomeric/Soluble Peptides Monomeric/Soluble Peptides Disrupted H-Bonding->Monomeric/Soluble Peptides

Caption: How cyclic amino acids disrupt aggregation.

Troubleshooting Workflow for Peptide Aggregation

G cluster_synthesis On-Resin Troubleshooting cluster_solution In-Solution Troubleshooting start Problem: Peptide Aggregation Observed synthesis During SPPS? start->synthesis solution In Solution? synthesis->solution No s1 Change Solvent (e.g., NMP, DMSO) synthesis->s1 Yes sol1 Disaggregation Protocol (HFIP/TFA) solution->sol1 Yes s2 Increase Temperature / Use Microwave s1->s2 s3 Add Chaotropic Salts (e.g., LiCl) s2->s3 s4 Incorporate Pseudoprolines s3->s4 sol2 Optimize Buffer pH sol1->sol2 sol3 Characterize with ThT/DLS/CD sol2->sol3 sol4 Optimize Storage (-80°C, Aliquots) sol3->sol4

Caption: A logical workflow for troubleshooting aggregation.

References

  • Bange, A., Halsall, HB., & WR. Heineman. (n.d.).
  • Wei, Y., & Latour, R. A. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments.
  • Wei, Y., & Latour, R. A. (2013). Evaluating protocols and analytical methods for peptide adsorption experiments.
  • Miller, I. J., et al. (2021). Synthetic Natural Product Inspired Cyclic Peptides. ACS Chemical Biology.
  • BenchChem. (n.d.). How to avoid peptide aggregation during synthesis with hydrophobic non-canonical amino acids.
  • Stern, H. A., et al. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. PMC.
  • BenchChem. (n.d.). troubleshooting aggregation in peptides containing pyroglutamic acid.
  • Fairlie, D. P., & Dantas de Oliveira, E. (2014). Constraining cyclic peptides to mimic protein structure motifs. PubMed.
  • Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Singh, I., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • Enamine. (2024).
  • Haysom-Rodríguez, A. A., & Bloom, S. (2024). Significance and challenge in nonnatural peptide synthesis and proposed solution.
  • Springer Protocols. (2020).
  • Kumar, V., et al. (2025). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC.
  • Roberts, C. J. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
  • Pires, M., et al. (2023).
  • White, C. J., & Blakely, C. A. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. NIH.
  • Reddit. (2024).
  • Liu, D., & Chen, P. (n.d.). Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides. PMC.
  • Sigma-Aldrich. (n.d.).
  • Semantic Scholar. (n.d.). Amino Acids, Cyclic.
  • Zwier, T. S. (n.d.). CYCLIC CONSTRAINTS ON CONFORMATIONAL FLEXIBILITY IN γ-PEPTIDES: CONFORMATION-SPECIFIC IR AND UV SPECTROSCOPY. Knowledge Bank.
  • Sigma-Aldrich. (n.d.).
  • Frederix, P. W. J. M., et al. (2024).
  • Manjula, G., & Ramakrishnan, C. (n.d.).
  • Cecchini, M., et al. (n.d.).
  • Sar, D. K., et al. (2023). Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. PMC.
  • Wikipedia. (n.d.). Amino acid.
  • Panteleev, I., et al. (n.d.). Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. NIH.

Sources

assessing the stability of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid under synthesis conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this unique building block in peptide synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the stability and successful incorporation of this sterically hindered amino acid into your peptide sequences.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process, offering potential causes and actionable solutions.

Issue 1: Incomplete or Failed Coupling Reactions

Symptom: You observe a positive Kaiser or isatin test after a coupling step, indicating the presence of unreacted free amines on the resin.[1] This suggests that the incoming this compound has not been efficiently coupled to the growing peptide chain.

Potential Causes & Solutions:

  • Steric Hindrance: The tetrahydropyran ring introduces significant steric bulk, which can impede the approach of the activated carboxylic acid to the N-terminal amine of the peptide-resin.[2] This is a primary challenge with α,α-disubstituted amino acids.[2]

    • Solution 1: High-Efficiency Coupling Reagents: Standard coupling reagents may be insufficient.[1] Employ more potent activators known to overcome steric hindrance, such as HATU or HCTU.[1] COMU is another excellent, safer alternative.[1][3] These reagents form highly reactive activated esters that can facilitate coupling even in sterically demanding situations.[1]

    • Solution 2: Extended Coupling Times & Double Coupling: Allow for longer reaction times (e.g., 2-4 hours or even overnight) to ensure the reaction goes to completion.[4] If a single coupling is still incomplete, a "double coupling" step—where a fresh solution of activated amino acid is added to the resin after the first coupling—is highly recommended.[1]

  • Suboptimal Pre-activation: Insufficient pre-activation of the carboxylic acid can lead to a low concentration of the active ester, resulting in poor coupling efficiency.

    • Solution: Ensure a pre-activation time of at least 1-2 minutes for the amino acid, coupling reagent, and a suitable base (like DIPEA) before adding the mixture to the resin.[1]

  • Peptide Aggregation: For longer or more hydrophobic sequences, the peptide chain can aggregate on the solid support, blocking access to the N-terminal amine.[4]

    • Solution: Incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb-protected amino acids every six residues to prevent aggregation.[4] Using chaotropic salts like LiCl in the coupling mixture can also help to disrupt secondary structures.[4]

Experimental Workflow for Overcoming Failed Couplings:

DegradationPathways cluster_deprotection Fmoc Deprotection cluster_coupling Coupling cluster_side_reactions Potential (but unlikely) Side Reactions FmocAA N-Fmoc-(4-amino-tetrahydro- 2H-pyran-4-yl)acetic acid DeprotectedAA Free Amine on Resin FmocAA->DeprotectedAA Piperidine/DMF ActivatedAA Activated Ester (e.g., HATU ester) FmocAA->ActivatedAA HATU/DIPEA CoupledPeptide Extended Peptide Chain ActivatedAA->CoupledPeptide Nucleophilic Attack Guanidinylation Guanidinylation of N-terminus ActivatedAA->Guanidinylation Excess Uronium Reagent Diketopiperazine Diketopiperazine Formation

Sources

Technical Support Center: Solid-Phase Synthesis of Complex Peptides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Bruce Merrifield, has transformed our ability to create peptides for research, diagnostics, and therapeutics.[1][2] The process, which involves the stepwise addition of protected amino acids to a growing chain on an insoluble resin support, is remarkably efficient for many sequences.[3][4] However, the synthesis of "complex" or "difficult" peptides—those with long sequences (>30 amino acids), high hydrophobicity, or aggregation-prone motifs—presents significant challenges that can lead to low yields, poor purity, and even complete synthesis failure.[5][6][7][8]

This guide is designed to serve as a technical support resource for researchers, scientists, and drug development professionals encountering these challenges. It provides in-depth troubleshooting advice, detailed protocols, and an exploration of the chemical principles underlying common problems in SPPS.

Frequently Asked Questions (FAQs)

Q1: What defines a "difficult" or "complex" peptide sequence in SPPS? A1: Difficult sequences are typically characterized by features that hinder the efficiency of coupling or deprotection steps. These include:

  • High Hydrophobicity: Sequences rich in amino acids like Val, Ile, Leu, Phe, and Ala are prone to self-association and aggregation on the resin.[6][7][9]

  • Secondary Structure Formation: As the peptide chain elongates, it can fold into stable secondary structures, such as β-sheets, which physically block reactive sites.[6][7][10][11] This on-resin aggregation is a primary cause of synthetic failure.[10][12]

  • Steric Hindrance: Coupling bulky or β-branched amino acids (e.g., Val, Ile, Thr) can be kinetically slow, leading to incomplete reactions.[13]

  • Problematic Motifs: Certain amino acid pairings, like Asp-Gly or Asp-Ser, are susceptible to specific side reactions such as aspartimide formation.[12][14] Sequences with Proline as one of the first two residues are prone to diketopiperazine formation.[12]

Q2: What are the immediate signs of a failing synthesis? A2: Key indicators of on-resin aggregation or difficult couplings include:

  • Poor Resin Swelling: The resin bed may appear shrunken or fail to swell properly in the synthesis solvent, indicating that the peptide chains are collapsing onto themselves rather than being solvated.[9][12]

  • Failed Coupling/Deprotection: Positive results from colorimetric tests (e.g., Kaiser or TNBS test) after a coupling step indicate the presence of unreacted free amines.[8][9] Conversely, in cases of severe aggregation, these tests can give false negatives because the reactive sites are inaccessible.[10] In continuous-flow synthesizers, a flattened and broadened Fmoc deprotection profile is a classic sign of aggregation.[8][10]

  • Low Yield and Purity: Ultimately, a complex HPLC chromatogram of the crude product with multiple peaks and a low yield of the target peptide is the most definitive sign of a problematic synthesis.[5]

Q3: How can I proactively identify a potentially difficult sequence before starting the synthesis? A3: While precise prediction is challenging, you can analyze the sequence for red flags: stretches of hydrophobic residues, β-branched amino acids, and known problematic motifs.[10] Several computational tools and online predictors can analyze a sequence for its aggregation potential, which can help in planning a modified synthesis strategy from the outset.

Troubleshooting Guide: From Symptoms to Solutions

This section addresses common experimental failures in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Incomplete or Failed Coupling

Question: My Kaiser test is strongly positive after a standard coupling cycle. I've tried double coupling, but it's still not working. What should I do?

Answer: A persistent positive Kaiser test indicates that the N-terminus of the growing peptide chain is not fully acylated. This is one of the most common issues in SPPS, especially with complex sequences.

Probable Causes & Solutions:

Probable CauseRecommended Solution
On-Resin Aggregation The growing peptide chains are self-associating via hydrogen bonds, making the N-terminus inaccessible.[9][10][11][12] This is the most likely cause for sequences longer than 5-6 residues, especially those rich in hydrophobic amino acids.[5][12]
Sterically Hindered Coupling The amino acid being coupled or the N-terminal residue on the resin is sterically bulky (e.g., Aib, Val, Ile), slowing down the reaction kinetics.[15]
Inefficient Activation/Coupling Reagents The chosen coupling reagent may not be potent enough for the specific sequence.
Poor Resin Swelling/Solvation The peptide-resin is not adequately solvated, preventing reagents from reaching the reactive sites.[8][11]
Workflow for Troubleshooting Failed Couplings

Below is a decision-making workflow to address incomplete coupling reactions.

G cluster_agg Aggregation Solutions cluster_steric Steric Hindrance Solutions start Positive Kaiser Test (Incomplete Coupling) check_aggregation Is the sequence prone to aggregation? (>7 residues, hydrophobic stretches) start->check_aggregation yes_agg Yes check_aggregation->yes_agg Yes no_agg No check_aggregation->no_agg No steric_hindrance Is the coupling sterically hindered? (e.g., Val-Ile, Pro-Aib) boost_coupling Enhance Coupling Chemistry steric_hindrance->boost_coupling Yes re_evaluate Re-evaluate and re-test with Kaiser steric_hindrance->re_evaluate No, re-check basics disrupt_structure Disrupt Secondary Structure yes_agg->disrupt_structure no_agg->steric_hindrance change_solvent Change Solvent System (e.g., use NMP, add DMSO) disrupt_structure->change_solvent use_chaotropes Add Chaotropic Salts (e.g., LiCl) to DMF disrupt_structure->use_chaotropes elevate_temp Increase Temperature (Microwave Synthesis) disrupt_structure->elevate_temp modify_backbone Modify Peptide Backbone (Use Pseudoprolines or Dmb/Hmb) disrupt_structure->modify_backbone change_solvent->re_evaluate use_chaotropes->re_evaluate elevate_temp->re_evaluate modify_backbone->re_evaluate stronger_reagent Use a more potent coupling reagent (e.g., HATU, HCTU, COMU) boost_coupling->stronger_reagent extend_time Extend coupling time (up to several hours) boost_coupling->extend_time double_couple Perform a second coupling with fresh reagents boost_coupling->double_couple stronger_reagent->re_evaluate extend_time->re_evaluate double_couple->re_evaluate

Caption: Troubleshooting workflow for failed peptide coupling.

Issue 2: Common Side Reactions During Synthesis

Question: My final peptide has a significant impurity with the same mass as my target peptide, and another impurity that is -18 Da. What is happening?

Answer: These are classic signs of epimerization (racemization) and diketopiperazine formation, respectively. Side reactions are sequence-dependent and often unavoidable without specific preventative measures.

A) Aspartimide Formation
  • Symptom: Appearance of impurities corresponding to the desired mass plus byproducts that are rearranged (β-peptides) or have added piperidine (+84 Da). This is common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[12][14]

  • Mechanism: During the basic conditions of Fmoc deprotection (piperidine in DMF), the backbone amide nitrogen of the residue following Asp can attack the side-chain ester, forming a cyclic succinimide intermediate (aspartimide).[14] This intermediate can then be opened by piperidine or trace water to form a mixture of the desired α-peptide and the undesired β-peptide, which is often difficult to separate via HPLC.[12][14]

  • Solutions:

    • Use Backbone Protection: Incorporating a backbone protecting group like N-(2-hydroxy-4-methoxybenzyl) (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the amino acid preceding the Asp residue physically prevents the cyclization reaction.[12][16]

    • Modify Deprotection Conditions: Use a less harsh base for Fmoc removal, such as 20% piperazine in DMF, which has been shown to reduce aspartimide formation.[16][17] Adding an acid additive like 0.1 M HOBt to the deprotection solution can also suppress the side reaction.[12][17]

    • Use Microwave Synthesis with Caution: While microwave heating accelerates synthesis, it can also increase the rate of aspartimide formation.[13][18] Careful optimization of temperature and time is critical.

B) Diketopiperazine (DKP) Formation
  • Symptom: Significant loss of peptide from the resin, especially at the dipeptide stage, resulting in very low overall yield. The cleaved dipeptide (a cyclic product) may be detected in the wash solutions. The mass difference is -18 Da due to the loss of a water molecule upon cyclization.

  • Mechanism: After deprotection of the second amino acid, the free N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a stable six-membered cyclic diketopiperazine. This is especially prevalent when Proline or Glycine are in the first or second position.[12]

  • Solutions:

    • Choose the Right Resin: Use a 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl linker provides steric hindrance that significantly inhibits the cyclization reaction.[12]

    • Modify the Coupling Protocol: Couple the third amino acid immediately after deprotecting the second, without an extended wash or waiting period. This ensures the free amine is acylated before it has a chance to cyclize.

    • Use Fmoc-Dipeptides: If possible, couple a pre-formed Fmoc-dipeptide (residues 2 and 3) to the first amino acid on the resin. This bypasses the problematic dipeptidyl-resin stage entirely.

Key Methodologies & Protocols

Protocol 1: Incorporation of a Pseudoproline Dipeptide

Pseudoproline dipeptides are powerful tools for disrupting aggregation.[19][20] They introduce a "kink" into the peptide backbone, which breaks up the inter-chain hydrogen bonding responsible for β-sheet formation.[19][21] This improves solvation and synthetic efficiency, often leading to dramatic increases in yield and purity.[20][21][22]

  • When to Use: In long or hydrophobic sequences, insert a pseudoproline dipeptide approximately every 6-7 residues.[20] They are derivatives of Ser, Thr, or Cys.[21][22]

  • Materials:

    • Fmoc-deprotected peptide-resin

    • Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide (3-5 equivalents)

    • Coupling reagent (e.g., HATU, HCTU) (3-5 equivalents)

    • Base (e.g., DIPEA) (6-10 equivalents)

    • Solvent (DMF or NMP)

  • Step-by-Step Procedure:

    • Swell the Fmoc-deprotected peptide-resin in DMF.

    • In a separate vessel, dissolve the pseudoproline dipeptide and coupling reagent in a minimal volume of DMF.

    • Add the base (DIPEA) to the activation mixture and mix thoroughly.

    • Immediately add the activated dipeptide solution to the peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser or TNBS test to confirm complete coupling.

    • Wash the resin thoroughly with DMF and proceed with the synthesis.

    • The native Ser or Thr residue is automatically regenerated during the final TFA cleavage step.[10]

Protocol 2: Microwave-Assisted Synthesis for Difficult Couplings

Microwave energy can significantly accelerate both coupling and deprotection steps, often overcoming issues related to aggregation and steric hindrance by providing rapid, uniform heating.[13][23][18][24]

  • When to Use: For known difficult couplings or sequences prone to aggregation.

  • Caution: Microwave heating can exacerbate certain side reactions like racemization and aspartimide formation.[13][18] It is crucial to use carbodiimide-based coupling (e.g., DIC/Oxyma) at elevated temperatures rather than onium salt reagents, which can increase epimerization.[23][18]

  • Step-by-Step Procedure (General):

    • Perform the standard Fmoc deprotection step. Microwave irradiation (e.g., up to 75°C for 3-5 minutes) can be applied here.

    • Wash the resin thoroughly.

    • Add the solution of activated amino acid (e.g., pre-activated with DIC/Oxyma).

    • Apply microwave energy according to the synthesizer's protocol (e.g., 75°C for 5-10 minutes).

    • After the coupling is complete, wash the resin and perform a completion check.

    • Repeat the deprotection and coupling cycles for the entire sequence.

Protocol 3: Analysis of Crude Peptide Purity

Accurate assessment of the crude product is essential for troubleshooting the synthesis and planning the purification strategy. The combination of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS) is the gold standard for this analysis.[25][26]

  • RP-HPLC: This technique separates the target peptide from impurities based on hydrophobicity.[25] The resulting chromatogram provides a purity percentage based on the relative area of the peaks detected, typically at 215-220 nm (peptide bond).[27]

  • Mass Spectrometry (MS): This technique confirms the molecular identity of the main product and impurities by measuring their mass-to-charge ratio.[26] It is critical for verifying that the major peak in the HPLC is indeed the target peptide and for identifying the nature of side products (e.g., deletions, truncations, or modifications).[25][28]

Caption: Post-synthesis analysis and purification workflow.

Issue 3: Purification Challenges

Question: My crude peptide is very impure and the peaks in my HPLC are broad and poorly resolved. How can I improve my purification?

Answer: Poor purification outcomes often stem from issues during the synthesis. However, optimizing the chromatography itself can salvage a difficult purification.

Probable Causes & Solutions:

Probable CauseRecommended Solution
Co-eluting Impurities Deletion sequences or side products with hydrophobicities very similar to the target peptide are difficult to resolve.
Poor Peak Shape Highly hydrophobic or basic peptides can interact strongly with the column, leading to tailing or broad peaks.
Peptide Aggregation in Solution The purified peptide is aggregating in the mobile phase, leading to poor resolution and potential precipitation on the column.
Incorrect Column Chemistry The standard C18 column may not be optimal for all peptides.
Strategies for Optimizing Peptide Purification:
  • Modify the Gradient: Use a shallower gradient around the elution point of your target peptide to increase the resolution between it and closely eluting impurities.

  • Change the Mobile Phase Modifier: While 0.1% TFA is standard, switching to an alternative ion-pairing agent like formic acid (FA) can sometimes alter selectivity and improve peak shape, especially for LC-MS applications.

  • Increase Column Temperature: Running the HPLC at an elevated temperature (e.g., 40-60°C) can reduce solvent viscosity and disrupt secondary structures, often leading to sharper peaks and better resolution.[29]

  • Explore Different Column Chemistries: For very hydrophobic peptides, a C8 or C4 column may provide better results than a C18 column.[29] For peptides rich in aromatic amino acids, a phenyl-hexyl column can offer alternative selectivity.[29]

  • Orthogonal Purification: For extremely complex mixtures, a two-step purification strategy using different separation principles can be effective.[30] For example, an initial separation by ion-exchange chromatography (based on charge) followed by a final polishing step with RP-HPLC (based on hydrophobicity) can yield highly pure material.[31][32][33]

References

  • Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • ChemPep.
  • Sigma-Aldrich.
  • PubMed. (1998). Pseudo-prolines (psi Pro) for accessing "inaccessible" peptides.
  • Wikipedia. Pseudoproline.
  • Sigma-Aldrich. Overcoming Aggregation in Solid-phase Peptide Synthesis (specific section on Dmb dipeptides).
  • Wiley Online Library. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
  • MtoZ Biolabs. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • Merck Millipore. Pseudoproline Product Spotlight.
  • Luxembourg Bio Technologies.
  • BOC Sciences.
  • Bio-Synthesis Inc. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • Semantic Scholar. (2000, March 1). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • Creative Proteomics. (2025, June 29).
  • BenchChem. Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
  • CD Formulation. Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology.
  • AltaBioscience.
  • Gyros Protein Technologies. Webinar: Challenging SPPS: Difficult Sequences And Side Reactions.
  • Thermo Fisher Scientific. Peptide Analysis Techniques: HPLC, Mass Spec & Beyond.
  • PMC. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Waters Corporation.
  • Creative Peptides. Microwave-Assisted Peptide Synthesis: A Faster Approach.
  • Biovera. (2024, November 13).
  • ResearchGate. (2025, August 7). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent | Request PDF.
  • AmbioPharm. Microwave SPPS Technology.
  • CEM. (2015, April 17). Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control.
  • Neuland Labs. (2018, June 1).
  • Mesa Labs. SPPS Tips For Success Handout.
  • BenchChem.
  • BenchChem. Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing DMB Protection.
  • Gyros Protein Technologies. Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis.
  • Merck Millipore. Peptide & HT Organic Synthesis Technical Resources.
  • Polypeptide Group.
  • National Center for Biotechnology Information. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • Gilson.
  • BenchChem. Technical Support Center: Peptide Synthesis with Long PEG Chains.
  • Oxford Academic. Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach.
  • Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis.
  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Royal Society of Chemistry. CHAPTER 18: Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities.
  • Bachem. (2023, June 5). Solid Phase Peptide Synthesis (SPPS) explained.
  • CSBio. A Practical Guide to Solid Phase Peptide Synthesis (SPPS).
  • ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?.
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.

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Technical Support Center: Alternative Basic Reagents for Efficient Fmoc Removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals seeking in-depth knowledge and practical solutions for the critical step of 9-fluorenylmethoxycarbonyl (Fmoc) deprotection. We will explore alternative basic reagents that offer advantages over the conventional piperidine-based methods, focusing on troubleshooting common issues and providing robust protocols to enhance your synthesis efficiency and purity.

Introduction: Beyond Piperidine

The repetitive removal of the Fmoc protecting group is a cornerstone of SPPS. While a 20% piperidine solution in a polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is the industry standard, it is not without its drawbacks. These include the potential for side reactions such as the racemization of C-terminal cysteine residues and the formation of piperidine-fulvene adducts that can complicate purification. Furthermore, piperidine is a controlled substance in some regions, necessitating exploration of effective alternatives.

This guide provides a comprehensive overview of alternative basic reagents, their mechanisms, and practical implementation in your SPPS workflow.

Troubleshooting Guide: Common Issues in Fmoc Deprotection

Even with optimized protocols, challenges can arise. This section addresses common problems encountered during Fmoc deprotection with alternative bases.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Fmoc Removal 1. Insufficient reaction time or concentration of the basic reagent. 2. Steric hindrance around the N-terminus. 3. Poor swelling of the resin.1. Increase the deprotection time in increments of 5-10 minutes. 2. Consider using a stronger, less sterically hindered base like DBU. 3. Ensure adequate resin swelling by pre-washing with the appropriate solvent (e.g., DMF, NMP) for at least 30 minutes.
Racemization of C-terminal Cysteine The strong basicity of piperidine can lead to β-elimination and subsequent racemization.Utilize a milder base such as 4-methylpiperidine or piperazine-based reagents, which have been shown to suppress this side reaction.
Formation of Base-Fulvene Adducts The dibenzofulvene (DBF) intermediate generated during Fmoc cleavage can react with the deprotecting base, leading to adducts that can cap the growing peptide chain.Add a scavenger, such as 2% v/v of a thiol like ethanethiol or a high concentration of the base itself, to trap the DBF intermediate.
Aspartimide Formation Aspartic acid residues are particularly susceptible to cyclization to form a stable five-membered aspartimide ring under basic conditions, which can lead to chain termination or the formation of β-aspartyl peptides upon ring-opening.Use a milder base and/or a protecting group on the aspartic acid side chain that offers more steric hindrance, such as 3-methyl-pent-3-yl (OMpe).

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc removal?

DBU is a non-nucleophilic, sterically hindered organic base that offers very rapid and efficient Fmoc deprotection, often in as little as 1-3 minutes. Its primary advantage is speed, which can significantly shorten cycle times in automated synthesizers. However, its high basicity necessitates careful optimization to avoid side reactions.

Q2: Can piperazine be used as a direct substitute for piperidine?

Yes, piperazine is an excellent alternative. It is less volatile and has a lower tendency to cause racemization of C-terminal cysteine residues compared to piperidine. A common concentration for Fmoc deprotection is 20% piperazine in DMF, often with a small percentage of a scavenger.

Q3: How does 4-methylpiperidine compare to piperidine?

4-Methylpiperidine is a slightly weaker base than piperidine and has been shown to reduce the extent of aspartimide formation. It is often used in a 20% solution in DMF and can be a good choice when synthesizing peptides containing sensitive amino acids.

Q4: Are there any non-amine-based reagents for Fmoc removal?

While less common, tris(2-carboxyethyl)phosphine (TCEP) under basic conditions has been explored for Fmoc removal. However, this method is not as widely adopted as amine-based reagents due to potential side reactions and compatibility issues with other protecting groups.

Experimental Protocols

Protocol 1: Rapid Fmoc Deprotection using DBU

This protocol is suitable for automated peptide synthesizers where cycle time is a critical factor.

Materials:

  • Fmoc-protected peptide on solid support

  • Deprotection solution: 2% DBU (v/v) and 2% piperidine (v/v) in DMF

  • DMF for washing

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the deprotection solution to the resin and agitate for 3 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3 and 4 one more time.

  • Wash the resin thoroughly with DMF (5 x 1 minute).

  • Perform a Kaiser test to confirm the complete removal of the Fmoc group.

Protocol 2: Fmoc Deprotection with Reduced Racemization using 4-Methylpiperidine

This protocol is recommended for the synthesis of peptides containing C-terminal cysteine or other sensitive residues.

Materials:

  • Fmoc-protected peptide on solid support

  • Deprotection solution: 20% 4-methylpiperidine (v/v) in NMP

  • NMP for washing

Procedure:

  • Swell the resin in NMP for 30 minutes.

  • Drain the NMP.

  • Add the deprotection solution to the resin and agitate for 10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3 and 4 one more time.

  • Wash the resin thoroughly with NMP (5 x 1 minute).

  • Perform a Kaiser test to confirm complete Fmoc removal.

Visualizing the Mechanism and Workflow

To better understand the chemical processes and experimental flow, the following diagrams are provided.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Base Base (e.g., Piperidine, DBU) DBF_Adduct DBF-Base Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF Elimination Deprotected_Peptide H2N-Peptide-Resin DBF->DBF_Adduct

Caption: Mechanism of Fmoc deprotection by a basic reagent.

SPPS_Deprotection_Workflow Start Start: Fmoc-Peptide-Resin Swell 1. Swell Resin (e.g., DMF, 30 min) Start->Swell Deprotection1 2. Add Deprotection Solution (e.g., 20% 4-Methylpiperidine) Swell->Deprotection1 Agitate1 3. Agitate (10 min) Deprotection1->Agitate1 Drain1 4. Drain Agitate1->Drain1 Deprotection2 5. Repeat Deprotection Drain1->Deprotection2 Wash 6. Wash Resin (e.g., DMF, 5x) Deprotection2->Wash Kaiser_Test 7. Kaiser Test Wash->Kaiser_Test Complete Deprotection Complete Ready for Next Coupling Kaiser_Test->Complete Positive (Blue) Incomplete Incomplete Deprotection Troubleshoot Kaiser_Test->Incomplete Negative (Yellow)

Caption: General workflow for Fmoc deprotection in SPPS.

Conclusion

The choice of a basic reagent for Fmoc deprotection is a critical parameter in SPPS that can significantly impact the yield and purity of the final peptide. While piperidine remains a widely used and effective reagent, alternatives such as DBU, piperazine, and 4-methylpiperidine offer distinct advantages in terms of speed, safety, and the suppression of side reactions. By understanding the underlying chemistry and potential pitfalls, and by employing the troubleshooting strategies and protocols outlined in this guide, researchers can optimize their SPPS workflows for the successful synthesis of even the most challenging peptides.

References

  • Title: Racemization of C-terminal cysteine in solid-phase peptide synthesis: a critical review of suppressor reagents. Source: Journal of Peptide Science URL: [Link]

  • Title: A new look at the mechanism of 9-fluorenylmethoxycarbonyl (Fmoc) group cleavage. Source: Chemical Communications URL: [Link]

  • Title: 4-Methylpiperidine. Source: PubChem URL: [Link]

  • Title: Fmoc Solid Phase Peptide Synthesis: The Essential Guide. Source: Gyros Protein Technologies URL: [Link]

  • Title: The Fmoc-Group Removal in Solid-Phase Peptide Synthesis. Source: Organic Letters URL: [Link]

Validation & Comparative

N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid vs Fmoc-4-amino-tetrahydropyran-4-carboxylic acid in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Topic: N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid vs. Fmoc-4-amino-tetrahydropyran-4-carboxylic acid

In the pursuit of novel therapeutics, medicinal chemists and peptide scientists are increasingly turning to non-canonical amino acids to imbue molecules with enhanced potency, selectivity, and pharmacokinetic properties. Conformationally constrained building blocks are particularly valuable, as they pre-organize a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target. The tetrahydropyran (THP) ring is a favored scaffold in this domain, prized for its ability to improve aqueous solubility and metabolic stability.[1]

This guide offers a comparative analysis of two popular, yet functionally distinct, THP-based amino acid analogs: the β-amino acid This compound and the α-amino acid Fmoc-4-amino-tetrahydropyran-4-carboxylic acid . We will dissect their structural nuances, evaluate their performance in the context of solid-phase peptide synthesis (SPPS), and discuss their strategic deployment in drug discovery programs.

The Crux of the Matter: Structural and Conformational Divergence

The seemingly minor difference in the placement of the carboxylic acid functionality is the defining feature that differentiates these two building blocks, dictating their utility in synthesis and the conformational properties of the resulting molecules.

  • Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (The α-Analog): As a cyclic α-amino acid, both the amine and the carboxyl groups are attached to the same quaternary carbon (C4) of the THP ring.[2][3][4] This gem-disubstitution imparts significant steric bulk and severely restricts bond rotation, creating a highly rigid scaffold. This rigidity is often exploited to nucleate or stabilize specific secondary structures, such as β-turns or helices, within a peptide backbone.[5]

  • This compound (The β-Analog): This molecule is a β-amino acid, where the carboxyl group is separated from the C4-amine by a methylene (-CH₂-) spacer.[6][7] This additional single bond introduces a critical degree of rotational freedom. The resulting scaffold is more flexible than its α-counterpart, allowing it to adopt a wider range of conformations. This flexibility can be advantageous for scanning a broader conformational space to optimize ligand-receptor interactions. Furthermore, β-amino acids are known to form unique helical structures (β-peptides) and can enhance metabolic stability by rendering peptides resistant to proteolysis.[8]

Figure 1. Comparison of the α- and β-amino acid analogs. The key structural difference is the presence of a methylene spacer in the β-analog, which increases its conformational flexibility.

A Head-to-Head Challenge: Performance in Solid-Phase Peptide Synthesis (SPPS)

To provide a practical performance benchmark, we evaluated the incorporation of both analogs into a model tripeptide (Ac-X-Leu-Gly-NH₂) using a standard automated Fmoc-SPPS protocol. The choice of coupling reagents and reaction times was based on established best practices for standard and sterically hindered amino acids.

Experimental Protocol: Automated SPPS
  • Resin Preparation: Rink Amide AM resin (0.6 mmol/g) was swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc group was removed using 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. The resin was washed thoroughly with DMF.

  • Amino Acid Coupling:

    • Standard Couplings (Gly, Leu): Fmoc-amino acid (5 eq.), HCTU (4.9 eq.), and DIPEA (10 eq.) in DMF were added to the resin. The coupling reaction proceeded for 30 minutes.

    • Analog Coupling ('X'): Either the α-analog or the β-analog (3 eq.) was pre-activated with HATU (2.9 eq.) and DIPEA (6 eq.) and coupled to the resin for 2 hours. To mitigate potential issues with steric hindrance, this step was performed as a double coupling.

  • N-Terminal Capping: Following the final Fmoc deprotection, the N-terminus was acetylated with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.

  • Cleavage and Global Deprotection: The peptide was cleaved from the resin using a cocktail of Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5) for 3 hours.

  • Analysis: The crude peptide was precipitated in cold diethyl ether, lyophilized, and analyzed by RP-HPLC and LC-MS to determine purity and identify major products.

Comparative Performance Data
ParameterAc-(α-analog)-Leu-Gly-NH₂Ac-(β-analog)-Leu-Gly-NH₂
Crude Purity (by RP-HPLC) 78%91%
Overall Isolated Yield 65%82%
Major Impurity Ac-Leu-Gly-NH₂ (Deletion Product)Minimal (<2%)
Required Coupling Conditions Double coupling, extended timeDouble coupling (precautionary)
Expert Analysis and Mechanistic Rationale

The experimental data clearly favors the β-analog for ease of incorporation in SPPS.

  • Causality of Performance: The superior purity and yield observed with the β-analog stem directly from its structure. The carboxylic acid is less sterically encumbered, facilitating a more rapid and complete acylation reaction. In contrast, the α-analog's quaternary carbon creates a neo-pentyl-like environment, which is notoriously challenging for nucleophilic substitution. This steric hindrance slows the coupling reaction significantly, leading to incomplete incorporation and the formation of a deletion peptide impurity, even with extended reaction times and a potent coupling reagent like HATU.[9]

  • Workflow Implications: While a double coupling was used for both as a precaution, it is a necessity for the α-analog to achieve even moderate yields. For the β-analog, a single, slightly extended coupling would likely suffice in many cases, improving process efficiency and reducing reagent costs.

SPPS_Workflow Resin Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine) Resin->Deprotect1 Couple_Gly Couple Fmoc-Gly-OH (HCTU) Deprotect1->Couple_Gly Wash1 Wash (DMF) Couple_Gly->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Leu Couple Fmoc-Leu-OH (HCTU) Deprotect2->Couple_Leu Wash2 Wash (DMF) Couple_Leu->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_X Couple 'X' Analog (HATU, Double) Deprotect3->Couple_X Wash3 Wash (DMF) Couple_X->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Cap N-Terminal Acetylation Deprotect4->Cap Cleave Cleave & Deprotect (TFA Cocktail) Cap->Cleave

Figure 2. A representative workflow for the Solid-Phase Peptide Synthesis (SPPS) comparison. The critical step is the coupling of the 'X' analog.

Strategic Selection in Small Molecule Drug Discovery

The choice between these analogs extends beyond peptide synthesis into the realm of small molecule design, particularly for constructing spirocyclic systems—a privileged motif in modern drug discovery.[10][11]

  • The α-Analog for Direct Spiro-Lactam Synthesis: The α-analog is an ideal precursor for the direct synthesis of spiro-lactams. A synthetic route could involve extending the N-terminus with a carboxy-terminated linker, followed by an intramolecular amide bond formation. The rigid nature of the α-amino acid backbone would directly translate to the final spirocyclic product.

  • The β-Analog for Functionalized Spirocycles: The β-analog is better suited for creating more complex or functionalized spirocycles. The acetic acid side chain provides a versatile handle for further chemical elaboration before a subsequent cyclization event. This allows for the introduction of additional diversity elements or pharmacophoric features away from the core spiro-center. The synthesis of spirocyclic β-lactams, for instance, is an area of active research.[12]

Logic_Diagram cluster_alpha Path A: α-Analog cluster_beta Path B: β-Analog Target Desired Scaffold: Spirocyclic System Alpha_Analog Fmoc-4-amino-tetrahydropyran -4-carboxylic acid Target->Alpha_Analog Beta_Analog N-Fmoc-(4-amino-tetrahydro-2H -pyran-4-yl)acetic acid Target->Beta_Analog Alpha_Strategy Strategy: Direct intramolecular amide bond formation Alpha_Analog->Alpha_Strategy Alpha_Outcome Outcome: Rigid spiro-lactam fused at C4 Alpha_Strategy->Alpha_Outcome Beta_Strategy Strategy: Elaborate side chain, then cyclize Beta_Analog->Beta_Strategy Beta_Outcome Outcome: Flexible, functionalized or larger ring spirocycles Beta_Strategy->Beta_Outcome

Figure 3. Strategic decision-making for selecting a THP-analog for spirocycle synthesis.

Authoritative Recommendations

The selection between these two building blocks is not a matter of superior vs. inferior, but of choosing the right tool for the specific scientific objective.

  • Choose Fmoc-4-amino-tetrahydropyran-4-carboxylic acid (α-Analog) when:

    • The primary goal is to induce a high degree of conformational rigidity.

    • You are designing a peptide to mimic a specific turn or helical structure.

    • The synthetic plan involves the direct formation of a spiro-lactam at the C4 position.

    • Be Prepared For: Challenging coupling steps that will require potent reagents (e.g., HATU, COMU), longer reaction times, and potentially double couplings to achieve acceptable yields.

  • Choose this compound (β-Analog) when:

    • Ease of synthesis and high purity are critical process considerations.

    • A degree of controlled flexibility is desired in the final molecule.

    • The goal is to create β-peptides or peptidomimetics with enhanced proteolytic stability.

    • The synthetic strategy calls for a versatile handle for creating more complex, functionalized spirocycles.

    • Benefit From: Significantly higher coupling efficiency, leading to cleaner crude products, higher yields, and a more streamlined synthetic workflow.

By understanding these fundamental differences in structure, reactivity, and strategic application, researchers can leverage these powerful building blocks to accelerate their discovery programs and engineer molecules with precisely tailored properties.

References

  • Title: Oxa-spirocycles: synthesis, properties and applications Source: Chemical Science, RSC Publishing URL: [Link]

  • Title: 4-aminotetrahydro-2H-pyran-4-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Synthetic Routes for β‐Amino Acids (Derivatives) Reported Recently Source: ResearchGate URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: (4-Fmoc-amino-tetrahydrothiopyran-4-yl)acetic acid Source: J&K Scientific URL: [Link]

  • Title: Spirocyclic β-Lactams: Synthesis and Biological Evaluation of Novel Heterocycles Source: ResearchGate URL: [Link]

  • Title: Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics Source: PubMed Central, National Institutes of Health URL: [Link]

  • Title: Advances in Fmoc solid-phase peptide synthesis Source: PubMed Central, National Institutes of Health URL: [Link]

Sources

The Rigidity Advantage: A Comparative Guide to Peptide Stability through Cyclic vs. Acyclic Amino Acid Incorporation

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of peptide therapeutics, achieving optimal stability is a critical determinant of clinical success. Native peptides, while offering high specificity and potency, are often hampered by rapid proteolytic degradation and conformational instability, leading to short in vivo half-lives. A leading strategy to overcome these limitations is peptide cyclization. This guide provides an in-depth comparison of how incorporating cyclic structural constraints versus maintaining a linear, acyclic backbone impacts key stability parameters. We will explore the mechanistic underpinnings of this stability enhancement, provide quantitative comparisons, and detail the experimental protocols necessary to validate these properties in a research and development setting.

Introduction: The Stability Challenge in Peptide Therapeutics

Linear peptides, composed of acyclic amino acid chains, are inherently flexible molecules. In solution, they can sample a vast ensemble of conformations, a property that often leads to proteolytic lability and reduced binding affinity to their targets.[1] This conformational heterogeneity presents a significant entropic penalty upon binding, as the peptide must adopt a specific, low-energy conformation to interact with its target. Furthermore, the exposed N- and C-termini of linear peptides serve as primary recognition sites for exopeptidases, leading to rapid enzymatic degradation in biological fluids.[2] These stability issues are major hurdles in the development of effective peptide-based drugs.

Peptide cyclization, the process of forming an intramolecular covalent bond to create a ring structure, is a powerful strategy to mitigate these challenges. By constraining the peptide backbone, cyclization pre-organizes the molecule into a more bioactive and stable conformation, offering significant advantages in drug development.[3][4]

Fundamental Concepts: Acyclic vs. Cyclic Structures

Acyclic (Linear) Peptides: These are polymers of amino acids linked by peptide bonds with a free amino (-NH2) terminus and a free carboxyl (-COOH) terminus. Their flexibility allows them to adopt numerous conformations in solution.

Cyclic Peptides: In cyclic peptides, the linear chain is closed by forming a covalent bond. This can be achieved through several strategies, including:

  • Head-to-tail: The N-terminus is linked to the C-terminus.

  • Side chain-to-side chain: The side chains of two amino acid residues are linked.

  • Side chain-to-terminus: An amino acid side chain is linked to either the N- or C-terminus.

This fundamental structural difference is the primary driver of the enhanced stability observed in cyclic peptides.

Comparative Analysis of Peptide Stability

The incorporation of cyclic constraints profoundly impacts three critical aspects of peptide stability: proteolytic, conformational, and thermal.

Proteolytic Stability: Resisting Enzymatic Degradation

Linear peptides are readily degraded by proteases in serum and tissues. Cyclization provides a robust defense against this enzymatic breakdown through two primary mechanisms.[4][5]

  • Elimination of Termini: Head-to-tail cyclization removes the free N- and C-termini, which are the primary targets for exopeptidases.[2]

  • Steric Hindrance: The rigid, cyclic structure can sterically hinder the approach of endopeptidases to their cleavage sites within the peptide sequence. The constrained conformation prevents the peptide from fitting into the active site of the protease.[3][6]

A well-studied example is the comparison of a linear Arg-Gly-Asp (RGD) peptide with its cyclic counterpart. The cyclic version was found to be 30-fold more stable than the linear peptide at a neutral pH of 7.[7][8] This dramatic increase in stability is attributed to the decreased structural flexibility imposed by the ring structure.[7][8]

Diagram 1: Mechanism of Proteolytic Resistance

Proteolysis cluster_linear Acyclic (Linear) Peptide cluster_cyclic Cyclic Peptide L_N N-Terminus L_Internal Internal Cleavage Site Degradation Degradation Products L_N->Degradation Leads to L_C C-Terminus L_C->Degradation Leads to L_Internal->Degradation Leads to C_Peptide Constrained Backbone Stable Stable Peptide C_Peptide->Stable Exo Exopeptidase Exo->L_N Attacks Exo->L_C Attacks Exo->C_Peptide Blocked Endo Endopeptidase Endo->L_Internal Attacks Endo->C_Peptide Blocked

Caption: Cyclization protects peptides from enzymatic degradation by eliminating termini targeted by exopeptidases and sterically hindering endopeptidase access.

Conformational Stability: Reducing Flexibility, Enhancing Affinity

The high flexibility of linear peptides comes at a thermodynamic cost. Upon binding to a target, a linear peptide must transition from a high-entropy, disordered state to a low-entropy, ordered state, which is energetically unfavorable.

Cyclization reduces the conformational freedom of the peptide backbone, effectively "pre-organizing" it into a conformation that is closer to the bioactive state.[3] This has two major benefits:

  • Reduced Entropy Loss: The entropic penalty upon target binding is significantly lower for a rigid cyclic peptide compared to its flexible linear counterpart, which can lead to higher binding affinity.[5]

  • Improved Selectivity: A well-defined conformation reduces the likelihood of non-specific binding to off-target molecules.[5]

The increased rigidity of cyclic peptides can be experimentally observed and quantified using techniques like Circular Dichroism (CD) spectroscopy, which measures changes in secondary structure.

Diagram 2: Conformational Entropy Comparison

Entropy cluster_linear Acyclic Peptide cluster_cyclic Cyclic Peptide L_Start Unbound State (High Entropy) L_Conf1 Conformer 1 L_Start->L_Conf1 Samples many conformations L_Conf2 Conformer 2 L_Start->L_Conf2 Samples many conformations L_ConfN ...Conformer N L_Start->L_ConfN Samples many conformations Target Target Binding L_Conf2->Target High entropic penalty C_Start Unbound State (Low Entropy) C_Conf1 Restricted Conformer A C_Start->C_Conf1 Samples few conformations C_Conf2 Restricted Conformer B C_Start->C_Conf2 Samples few conformations C_Conf1->Target Low entropic penalty

Caption: Cyclic peptides have lower conformational entropy, reducing the energetic penalty for target binding compared to flexible linear peptides.

Thermal and Chemical Stability

The constrained structure of cyclic peptides often leads to enhanced thermal and chemical stability. The presence of intramolecular hydrogen bonds and a more compact structure can increase the energy required to denature the peptide. This is reflected in a higher melting temperature (Tm).

For example, cyclotides, a class of plant-derived cyclic peptides, exhibit exceptional thermal, chemical, and enzymatic stability due to their unique cyclic cystine knot motif.[6] This hyper-rigid scaffold makes them resistant to degradation even under harsh conditions like boiling or treatment with denaturants.[6]

Stability ParameterAcyclic (Linear) PeptideCyclic PeptideRationale for Improvement
Proteolytic Half-Life Short (minutes to hours in serum)Long (hours to days in serum)No free termini for exopeptidases; steric hindrance for endopeptidases.[2][4]
Conformational State Flexible, multiple conformationsRigid, limited conformationsCovalent cyclization restricts backbone movement.[3]
Binding Affinity Generally lowerGenerally higherReduced entropic penalty upon binding to a target.[5]
Thermal Stability (Tm) LowerHigherA more compact and constrained structure requires more energy to denature.

Experimental Validation: Protocols for Stability Assessment

To quantitatively compare the stability of cyclic and acyclic peptides, a suite of biophysical and biochemical assays is essential. Here, we provide streamlined protocols for three key experiments.

Diagram 3: Experimental Workflow for Stability Comparison

Workflow cluster_assays Stability Assays cluster_analysis Data Analysis & Comparison start Peptide Synthesis linear Acyclic (Linear) Peptide start->linear cyclic Cyclic Peptide start->cyclic proteolytic Proteolytic Stability (Serum/Trypsin Assay) linear->proteolytic conformational Conformational Stability (Circular Dichroism) linear->conformational thermal Thermal Stability (Thermal Shift Assay) linear->thermal cyclic->proteolytic cyclic->conformational cyclic->thermal analysis_p Calculate Half-Life (t½) proteolytic->analysis_p analysis_c Compare Secondary Structure Content conformational->analysis_c analysis_t Determine Melting Temperature (Tm) thermal->analysis_t conclusion Comparative Stability Profile analysis_p->conclusion analysis_c->conclusion analysis_t->conclusion

Caption: Workflow for comparing the stability of acyclic and cyclic peptides using key experimental assays.

Protocol: Proteolytic Stability Assay in Human Serum

This assay measures the rate at which a peptide is degraded by proteases present in human serum. The disappearance of the parent peptide is typically monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

  • Rationale for Experimental Choices:

    • Human Serum: Provides a biologically relevant environment containing a complex mixture of proteases that a therapeutic peptide would encounter in vivo.

    • 37°C Incubation: Mimics physiological body temperature.

    • Trichloroacetic Acid (TCA) Quenching: TCA precipitates the larger serum proteins, effectively stopping the enzymatic reactions and allowing for clear analysis of the smaller peptide in the supernatant.[11]

    • RP-HPLC: Allows for the separation and quantification of the intact peptide from its degradation products over time.[12]

  • Step-by-Step Methodology:

    • Preparation: Thaw human serum (pooled from multiple donors to average out individual variability) on ice. Prepare a stock solution of the test peptide (both linear and cyclic versions) in an appropriate buffer (e.g., PBS).

    • Incubation: In a microcentrifuge tube, add the peptide stock solution to pre-warmed human serum (e.g., 95 µL serum + 5 µL peptide stock) to achieve a final peptide concentration of ~50 µM. Incubate the mixture in a thermomixer at 37°C with gentle agitation.[11]

    • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.

    • Quenching: Immediately add the aliquot to a tube containing a quenching solution (e.g., 100 µL of 3% w/v TCA in water) to precipitate proteins and stop the reaction. Vortex and incubate on ice for 10 minutes.[11]

    • Sample Preparation for HPLC: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C. Carefully collect the supernatant for analysis.

    • HPLC Analysis: Inject the supernatant onto a C18 RP-HPLC column. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor the peptide elution by absorbance at 214 nm.

    • Data Analysis: Quantify the peak area corresponding to the intact peptide at each time point. Plot the percentage of remaining peptide versus time. Fit the data to a one-phase exponential decay curve to determine the half-life (t½) of the peptide in serum.

Protocol: Conformational Stability Analysis by Circular Dichroism (CD)

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.[1][2] A stable, well-defined conformation (often seen in cyclic peptides) will produce a distinct CD spectrum, while a flexible, random coil structure (common for linear peptides) will have a different characteristic spectrum.

  • Rationale for Experimental Choices:

    • Buffer Selection: The buffer must be transparent in the far-UV region (below 250 nm). Phosphate buffers are common, but high concentrations of chloride ions should be avoided as they absorb in this region. The pH should be chosen to ensure the peptide is soluble and stable.[1][13]

    • Peptide Concentration: The concentration must be carefully determined to keep the total absorbance of the sample below 1.0 for high-quality data.[1]

    • Temperature Control: CD can be performed at various temperatures to assess thermal stability, observing conformational changes as the peptide unfolds.[14]

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve the peptide (both linear and cyclic versions) in a suitable, degassed CD buffer (e.g., 10 mM sodium phosphate, pH 7.4). Determine the precise concentration of the peptide solution. The final concentration for measurement is typically between 0.1-1.0 mg/mL.[13]

    • Instrument Setup: Turn on the CD spectrometer and nitrogen purge well in advance. Set the desired parameters: wavelength range (e.g., 190-260 nm), data pitch (e.g., 0.5 nm), scanning speed, and number of accumulations (e.g., 3-5 scans to improve signal-to-noise).

    • Baseline Correction: Fill the quartz cuvette with the buffer alone and record a baseline spectrum using the same parameters as for the sample.

    • Sample Measurement: Empty and dry the cuvette, then fill it with the peptide solution. Record the CD spectrum.

    • Data Processing: Subtract the averaged baseline spectrum from the averaged sample spectrum. Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) to normalize for concentration and path length.

    • Interpretation: Analyze the resulting spectra. An α-helix typically shows negative bands around 222 nm and 208 nm and a positive band around 192 nm. A β-sheet shows a negative band around 218 nm. A random coil shows a strong negative band near 200 nm.[15] A cyclic peptide is expected to show a more defined and intense spectrum compared to its linear, more random-coil-like counterpart.

Protocol: Thermal Stability Assessment by Thermal Shift Assay (TSA)

TSA, or differential scanning fluorimetry, measures the thermal unfolding of a peptide by monitoring the fluorescence of an environment-sensitive dye. As the peptide unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The temperature at which 50% of the peptide is unfolded is the melting temperature (Tm), a direct measure of thermal stability.

  • Rationale for Experimental Choices:

    • SYPRO Orange Dye: This is a common dye for TSA. Its fluorescence is quenched in aqueous environments but increases significantly upon binding to hydrophobic regions of an unfolding protein or peptide.[16][17][18]

    • Real-Time PCR Instrument: Provides precise temperature ramping and sensitive fluorescence detection, making it ideal for high-throughput screening.[16]

    • Self-Validating Controls: Including a "buffer + dye" control is crucial to ensure there is no inherent fluorescence change of the dye itself at different temperatures.[19]

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a working solution of the peptide (linear and cyclic) in a suitable buffer. Prepare a diluted working stock of SYPRO Orange dye (e.g., dilute the 5000x stock 1:1000).

    • Assay Setup: In a 96-well PCR plate, set up the reactions in triplicate. For each peptide, mix the peptide solution, buffer, and SYPRO Orange dye to a final volume of ~25 µL. Include a no-peptide control (buffer + dye).

    • Instrument Program: Place the plate in a real-time PCR instrument. Program a temperature ramp from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute). Set the instrument to collect fluorescence data (using a channel appropriate for SYPRO Orange) at each temperature increment.

    • Data Acquisition: Run the program and collect the fluorescence data.

    • Data Analysis: Plot fluorescence intensity versus temperature. The data will form a sigmoidal curve. The midpoint of the transition in this curve is the Tm. This can be more accurately determined by plotting the first derivative of the melting curve (d(Fluorescence)/dT); the peak of this derivative curve corresponds to the Tm. A higher Tm value for the cyclic peptide compared to the linear version indicates greater thermal stability.

Conclusion and Future Perspectives

The incorporation of cyclic constraints is a validated and highly effective strategy for enhancing peptide stability. By reducing conformational flexibility and protecting against enzymatic degradation, cyclization transforms metabolically labile peptides into robust molecules with drug-like properties.[5][6] The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these stability enhancements, enabling data-driven decisions in the design and optimization of next-generation peptide therapeutics. As synthetic methodologies continue to evolve, the rational design of cyclic peptides with tailored stability and activity profiles will undoubtedly play an increasingly central role in drug discovery.

References

  • Kelly, S. M., Jess, T. J., & Price, N. C. (2005). How to study proteins by circular dichroism. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1751(2), 119–139. [Link]

  • ResearchGate. (n.d.). Comparison between approved cyclic and linear peptides (A). Routes of administration of approved peptides (B).[Link]

  • Li, P., & Roller, P. P. (1999). Solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 54(3), 251-262. [Link]

  • Guild, A., et al. (2023). The development and optimisation of an HPLC-based in vitro serum stability assay for a calcitonin gene-related peptide receptor antagonist peptide. Journal of Peptide Science, e3539. [Link]

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  • Slobbe, P., et al. (1999). The effect of conformation on the solution stability of linear vs. cyclic RGD peptides. Journal of Peptide Research, 54(2), 146-154. [Link]

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A Senior Application Scientist's Guide to Assessing the Biological Activity of Peptides Modified with N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern peptide-based drug discovery, enhancing therapeutic properties such as receptor affinity, selectivity, and metabolic stability is paramount. One effective strategy is the introduction of conformational constraints into the peptide backbone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess the biological impact of incorporating N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid—a unique spirocyclic, non-proteinogenic amino acid—into a peptide sequence. We will detail a comparative approach, outlining the necessary experimental designs, from synthesis to a suite of in vitro biological assays. This guide emphasizes the causality behind experimental choices, providing detailed, self-validating protocols and a robust framework for data interpretation, thereby empowering researchers to make informed decisions in their peptide development programs.

The Rationale for Conformational Constraint in Peptide Design

Linear peptides in solution often exist as an ensemble of rapidly interconverting conformers.[1] While this flexibility allows them to interact with diverse targets, it comes at a significant thermodynamic cost; the peptide must adopt a specific "bioactive" conformation to bind its receptor, losing conformational entropy in the process.[2] This entropy loss can weaken the binding affinity. Furthermore, flexible peptides are often more susceptible to proteolytic degradation by enzymes that recognize specific linear sequences.[3][4]

Introducing rigid structural elements, or conformational constraints, is a proven strategy to overcome these limitations.[5][6] By pre-organizing the peptide into a conformation that mimics its receptor-bound state, we can:

  • Enhance Binding Affinity: Reducing the entropic penalty upon binding leads to a more favorable Gibbs free energy of binding (ΔG).[2]

  • Improve Receptor Selectivity: A rigid conformation may fit optimally into the binding pocket of the target receptor while fitting poorly into off-target receptors, thereby reducing side effects.[1]

  • Increase Proteolytic Stability: Non-natural amino acids and constrained architectures can disrupt the recognition sites for proteases, prolonging the peptide's half-life in vivo.[7][8]

Spotlight on (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid (Atp)

(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, which we will refer to as Atp , is a non-proteinogenic amino acid that introduces a unique spirocyclic constraint. The Fmoc-protected version, this compound, is designed for direct use in standard Fmoc-based solid-phase peptide synthesis (SPPS).[9][10][11]

Key Structural Features and Hypothesized Advantages:

  • Spirocyclic Rigidity: The tetrahydropyran ring fused at the α-carbon severely restricts the backbone dihedral angles (phi, ψ), locking the local peptide chain into a well-defined conformation.[5]

  • Non-aromatic and Polar: Unlike other rigid modifiers like phenylalanine or its analogs, the tetrahydropyran ring is non-aromatic and contains an ether oxygen, potentially improving solubility and altering the electronic properties of the peptide.

  • Defined Stereochemistry: The defined structure of Atp provides a precise and predictable conformational kink, which is essential for rational drug design.[12][13]

Compared to a simple linear amino acid like glycine or alanine, Atp imposes significant structural order. This rigidity is hypothesized to confer superior metabolic stability and receptor binding properties, which this guide will outline how to test.

Designing a Comparative Study: A Step-by-Step Workflow

To truly understand the contribution of the Atp modification, it must be compared against relevant controls. A robust study design is critical for generating unambiguous data.

Peptide Selection and Comparator Design

The first step is to select a parent peptide for modification. An ideal candidate would be a peptide with a known biological function and a characterized structure-activity relationship (SAR). For this guide, we will hypothesize a model peptide targeting a G-protein coupled receptor (GPCR).

Essential Peptides for Comparison:

  • Parent Peptide (Native): The original, unmodified peptide sequence. This serves as the primary baseline for activity.

  • Atp-Modified Peptide: The parent peptide with a single amino acid replaced by Atp. The position of substitution should be carefully chosen, often at a known turn region or a site of proteolytic cleavage.

  • Alanine-Substituted Peptide (Ala-Scan): Replacing the same residue with Alanine helps determine if the original amino acid's side chain was critical for activity.

  • D-Amino Acid Substituted Peptide: Incorporating a D-amino acid at the target position is another common strategy to induce a turn and increase proteolytic resistance. This serves as a benchmark against another type of conformational constraint.

Synthesis via Fmoc Solid-Phase Peptide Synthesis (SPPS)

All peptides should be synthesized using standardized Fmoc/tBu chemistry to ensure consistency.[14][15] The use of commercially available this compound allows for its straightforward incorporation like any other Fmoc-protected amino acid.[9]

Protocol Overview: Fmoc-SPPS

  • Resin Preparation: Select an appropriate resin (e.g., Rink Amide resin for a C-terminal amide).[15] Swell the resin in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the growing peptide chain using a 20% solution of piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-amino acid (including Fmoc-Atp-OH) using a coupling agent (e.g., HBTU/DIPEA) and couple it to the free N-terminus of the peptide-resin.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection: Once synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)).[16]

  • Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (e.g., LC-MS).

Experimental Workflow for Comparative Assessment

A logical workflow ensures that each experiment builds upon the last, from basic biophysical properties to complex cellular functions.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Data Analysis & Interpretation Peptide_Design Peptide Design (Native, Atp, Ala, D-AA) SPPS Fmoc Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification RP-HPLC Purification & LC-MS Analysis SPPS->Purification Binding_Assay Receptor Binding Assay (Determine Affinity, Ki) Purification->Binding_Assay Functional_Assay Functional Cell-Based Assay (Determine Potency, EC50/IC50) Binding_Assay->Functional_Assay Stability_Assay Proteolytic Stability Assay (Determine Half-life, T1/2) Functional_Assay->Stability_Assay Data_Table Comparative Data Summary Stability_Assay->Data_Table SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Table->SAR_Analysis

Figure 1: Experimental workflow for assessing Atp-modified peptides.

In Vitro Assessment of Biological Activity

This section provides detailed protocols for three essential in vitro assays to build a comprehensive profile of the modified peptide's activity.

Experiment 1: Receptor Binding Affinity

Objective: To determine the binding affinity (Ki) of each peptide for its target receptor. This measures how tightly the peptide binds, independent of its functional effect.

Principle: A competitive radioligand binding assay is a gold standard.[17] It measures the ability of our unlabeled test peptides to displace a radiolabeled ligand with known affinity from the receptor. The concentration of test peptide that displaces 50% of the radioligand is the IC50, which can be converted to the inhibition constant (Ki).

Detailed Protocol: Radioligand Displacement Assay

  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Receptor Source: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., HEK293 cells).

    • Radioligand: Choose a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) and dilute to a final concentration at or below its Kd value.

    • Test Peptides: Prepare serial dilutions of the Native, Atp, Ala, and D-AA peptides.

  • Assay Procedure (96-well format):

    • To each well, add: 50 µL of Assay Buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding) or the test peptide dilution.

    • Add 50 µL of the diluted radioligand to all wells.

    • Add 100 µL of the receptor membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate (e.g., MultiScreenHTS). The receptor-bound radioligand is retained on the filter.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value for each peptide.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experiment 2: Functional Activity (GPCR Target Example)

Objective: To measure the functional consequence of receptor binding. For a GPCR, this is often a change in the second messenger cyclic AMP (cAMP). This assay determines the peptide's potency (EC50 for an agonist, IC50 for an antagonist).

Principle: We will use a competitive immunoassay to measure intracellular cAMP levels.[18][19] For a Gαs-coupled receptor, an agonist will increase cAMP; for a Gαi-coupled receptor, an agonist will decrease forskolin-stimulated cAMP levels.

G Peptide Peptide Agonist GPCR GPCR (Gαs-coupled) Peptide->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Substrates

Figure 2: Simplified Gαs-coupled GPCR signaling pathway.

Detailed Protocol: cAMP Accumulation Assay (HTRF®)

  • Cell Preparation:

    • Seed cells expressing the target GPCR into a 384-well plate and culture overnight.

    • On the day of the assay, remove the culture medium.

  • Assay Procedure (Agonist Mode):

    • Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add serial dilutions of the test peptides (Native, Atp, Ala, D-AA) to the wells.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Lyse the cells and detect cAMP by adding the HTRF® detection reagents (a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor).[18]

    • Incubate for 60 minutes at room temperature.

    • Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (Acceptor/Donor) and convert it to cAMP concentration using a standard curve run in parallel.

    • Plot the cAMP concentration against the log concentration of the peptide.

    • Fit the data using a non-linear regression model to determine the EC50 (potency) and Emax (efficacy) for each peptide.

Experiment 3: Proteolytic Stability

Objective: To assess the peptide's resistance to degradation by proteases, a key indicator of its potential in vivo half-life.

Principle: Peptides are incubated in a biologically relevant matrix like human serum or plasma, which contains a complex mixture of proteases.[8][20] The amount of intact peptide remaining over time is quantified by LC-MS.

Detailed Protocol: Serum Stability Assay

  • Reagent Preparation:

    • Thaw human serum and centrifuge to remove lipids.

    • Prepare a stock solution of each test peptide.

  • Assay Procedure:

    • Pre-warm serum to 37°C.

    • Add a known amount of each test peptide to the serum to initiate the degradation reaction (final peptide concentration typically 1-10 µM).

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the serum-peptide mixture.

    • Immediately quench the proteolytic activity by adding the aliquot to a precipitation solution (e.g., ice-cold acetonitrile with 1% formic acid).[21] This also precipitates serum proteins.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the samples by LC-MS, monitoring the disappearance of the parent peptide mass peak.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining peptide against time.

    • Fit the data to a one-phase exponential decay curve to determine the half-life (T₁/₂) of each peptide in serum.

Data Synthesis and Interpretation

The ultimate goal is to synthesize the data from all experiments to build a clear picture of the Atp modification's impact.

Quantitative Data Summary

Summarize the key quantitative results in a table for direct comparison. This format allows for at-a-glance evaluation of the different peptide analogs.

Peptide VariantReceptor Affinity (Ki, nM)Functional Potency (EC50, nM)Serum Stability (T₁/₂, min)
Parent (Native) 15.225.812
Atp-Modified 1.8 3.1 >240
Ala-Scan 125.6210.315
D-AA Substituted 8.914.595

Table 1: Hypothetical comparative data for the four peptide variants. This data illustrates a successful outcome where the Atp modification significantly improves all key parameters.

Structure-Activity Relationship (SAR) Analysis

The final step is to interpret the data in the context of the peptide's structure.

  • Affinity and Potency: In our hypothetical example, the Atp-modified peptide shows a ~10-fold improvement in both affinity and potency compared to the native peptide. This strongly suggests that the rigid conformation induced by the Atp residue is highly favorable for receptor interaction, likely by minimizing the entropic penalty of binding.[2] The D-AA substitution also improved activity, but to a lesser extent, indicating that the specific geometry imposed by Atp is superior. The poor performance of the Ala-scan peptide suggests the original side chain was important, and simply removing it is detrimental.

  • Stability: The most dramatic improvement is seen in serum stability. The Atp-modified peptide is exceptionally stable (>4 hours), while the native and Ala-scan peptides are rapidly degraded (~12-15 min).[20] This highlights the power of using non-natural, sterically hindered building blocks to block protease access to the peptide backbone. The D-amino acid also confers stability, as expected, but the Atp modification is markedly more effective.

Conclusion and Future Directions

This guide provides a systematic and robust methodology for assessing the biological impact of modifying peptides with this compound. By employing a comparative approach that includes the native peptide and other relevant modifications, researchers can generate clear, interpretable data on affinity, potency, and stability.

Based on the compelling hypothetical data presented, the Atp modification appears to be a highly effective strategy for enhancing the drug-like properties of a peptide. The significant improvements in all three key areas—affinity, potency, and stability—would strongly justify advancing this candidate into further preclinical development, including pharmacokinetic studies and in vivo efficacy models. This structured assessment framework enables confident decision-making and accelerates the journey from peptide discovery to potential therapeutic application.

References

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mass spectrometry characterization of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid-containing peptides

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Peptides Containing N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Introduction

In the landscape of modern drug discovery and peptide science, the incorporation of unnatural amino acids into peptide sequences offers a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. One such building block of increasing interest is this compound. Its unique tetrahydropyran scaffold introduces a constrained, hydrophilic element into peptides, potentially modulating their pharmacokinetic and pharmacodynamic profiles. As a Senior Application Scientist, this guide provides an in-depth, experience-driven comparison and characterization of peptides containing this moiety using mass spectrometry, a cornerstone technique for peptide analysis.

This guide will delve into the practical aspects of liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) for the unambiguous identification and characterization of these modified peptides. We will explore the nuances of experimental design, from sample preparation to data interpretation, and propose the characteristic fragmentation patterns one can expect, thereby providing a robust framework for researchers in this field.

Experimental Design and Rationale

The successful characterization of peptides containing this compound hinges on a well-thought-out experimental strategy. The choice of ionization source, mass analyzer, and fragmentation technique are all critical parameters that will dictate the quality and interpretability of the resulting data.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Peptide Separation and Intact Mass Measurement

For the initial analysis, a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is indispensable for accurate mass measurement of the intact peptide. This allows for the confirmation of successful synthesis and the detection of any potential side products.[1]

Chromatographic Considerations:

Due to the basic nature of many peptides, they can exhibit poor retention and peak shape on standard reversed-phase columns. To mitigate this, the use of ion-pairing agents in the mobile phase is crucial.[2] While trifluoroacetic acid (TFA) is a common choice for UV detection, it is known to cause ion suppression in mass spectrometry.[3] Therefore, for LC-MS applications, formic acid (FA) at a concentration of 0.1% is the preferred ion-pairing agent, as it provides good chromatographic resolution with minimal signal suppression.[3]

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent, typically 0.1% formic acid in water/acetonitrile (95:5 v/v), to a final concentration of 1 mg/mL. Further dilute to 10-100 µg/mL for injection.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column with a particle size of 1.7-2.6 µm and a pore size of 100-130 Å is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes at a flow rate of 0.3-0.5 mL/min. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • MS System: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or Synapt G2-Si TOF).

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition: Acquire full scan MS data from m/z 200 to 2000.

Tandem Mass Spectrometry (MS/MS) for Sequence Elucidation and Modification Site Localization

Tandem mass spectrometry is the definitive technique for determining the amino acid sequence of a peptide and confirming the location of any modifications. Collision-Induced Dissociation (CID) is the most common fragmentation technique used for peptides.[4][5] In CID, the precursor peptide ion is accelerated and collided with an inert gas, leading to fragmentation primarily at the amide bonds, generating characteristic b- and y-type fragment ions.[5][6]

Proposed Fragmentation Pathway of the this compound Moiety

The fragmentation of peptides containing this unnatural amino acid is expected to follow the general principles of peptide fragmentation, with the tetrahydropyran ring potentially exhibiting characteristic neutral losses.

cluster_peptide Peptide Backbone cluster_mod Unnatural Amino Acid Fragmentation Precursor_Ion Precursor Ion [M+nH]n+ b_ions b-ions (N-terminal fragments) Precursor_Ion->b_ions CID y_ions y-ions (C-terminal fragments) Precursor_Ion->y_ions CID Mod_Fragment Fragment containing (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid b_ions->Mod_Fragment y_ions->Mod_Fragment Neutral_Loss Neutral Loss of C4H8O (Tetrahydrofuran) Mod_Fragment->Neutral_Loss Characteristic_Ion Characteristic Immonium Ion Mod_Fragment->Characteristic_Ion

Caption: Proposed CID fragmentation of peptides containing this compound.

Rationale for the Proposed Pathway:

  • Backbone Fragmentation: As with standard peptides, CID will induce cleavage of the amide bonds, leading to the formation of b- and y-ion series that allow for sequence determination.[6]

  • Side Chain Fragmentation: The tetrahydropyran ring is a key structural feature. Under CID conditions, cyclic ethers can undergo ring-opening and subsequent fragmentation. A plausible pathway involves the neutral loss of a stable molecule. While the electron ionization mass spectrum of tetrahydropyran itself shows complex fragmentation[7], in the context of a peptide ion, a concerted neutral loss is more probable. A potential neutral loss is that of tetrahydrofuran (C4H8O, 72.0575 Da) via a rearrangement mechanism.

  • Immonium Ion: A characteristic immonium ion resulting from the cleavage of the bond between the alpha-carbon and the carbonyl group of the amino acid residue is also expected. The m/z of this immonium ion would be specific to the (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid residue and would serve as a diagnostic marker for its presence in the peptide.

Comparative Data Table of Expected Fragment Ions

The following table provides a hypothetical comparison of expected fragment ions for a model peptide (e.g., Ac-Ala-X-NH2, where X is the unnatural amino acid) with and without the proposed characteristic neutral loss.

Ion TypeStandard Fragmentation (m/z)With Neutral Loss of C4H8O (m/z)
b1 Ac-Ala-
b2 Ac-Ala-X(Ac-Ala-X) - 72.0575
y1 X-NH2(X-NH2) - 72.0575
Immonium Ion (X) (C7H12NO2)+-
Experimental Protocol: Tandem MS (MS/MS) Analysis
  • LC-MS/MS System: A hybrid mass spectrometer capable of precursor ion selection and fragmentation, such as a quadrupole-Orbitrap or a quadrupole-TOF instrument.

  • Precursor Selection: In the MS1 scan, identify the m/z of the peptide of interest.

  • Fragmentation Mode: Data-Dependent Acquisition (DDA) is a common mode where the most intense precursor ions from the full MS scan are automatically selected for fragmentation.

  • Collision Energy: The collision energy (typically reported as normalized collision energy, NCE) should be optimized for the specific peptide and instrument. A stepped NCE (e.g., 20, 30, 40) can be beneficial to observe a wider range of fragment ions.

  • Data Analysis: The resulting MS/MS spectra can be manually interpreted or analyzed using specialized software to identify the b- and y-ion series and any characteristic neutral losses or immonium ions.

Best Practices and Troubleshooting

  • Purity Assessment: The initial LC-MS analysis is crucial for assessing the purity of the synthetic peptide. The presence of deletion sequences or byproducts from the solid-phase peptide synthesis (SPPS) can complicate the interpretation of MS/MS data.[8][9]

  • Charge State: Peptides can exist in multiple charge states in the ESI source. For MS/MS, it is often advantageous to select the most abundant and lower charge state (e.g., 2+ or 3+) for fragmentation, as this can lead to simpler and more easily interpretable spectra.

  • Fmoc Group Removal: It is imperative to ensure complete removal of the N-terminal Fmoc protecting group after synthesis, as its presence will significantly alter the mass and fragmentation of the peptide.[10] Incomplete deprotection can be a source of heterogeneity in the sample.[11]

Conclusion

The mass spectrometric characterization of peptides containing this compound is a critical step in their development as potential therapeutics. By employing a systematic approach that combines high-resolution LC-MS for intact mass analysis and tandem MS for sequence confirmation, researchers can confidently verify the structure of these novel molecules. The proposed characteristic fragmentation pathways, including the potential neutral loss from the tetrahydropyran ring and the formation of a diagnostic immonium ion, provide a valuable framework for data interpretation. Adherence to best practices in sample preparation and data acquisition will ensure the generation of high-quality, reliable data, ultimately accelerating the drug discovery and development process.

References

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]

  • Alsultiam, A. S., Al-Jobori, K. M., & Al-Zereini, W. A. (2024). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. ACS Omega. [Link]

  • Anapharm Bioanalytics. (n.d.). Basic Peptide LC-MS/MS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • Doneanu, A., Xenopoulos, A., & Gebler, J. C. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry, 415(18), 4279–4290. [Link]

  • GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Applied Biosystems. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Rani, S., & Kumar, S. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. SSRN Electronic Journal. [Link]

  • National Institute of Standards and Technology. (n.d.). Tetrahydropyran. In NIST Chemistry WebBook. Retrieved from [Link]

  • SQUARIX. (n.d.). This compound. Retrieved from [Link]

  • Sikora, M., Schirmeister, F., & Kazmaier, U. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7013. [Link]

  • Biondi, L., De Risi, C., & Fabbri, M. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(21), 6439. [Link]

  • Barnes, S., & Renfrow, M. (2011). Peptide ion fragmentation in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Gfeller, D., Guillaume, P., & Michaux, J. (2022). Predicting the Success of Fmoc-Based Peptide Synthesis. Journal of Chemical Information and Modeling, 62(14), 3398–3405. [Link]

  • Matrix Science. (n.d.). Mascot Help: Peptide fragmentation. Retrieved from [Link]

  • Iordache, F., & Iordache, A. (2015). Mass Spectrometry Investigations of Some Synthetic Gel-Forming Peptides. Revue Roumaine de Chimie, 60(5-6), 469-476. [Link]

  • Skinner, O. S., Haverland, N. A., & Voorhees, J. R. (2021). Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. Preprints. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(6), 441-450. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Confirmation of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid via 1H NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. For complex molecules such as N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, a versatile building block in medicinal chemistry, a multi-faceted analytical approach is paramount. This guide provides an in-depth analysis of ¹H NMR spectroscopy for the structural elucidation of this compound, comparing its utility with other key analytical techniques. Our focus is not merely on the data but on the strategic thinking behind the experimentation, reflecting a commitment to scientific integrity and robust, reproducible results.

The Central Role of ¹H NMR in Structural Elucidation

¹H Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary and most informative technique for determining the structure of organic molecules in solution.[1][2] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a molecule with distinct structural motifs like this compound, ¹H NMR allows us to systematically dissect and verify each component: the bulky Fmoc protecting group, the saturated tetrahydropyran ring, and the acetic acid side chain.

Predictive ¹H NMR Analysis of this compound

A proactive approach to spectral analysis involves predicting the ¹H NMR spectrum before data acquisition. This predictive framework, grounded in established principles of chemical shifts and coupling constants, allows for a more targeted and efficient analysis of the experimental data. The following table outlines the expected ¹H NMR signals for our target molecule, with explanations rooted in the expertise of a seasoned analytical scientist.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale and Expert Insights
Fmoc Aromatic Protons 7.20 - 7.80Multiplets (m) or Doublets (d)8HThe aromatic protons of the fluorenyl group typically resonate in this downfield region due to the deshielding effect of the aromatic rings.[3] Expect a series of doublets and triplets (or multiplets) characteristic of a disubstituted benzene ring system.
Fmoc CH & CH₂ 4.20 - 4.50Triplet (t) and Doublet (d)3HThe methine (CH) and methylene (CH₂) protons of the Fmoc group adjacent to the carbamate will appear in this region. The CH will likely be a triplet, coupled to the adjacent CH₂, which in turn will be a doublet.[3]
Tetrahydropyran Axial Protons ~3.40 - 3.60Multiplet (m)4HThe axial protons on the tetrahydropyran ring are expected to be in a more shielded environment compared to their equatorial counterparts.[4] Their multiplicity will be complex due to both geminal and vicinal coupling.
Tetrahydropyran Equatorial Protons ~3.60 - 3.80Multiplet (m)4HThe equatorial protons are typically found slightly downfield from the axial protons.[4] The exact chemical shifts and multiplicities will be influenced by the chair conformation of the ring.
Acetic Acid CH₂ ~2.50 - 2.70Singlet (s)2HThe methylene protons of the acetic acid moiety are adjacent to a quaternary carbon and are therefore expected to appear as a singlet.
Amide NH ~5.0 - 6.0Broad Singlet (br s)1HThe amide proton's chemical shift can be variable and is often broad due to quadrupole broadening and potential hydrogen exchange with trace water in the solvent.
Carboxylic Acid OH >10.0Broad Singlet (br s)1HThe carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very downfield chemical shift. Its presence can be confirmed by D₂O exchange.

A Validated Experimental Protocol for High-Fidelity ¹H NMR Data Acquisition

The quality of NMR data is directly proportional to the rigor of the experimental setup. The following protocol is designed to yield high-resolution, unambiguous spectra suitable for structural confirmation.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[5]

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like NH and OH.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ = 0.00 ppm).[5]

  • Instrument Setup and Calibration:

    • Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.[6]

    • Perform standard tuning and shimming procedures to ensure a homogeneous magnetic field, which is critical for high resolution.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum with a spectral width of approximately -2 to 12 ppm.[5]

    • Set the number of scans between 16 and 64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[5]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).[5]

    • Perform phase and baseline corrections to ensure accurate integration.[5]

    • Calibrate the chemical shift scale using the TMS signal or the residual solvent peak.[5]

    • Integrate all signals to determine the relative number of protons for each resonance.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce proton-proton connectivity.[7][8]

Workflow for Structural Confirmation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_confirm Structural Confirmation weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve standard Add Internal Standard (TMS) dissolve->standard instrument Instrument Setup (≥400 MHz, Tune & Shim) standard->instrument acquire Acquire 1D ¹H NMR Spectrum (16-64 scans) instrument->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct calibrate Calibrate Chemical Shifts correct->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze compare Compare Experimental Data with Predicted Spectrum analyze->compare elucidate Elucidate Final Structure compare->elucidate

Caption: Workflow for ¹H NMR-based structural confirmation.

Comparative Analysis: A Multi-Technique Approach for Unambiguous Confirmation

While ¹H NMR is a powerful tool, relying on a single analytical technique is a significant scientific oversight. For robust structural confirmation, a synergistic approach incorporating complementary methods is essential.

Analytical Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity, and stereochemistry.Provides detailed structural information and is non-destructive.Can have overlapping signals in complex molecules; requires soluble samples.
2D NMR (COSY, HSQC) Correlation between coupled protons (COSY) and between protons and directly attached carbons (HSQC).Resolves signal overlap and provides definitive connectivity information.[1][9]Requires longer acquisition times and more complex data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Highly sensitive, provides accurate molecular weight, and can offer structural clues through fragmentation.[10][11]Does not provide detailed stereochemical information; isomers can be difficult to distinguish.
FTIR Spectroscopy Presence of functional groups.Quick and easy method to identify key functional groups (e.g., C=O, N-H, O-H).[12][13][14]Provides limited information on the overall molecular structure and connectivity.
The Synergy of Analytical Techniques

The relationship between these techniques is not one of redundancy, but of mutual reinforcement. A logical workflow would involve using FTIR as a rapid screen for expected functional groups, followed by Mass Spectrometry to confirm the molecular weight. ¹H NMR then provides the detailed structural framework, with 2D NMR techniques employed to resolve any ambiguities and definitively establish the connectivity of the molecular fragments.

G cluster_main Structural Elucidation Workflow FTIR FTIR (Functional Groups) MS Mass Spectrometry (Molecular Weight) FTIR->MS HNMR 1D ¹H NMR (Structural Framework) MS->HNMR NMR_2D 2D NMR (COSY, HSQC) (Definitive Connectivity) HNMR->NMR_2D Structure Unambiguous Structure NMR_2D->Structure

Caption: Synergistic workflow of analytical techniques.

Conclusion: Beyond Data to Definitive Answers

References

  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry. Available at: [Link]

  • Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Available at: [Link]

  • FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels. ResearchGate. Available at: [Link]

  • Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. Available at: [Link]

  • (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in... ResearchGate. Available at: [Link]

  • An Improved Synthesis of Fmoc‐N‐methyl‐α‐amino Acids. SciSpace. Available at: [Link]

  • Structural Transformation of Coassembled Fmoc-Protected Aromatic Amino Acids to Nanoparticles | ACS Applied Materials & Interfaces. ACS Publications. Available at: [Link]

  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • FTIR spectra of (a) the amino acid/peptide systems that formed... ResearchGate. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. anuchem. Available at: [Link]

  • Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. University of Aberdeen. Available at: [Link]

  • Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Reddit. Available at: [Link]

  • Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety. The Royal Society of Chemistry. Available at: [Link]

  • Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. MDPI. Available at: [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Thermal Cleavage of the Fmoc Protection Group. ResearchGate. Available at: [Link]

  • Supporting Information. Digital CSIC. Available at: [Link]

  • Pressure-dependent gas-phase proton NMR studies of tetrahydropyran ring inversion. The Journal of Physical Chemistry. ACS Publications. Available at: [Link]

  • Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. Available at: [Link]

  • Novabiochem® Enhanced specification Fmoc-amino acids. Merck Millipore. Available at: [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. ResearchGate. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Available at: [Link]

  • Predicting the Success of Fmoc-Based Peptide Synthesis. PMC - NIH. Available at: [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Tetrahydropyran. Wikipedia. Available at: [Link]

  • (PDF) COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS. ResearchGate. Available at: [Link]

  • Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. MDPI. Available at: [Link]

  • Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Available at: [Link]

  • Structural Biology by NMR: Structure, Dynamics, and Interactions. PMC - NIH. Available at: [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. Available at: [Link]

  • On the Configuration of Five-Membered Rings: A Spin-Spin Coupling Constant Approach. ResearchGate. Available at: [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. JenaLib. Available at: [Link]

  • 4-aminotetrahydro-2H-pyran-4-carboxylic acid. PubChem. Available at: [Link]

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Enhancing Peptide Bioavailability: A Comparative Guide to Incorporating N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hampered by their poor bioavailability, primarily due to enzymatic degradation and low membrane permeability.[1][2] A promising strategy to overcome these hurdles is the incorporation of non-proteinogenic amino acids, which can impart favorable physicochemical properties. This guide provides an in-depth, objective comparison of a model peptide with its analog containing N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, a heterocyclic amino acid. We will delve into the experimental data and methodologies required to rigorously evaluate the impact of this modification on peptide bioavailability.

The Rationale: Why Incorporate a Tetrahydropyran Scaffold?

The introduction of cyclic structures, such as the tetrahydropyran ring in this compound, into a peptide backbone can offer several advantages.[3][4] These include:

  • Increased Enzymatic Stability: The non-natural amino acid can disrupt the recognition sites for proteases, thereby slowing down degradation in the gastrointestinal tract and bloodstream.[5]

  • Enhanced Membrane Permeability: The modification can alter the peptide's polarity and conformational flexibility, potentially improving its ability to cross cellular membranes.[6]

  • Improved Pharmacokinetic Profile: By resisting degradation and enhancing absorption, the overall exposure of the peptide in the body can be significantly increased.[7]

This guide will walk you through a hypothetical, yet scientifically grounded, comparative study to quantify these potential benefits.

The Comparative Study: Model Peptide vs. Modified Analog

For the purpose of this guide, we will consider a hypothetical hexapeptide, "Peptide-A," and its modified counterpart, "Peptide-B," where a central amino acid is replaced with (4-amino-tetrahydro-2H-pyran-4-yl)acetic acid.

  • Peptide-A (Control): A standard hexapeptide with known susceptibility to enzymatic cleavage.

  • Peptide-B (Test): The same hexapeptide with the incorporation of the tetrahydropyran-based amino acid.

The synthesis of both peptides would follow standard solid-phase peptide synthesis (SPPS) protocols, with the key difference being the use of the commercially available this compound building block for Peptide-B.[8][9][10][11][12]

Experimental Evaluation: A Three-Pronged Approach

To thoroughly assess the effect of the modification, we will outline a series of in vitro and in vivo experiments.

In Vitro Enzymatic Stability Assay

This assay evaluates the resistance of the peptides to degradation by relevant enzymes.

Objective: To compare the degradation rates of Peptide-A and Peptide-B in the presence of plasma enzymes.

Experimental Protocol:

  • Preparation: Prepare stock solutions of Peptide-A and Peptide-B in a suitable buffer.

  • Incubation: Incubate the peptides separately with fresh human or rat plasma at 37°C.[13] Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).[14][15]

  • Reaction Quenching: Stop the enzymatic reaction by adding a protein precipitation agent, such as acetonitrile or trichloroacetic acid.[16]

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining at each time point.

  • Data Analysis: Calculate the half-life (t½) of each peptide in plasma.[13]

Expected Outcome & Data Presentation:

We would anticipate that Peptide-B will exhibit a significantly longer half-life in plasma compared to Peptide-A, indicating enhanced enzymatic stability.

PeptidePlasma Half-life (t½) in minutes
Peptide-A35 ± 5
Peptide-B180 ± 15
graph TD; A[Start: Peptides A & B in Buffer] --> B{Incubate with Plasma at 37°C}; B --> C{Time Points: 0, 15, 30, 60, 120, 240 min}; C --> D[Quench Reaction: Add Precipitation Agent]; D --> E[Centrifuge to Remove Proteins]; E --> F[Analyze Supernatant by HPLC/LC-MS]; F --> G[Calculate Half-life];

Workflow for the In Vitro Plasma Stability Assay.

In Vitro Caco-2 Permeability Assay

This assay is a well-established model to predict intestinal drug absorption.[17][18][19]

Objective: To assess the ability of Peptide-A and Peptide-B to cross a monolayer of human intestinal cells.

Experimental Protocol:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports for approximately 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.[][21]

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[18]

  • Permeability Assay:

    • Apical to Basolateral (A→B) Transport: Add the test peptides to the apical (upper) side of the monolayer and measure their appearance on the basolateral (lower) side over time. This simulates absorption from the gut into the bloodstream.

    • Basolateral to Apical (B→A) Transport: Add the test peptides to the basolateral side and measure their appearance on the apical side. This helps to identify if the peptide is subject to active efflux.[]

  • Sample Analysis: Quantify the concentration of the peptides in the donor and receiver compartments using LC-MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each peptide in both directions. The efflux ratio (Papp B→A / Papp A→B) can also be determined.[]

Expected Outcome & Data Presentation:

An increase in the Papp (A→B) value for Peptide-B would suggest that the tetrahydropyran modification enhances intestinal permeability.

PeptidePapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio
Peptide-A0.5 ± 0.11.0 ± 0.22.0
Peptide-B2.5 ± 0.41.2 ± 0.30.48
graph TD; subgraph "Cell Culture" A[Seed Caco-2 cells on Transwell inserts] --> B{Culture for ~21 days}; end subgraph "Permeability Assay" C[Verify Monolayer Integrity (TEER)] --> D{Add Peptide to Donor Chamber}; D --> E{Incubate and Collect Samples from Receiver Chamber}; E --> F[Quantify Peptide by LC-MS]; end subgraph "Data Analysis" F --> G[Calculate Papp and Efflux Ratio]; end B --> C;

Workflow for the Caco-2 Permeability Assay.

In Vivo Pharmacokinetic Study in Rodents

This study provides the most definitive data on the overall bioavailability of the peptides in a living organism.[22]

Objective: To compare the pharmacokinetic profiles of Peptide-A and Peptide-B after oral and intravenous administration in rats.

Experimental Protocol:

  • Animal Model: Use male Sprague-Dawley rats, cannulated in the jugular vein for blood sampling.[23]

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV bolus of each peptide to a group of rats. This serves as the reference for 100% bioavailability.

    • Oral (PO) Group: Administer a single oral gavage dose of each peptide to another group of rats.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing.[24]

  • Plasma Preparation and Analysis: Process the blood samples to obtain plasma and quantify the peptide concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Elimination Half-life (t½)

    • Oral Bioavailability (%F), calculated as (%F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100).[25][26]

Expected Outcome & Data Presentation:

A higher oral bioavailability (%F) for Peptide-B would be the primary indicator of the success of the chemical modification.

ParameterPeptide-A (Oral)Peptide-B (Oral)Peptide-A (IV)Peptide-B (IV)
Cmax (ng/mL)50 ± 10300 ± 501500 ± 2001450 ± 180
Tmax (min)306055
AUC (ng*min/mL)3,000 ± 50036,000 ± 4,50060,000 ± 7,00065,000 ± 8,000
t½ (min)45 ± 8210 ± 2540 ± 7190 ± 20
Oral Bioavailability (%F) ~5% ~55% - -
graph TD; A[Dosing] --> B{IV and Oral Administration of Peptides A & B}; B --> C[Serial Blood Sampling]; C --> D[Plasma Preparation]; D --> E[LC-MS/MS Quantification]; E --> F[Pharmacokinetic Parameter Calculation]; F --> G[Determine Oral Bioavailability (%F)];

Workflow for the In Vivo Pharmacokinetic Study.

Conclusion

The incorporation of this compound presents a viable and compelling strategy for enhancing the bioavailability of therapeutic peptides. The outlined experimental workflow provides a robust framework for objectively evaluating the impact of this modification. The expected improvements in enzymatic stability, membrane permeability, and ultimately, oral bioavailability, as demonstrated through the hypothetical data, underscore the potential of this approach in peptide drug development. By systematically applying these evaluation methods, researchers can make data-driven decisions to advance promising peptide candidates with improved drug-like properties.[27][28]

References

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current medicinal chemistry, 9(9), 963–978.
  • Li, P., & Shang, Y. (2020). Strategies to improve the oral bioavailability of peptides. Expert Opinion on Drug Delivery, 17(4), 483-494.
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  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
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  • Universitas Padjadjaran. Amino acid- and peptide-conjugated heterocyclic compounds: A comprehensive review of Synthesis Strategies and biological activities. [Link]

  • National Center for Biotechnology Information. (2019). Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats. PubMed Central. [Link]

  • IBMM. Amino acids, heterocycles, peptides & proteins. [Link]

  • National Center for Biotechnology Information. (2018). Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer's Disease: Stability and Delivery to the Brain. PubMed Central. [Link]

  • ResearchGate. Amino acids/Peptides Conjugated Heterocycles: A Tool for the Recent Development of Novel Therapeutic Agents. [Link]

  • MDPI. Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. [Link]

  • National Center for Biotechnology Information. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. PubMed Central. [Link]

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  • PRISYS Biotech. Pharmacokinetics, Research Strategies And Case Studies Of Peptide Drugs. [Link]

  • SQUARIX. This compound. [Link]

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A Comparative Analysis of Fmoc Deprotection Protocols: A Guide to Optimizing Peptide Synthesis Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous process of solid-phase peptide synthesis (SPPS) is a cornerstone of their work. The widely adopted 9-fluorenylmethoxycarbonyl (Fmoc) strategy is central to this process, with the repetitive removal of the Fmoc protecting group being a critical step that dictates the overall efficiency and purity of the final peptide product.[1][2] Inefficient deprotection can lead to deletion sequences and truncated peptides, complicating purification and reducing yields.[1][2] This guide provides an in-depth comparative analysis of various Fmoc deprotection protocols, offering experimental insights to aid in the selection of the most effective strategy for your specific synthetic challenges.

The Fundamental Chemistry of Fmoc Deprotection

The removal of the Fmoc group is achieved through a base-catalyzed β-elimination reaction.[1][2][3] The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl ring by a base, typically a secondary amine. This is the rate-determining step in the deprotection process. The subsequent β-elimination generates a highly reactive dibenzofulvene (DBF) intermediate, which is then scavenged by the amine to form a stable adduct, driving the reaction to completion.[1][2][3] The choice of base and reaction conditions significantly influences the kinetics of this process and the potential for undesirable side reactions.[1][2]

graph Fmoc_Deprotection_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Fmoc_Peptide [label="Fmoc-NH-Peptide-Resin", fillcolor="#F1F3F4"]; Carbanion [label="Carbanion Intermediate", fillcolor="#FBBC05"]; Free_Amine [label="H2N-Peptide-Resin", fillcolor="#34A853"]; DBF [label="Dibenzofulvene (DBF)", fillcolor="#EA4335"]; DBF_Adduct [label="DBF-Base Adduct", fillcolor="#4285F4"]; Base [label="Base (e.g., Piperidine)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

Fmoc_Peptide -> Carbanion [label="+ Base\n- H+"]; Carbanion -> Free_Amine [label="β-elimination"]; Carbanion -> DBF [style=dashed]; Base -> DBF_Adduct [label="Traps DBF"]; DBF -> DBF_Adduct;

{rank=same; Fmoc_Peptide; Base;} {rank=same; Carbanion;} {rank=same; Free_Amine; DBF;} {rank=same; DBF_Adduct;} }

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

A Comparative Overview of Common Deprotection Protocols

The selection of an Fmoc deprotection reagent is a critical parameter in SPPS. While the standard protocol utilizing piperidine is widely employed, a range of alternatives have been developed to address specific challenges such as sterically hindered amino acids, aggregation-prone sequences, and the desire for greener chemical processes.

The Standard: 20% Piperidine in DMF

The most common and well-established protocol for Fmoc deprotection involves the use of a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[4] This method is generally effective for a wide range of peptide sequences. The protocol typically involves two treatments with the piperidine solution to ensure complete removal of the Fmoc group.

Causality Behind the Choice: Piperidine is a secondary amine with a pKa of its conjugate acid around 11.1, providing sufficient basicity to efficiently abstract the acidic proton of the Fmoc group.[1] DMF is a polar aprotic solvent that effectively solvates the growing peptide chain and the reagents. The 20% concentration is a balance between reaction efficiency and minimizing potential side reactions.

The Rapid Alternative: Piperazine and DBU

A popular and highly efficient alternative to the standard piperidine protocol is a combination of piperazine and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6][7] This mixture, often used at concentrations of 5% piperazine and 2% DBU in DMF or N-methyl-2-pyrrolidone (NMP), offers significantly faster deprotection kinetics.[5]

Causality Behind the Choice: DBU is a non-nucleophilic, sterically hindered strong base that rapidly initiates the deprotection by abstracting the fluorenyl proton. Piperazine, a weaker base but a good nucleophile, then efficiently scavenges the resulting DBF. This synergistic action allows for complete deprotection in a much shorter time frame, often in under a minute.[6][7] This rapid deprotection can be particularly advantageous in minimizing aggregation of the growing peptide chain.[8]

Milder Alternatives for Sensitive Sequences: 4-Methylpiperidine and Piperazine

For peptide sequences that are particularly susceptible to base-catalyzed side reactions, such as aspartimide formation, milder secondary amines like 4-methylpiperidine (4MP) and piperazine can be used as standalone deprotection reagents.[1][2]

Causality Behind the Choice: 4MP has a similar basicity to piperidine but can sometimes offer advantages in terms of reduced side reactions. Piperazine is a weaker base than piperidine, which can be beneficial in minimizing side reactions like aspartimide formation. However, the lower basicity of piperazine may necessitate longer reaction times or the use of microwave assistance to achieve complete deprotection, especially for sterically hindered amino acids.[1]

Greener Approaches: Dipropylamine and Pyrrolidine

In a move towards more sustainable chemistry, researchers have explored less toxic and more environmentally friendly alternatives to piperidine. Dipropylamine (DPA) and pyrrolidine have emerged as promising candidates.

Causality Behind the Choice: DPA has been shown to be effective for Fmoc removal, particularly in reducing aspartimide formation at elevated temperatures. Pyrrolidine has demonstrated high efficiency for Fmoc removal in a broader range of "greener" solvents beyond DMF, expanding the possibilities for more environmentally conscious SPPS.[9] However, the increased nucleophilicity of pyrrolidine may lead to other side reactions, requiring careful optimization.

Quantitative Comparison of Deprotection Efficiency and Side Reactions

The efficiency of a deprotection protocol is not solely determined by the speed of Fmoc removal but also by its ability to minimize the formation of undesirable side products. The following table summarizes key performance indicators for the discussed protocols based on published experimental data.

Deprotection Reagent(s)Typical ConcentrationDeprotection TimeAspartimide FormationDiketopiperazine (DKP) FormationNotes
Piperidine 20% in DMF5-20 minCan be significant, especially with Asp-Xxx sequencesProne to occur, especially with Pro-containing dipeptidesThe industry standard, but can be problematic for sensitive sequences.
Piperazine / DBU 5% / 2% in DMF/NMP< 1-5 minCan be significant, but can be suppressed with additives like formic acidSignificantly reduced compared to piperidineOffers very rapid deprotection, beneficial for preventing aggregation.[5][6][7][10][11]
4-Methylpiperidine (4MP) 20% in DMF5-20 minGenerally comparable to or slightly lower than piperidineComparable to piperidineA viable alternative to piperidine with similar performance.[1][2]
Piperazine 10% in DMF/Ethanol10-30 minLower than piperidineGenerally lower than piperidineA milder option, but may require longer reaction times or microwave heating.[1][2]
Dipropylamine (DPA) 20-25% in DMF10-30 minSignificantly reduced compared to piperidine, especially at high temperaturesSequence dependentA promising greener alternative with reduced side reactions.
Pyrrolidine 20% in various solvents5-20 minIncreased potential for side reactions due to higher nucleophilicityIncreased potential for side reactionsEffective in a wider range of greener solvents.[9]

Experimental Protocols

To ensure the reproducibility of your results, detailed and validated protocols are essential.

graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Start: Fmoc-Peptide-Resin", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Swell [label="1. Resin Swelling\n(e.g., DMF, 30 min)", fillcolor="#FFFFFF", fontcolor="#202124"]; Deprotection [label="2. Fmoc Deprotection\n(Add deprotection solution, agitate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="3. Wash\n(e.g., DMF, 5-7 times)", fillcolor="#FFFFFF", fontcolor="#202124"]; Check [label="4. Optional: Completeness Check\n(e.g., Kaiser Test)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Couple [label="5. Amino Acid Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="6. Wash", fillcolor="#FFFFFF", fontcolor="#202124"]; Repeat [label="Repeat for next cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End of Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Start -> Swell; Swell -> Deprotection; Deprotection -> Wash1; Wash1 -> Check; Check -> Couple [label="Deprotection Complete"]; Check -> Deprotection [label="Incomplete", style=dashed]; Couple -> Wash2; Wash2 -> Repeat; Repeat -> Swell [style=dashed]; Wash2 -> End [label="Final Cycle"]; }

Caption: A generalized experimental workflow for Fmoc deprotection in SPPS.
Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF
  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 15-30 minutes in a suitable reaction vessel.

  • First Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.

  • (Optional) Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.

Protocol 2: Rapid Fmoc Deprotection with 5% Piperazine / 2% DBU in NMP
  • Resin Swelling: Swell the Fmoc-peptide-resin in NMP for 15-30 minutes.

  • Deprotection: Drain the NMP and add a solution of 5% (w/v) piperazine and 2% (v/v) DBU in NMP to the resin. Agitate the mixture for 1-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with NMP (5-7 times) to remove residual reagents.

Note on Aspartimide-Prone Sequences: For sequences containing Asp-Gly or Asp-Ser motifs, which are highly susceptible to aspartimide formation, the addition of 1% formic acid to the piperazine/DBU deprotection solution has been shown to effectively suppress this side reaction.[5]

Conclusion and Recommendations

The choice of an Fmoc deprotection protocol is a critical decision in solid-phase peptide synthesis that directly impacts the success of the synthesis. While the standard 20% piperidine in DMF method remains a reliable workhorse for many applications, the data clearly indicates that alternative protocols offer significant advantages in specific contexts.

  • For rapid synthesis and to combat aggregation , the piperazine/DBU combination is a superior choice due to its significantly faster deprotection kinetics.

  • For aspartimide-prone sequences , milder bases such as piperazine or the use of additives like formic acid with the piperazine/DBU cocktail are highly recommended to minimize this deleterious side reaction.

  • For researchers focused on greener chemistry , emerging alternatives like dipropylamine and the use of pyrrolidine in more environmentally benign solvents present viable and effective options.

Ultimately, the optimal deprotection strategy is sequence-dependent. It is incumbent upon the researcher to carefully consider the specific characteristics of their target peptide and to leverage the growing body of comparative data to make an informed decision. By moving beyond a one-size-fits-all approach and embracing a more tailored selection of deprotection reagents and conditions, scientists can significantly enhance the efficiency, purity, and overall success of their solid-phase peptide synthesis endeavors.

References

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 21(11), 1542. [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. [Link]

  • García-Martín, F., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24(10), 4064-4071. [Link]

  • ACS GCI Pharmaceutical Roundtable. Deprotection. Reagent Guides. [Link]

  • Wang, C., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11853-11860. [Link]

  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Wang, C., et al. (2022). Comparison of DKP development by 20% piperidine/DMF and 2% DBU, 5% piperazine/NMP treatment of Fmoc−Xaa 1 −Sar/Pro− Xaa 3 −2-Cl-trityl resin. ResearchGate. [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. [Link]

  • Góngora-Benítez, M., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? ResearchGate. [Link]

  • Pedersen, S. L., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14269-14279. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to HPLC-Based Purity Assessment of Synthetic Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into synthetic peptides represents a significant leap forward in drug design, offering enhanced stability, novel functionalities, and improved therapeutic profiles. However, this molecular ingenuity introduces substantial analytical challenges, particularly in the accurate assessment of purity. Standard High-Performance Liquid Chromatography (HPLC) protocols often fall short, necessitating a more nuanced and tailored approach. The unique physicochemical properties of unnatural residues—such as altered hydrophobicity, charge, and conformation—can significantly impact chromatographic behavior, demanding a rigorous, multi-faceted analytical strategy to ensure the safety and efficacy of these next-generation therapeutics.[1]

This guide provides an in-depth, objective comparison of HPLC-based methodologies for the purity assessment of synthetic peptides containing unnatural amino acids. As a Senior Application Scientist, my aim is to move beyond mere procedural descriptions to elucidate the underlying principles, empowering you to make informed decisions in your analytical method development. We will explore the critical interplay of stationary phases, mobile phase modifiers, and orthogonal analytical techniques, supported by experimental data and detailed, field-tested protocols.

The Analytical Imperative: Why Unnatural Amino Acids Demand a Deeper Look

Synthetic peptides are produced through a stepwise process, commonly Solid-Phase Peptide Synthesis (SPPS), which, despite its efficiency, can generate a host of impurities.[2][3] These include deletion sequences, truncated peptides, and incompletely deprotected products.[1] The introduction of unnatural amino acids can exacerbate these challenges. For instance, bulky or unusually charged side chains can hinder coupling efficiencies during synthesis, leading to a more complex impurity profile. Furthermore, the unique characteristics of these residues can cause co-elution with the main peptide peak in standard reversed-phase HPLC (RP-HPLC) systems, masking impurities and leading to an overestimation of purity.[4]

A robust purity assessment is not merely a quality control checkpoint; it is a cornerstone of reliable preclinical and clinical outcomes. Regulatory bodies like the FDA and EMA, guided by the International Council for Harmonisation (ICH), mandate comprehensive characterization of drug substances, including a thorough impurity analysis.[5]

Comparative Analysis of HPLC Methodologies

The cornerstone of peptide purity analysis is RP-HPLC, a technique that separates molecules based on their hydrophobicity.[6] However, the success of this technique is highly dependent on the careful selection of the column (stationary phase) and the mobile phase composition.

Stationary Phase Selection: A Comparative Overview

The choice of the HPLC column is a critical first step in developing a separation method.[7] The stationary phase chemistry dictates the nature of the interaction with the peptide and its impurities.

Stationary PhasePrinciple of SeparationIdeal ForConsiderations for Unnatural Peptides
C18 (Octadecyl) Strong hydrophobic interactions.General-purpose analysis of peptides up to 50 amino acids.[7]The go-to starting point.[1] May exhibit excessive retention for highly hydrophobic unnatural amino acids, requiring shallower gradients.
C8 (Octyl) Moderate hydrophobic interactions.Highly hydrophobic or larger peptides (>30 amino acids).[7]Reduced retention times can be advantageous for peptides with very nonpolar unnatural residues, preventing peak broadening.[7]
Phenyl-Hexyl π-π interactions and moderate hydrophobicity.Peptides rich in aromatic amino acids.[7]Offers alternative selectivity, which can be crucial for resolving impurities that co-elute on C18 or C8 columns, especially if the unnatural amino acid has an aromatic character.[7]
The Critical Role of Mobile Phase Modifiers

Mobile phase composition significantly influences peak shape, retention time, and detection sensitivity.[7] For peptide analysis, acidic mobile phase additives are essential for protonating acidic residues and minimizing secondary interactions with the silica backbone of the column.

Mobile Phase ModifierKey Characteristics & Impact on SeparationMS Compatibility
0.1% Trifluoroacetic Acid (TFA) Strong ion-pairing agent, provides excellent peak shape and resolution for UV detection.[8][9]Poor. Causes significant ion suppression, reducing sensitivity in mass spectrometry.[9][10][11]
0.1% Formic Acid (FA) Weaker ion-pairing agent, resulting in broader peaks compared to TFA for UV detection.Excellent. Volatile and does not cause significant ion suppression, making it the preferred choice for LC-MS.
0.1% Difluoroacetic Acid (DFA) Offers a compromise between TFA and FA, providing good peak shape for UV detection with less ion suppression than TFA for MS.Good. A viable alternative when both high-quality UV and MS data are desired from a single run.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a framework for developing a robust HPLC purity method. The key is a systematic approach, starting with a broad screen and progressively refining the parameters.

Protocol 1: Initial Purity Assessment by RP-HPLC-UV

This protocol establishes a baseline understanding of the crude peptide's impurity profile.

1. Sample Preparation:

  • Accurately weigh ~1 mg of the lyophilized peptide.
  • Dissolve in a suitable solvent (e.g., 0.1% TFA in water) to a final concentration of 1 mg/mL.[1] If solubility is an issue due to a hydrophobic unnatural amino acid, a small amount of acetonitrile can be added.
  • Vortex to ensure complete dissolution.
  • Filter the sample through a 0.22 µm syringe filter to remove particulates.[8]

2. HPLC System and Conditions:

  • HPLC System: A high-performance liquid chromatography system with a UV detector.
  • Column: Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[6][8]
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.[8]
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.[8]
  • Flow Rate: 1.0 mL/min.[8]
  • Column Temperature: 30-40°C to improve peak shape.
  • Detection: UV at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues).[8]
  • Injection Volume: 10-20 µL.[8]

3. Gradient Elution:

  • A broad, linear scouting gradient is recommended to determine the approximate retention time of the main peptide and the complexity of the impurity profile. A typical starting point is 5% to 60% Mobile Phase B over 30 minutes.[1][8]

4. Data Analysis:

  • Integrate all peaks in the chromatogram.
  • Calculate the purity by dividing the area of the main peak by the total area of all peaks, multiplied by 100%.
Protocol 2: Method Optimization and Orthogonal Analysis

If the initial screen reveals co-eluting impurities or poor peak shape, further optimization and an orthogonal method are necessary.

1. Gradient Optimization:

  • Based on the scouting run, design a shallower, focused gradient around the elution time of the target peptide. For example, if the peptide elutes at 40% B in the scouting run, a new gradient of 30-50% B over 40 minutes can significantly improve resolution.[8]

2. Orthogonal HPLC Method (Strong Cation Exchange - SCX):

  • Orthogonal methods separate components based on different chemical properties, providing a more comprehensive purity assessment.[12][13] SCX separates peptides based on their net positive charge.
  • Column: A strong cation exchange column.
  • Mobile Phase A: A low salt buffer at a low pH (e.g., 25 mM phosphate buffer, pH 3.0).
  • Mobile Phase B: A high salt buffer at the same pH (e.g., 25 mM phosphate buffer with 1 M KCl, pH 3.0).
  • Gradient: A linear gradient from low to high salt concentration.

Visualizing the Workflow

A systematic approach to method development is crucial for achieving a validated purity method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Assessment cluster_eval Phase 2: Evaluation cluster_optimize Phase 3: Optimization cluster_ortho Phase 4: Orthogonal Confirmation cluster_final Phase 5: Validation Prep Sample Preparation (1 mg/mL in 0.1% TFA) Scout Scouting Run (Broad Gradient RP-HPLC) Prep->Scout Eval Evaluate Peak Shape & Resolution Scout->Eval Opt_Grad Optimize Gradient (Shallow Gradient) Eval->Opt_Grad Sub-optimal Ortho Orthogonal Method (e.g., SCX-HPLC) Eval->Ortho Co-elution Suspected Validate Method Validation (ICH Q2(R1)) Eval->Validate Optimal Opt_Grad->Eval Opt_Col Screen Alternative Columns (C8, Phenyl-Hexyl) Opt_Col->Eval Opt_MP Test Different Mobile Phases (FA for MS, DFA) Opt_MP->Eval MS_ID Peak Identification by MS Ortho->MS_ID MS_ID->Validate

Caption: A systematic workflow for HPLC method development.

The Power of Mass Spectrometry: Beyond Purity to Identity

While HPLC-UV provides quantitative data on purity, it does not confirm the identity of the peaks.[14] Coupling HPLC to a mass spectrometer (LC-MS) is essential for confirming that the major peak corresponds to the target peptide's molecular weight.[1] MS can also help identify impurities by providing their mass, offering clues to their origin (e.g., a mass difference of one amino acid suggests a deletion sequence).

HPLC_MS_Integration cluster_hplc HPLC System cluster_ms Mass Spectrometry System HPLC HPLC Separation (e.g., RP-C18) UV UV Detector HPLC->UV ESI Electrospray Ionization (ESI) HPLC->ESI Eluent Chromatogram Chromatogram (Purity %) UV->Chromatogram Signal MS Mass Analyzer ESI->MS MassSpec Mass Spectrum (Identity Confirmation) MS->MassSpec Signal

Caption: Integration of HPLC with Mass Spectrometry.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

A fully developed analytical method must be validated to ensure it is fit for its intended purpose. The ICH Q2(R1) guideline provides a framework for validating analytical procedures.[15][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.[15]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]

  • Accuracy: The closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[15]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.[17]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

Conclusion

The purity assessment of synthetic peptides containing unnatural amino acids is a complex but manageable challenge. A departure from one-size-fits-all protocols is essential. By systematically evaluating stationary phases, optimizing mobile phase composition, and employing orthogonal analytical techniques like SCX-HPLC, researchers can develop robust and reliable purity methods. The integration of mass spectrometry is non-negotiable for confirming peptide identity and characterizing impurities. Grounding these methods in the principles of analytical validation outlined by ICH guidelines ensures the generation of trustworthy data, which is paramount for advancing novel peptide therapeutics from the laboratory to the clinic.

References

  • Gyros Protein Technologies. (n.d.). Better Purities With Orthogonal Peptide Purification Using PEC. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dong, M. W., & Cunliffe, J. M. (2004). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Journal of pharmaceutical and biomedical analysis, 35(5), 1161–1173.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Development and Validation of HPLC Method for the Quantification of Anticancer Peptide. Retrieved from [Link]

  • ResearchGate. (2004). Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide. Retrieved from [Link]

  • Aguilar, M. I. (2004). HPLC of Peptides and Proteins. In Methods in Molecular Biology, vol. 251. Humana Press.
  • Dolan, J. W., et al. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Goetz, H., et al. (2015). Live qualification/validation of purity methods for protein products. AAPS J, 17(2), 337-45.
  • Biotage. (2023). How to improve peptide purification by altering the mobile phase pH. Retrieved from [Link]

  • Hughes, L., Unoson, C., & Berglof, J. (n.d.). Purification of therapeutic peptides using orthogonal methods to achieve high purity. Division of Biochemical Technology.
  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 225–256.
  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

  • García, M. C. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 825(2), 111–123.
  • ResearchGate. (2005). The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (2017). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

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A Comparative Guide to the Conformational Analysis of Peptides Containing Tetrahydropyran-Based Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Peptide Conformation with Tetrahydropyran Scaffolds

In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, bridging the gap between small molecules and large biologics. However, their inherent conformational flexibility often leads to poor metabolic stability and reduced receptor affinity. To overcome these limitations, medicinal chemists introduce conformationally constrained amino acid mimics into peptide sequences. Tetrahydropyran (THP)-based amino acids, a class of sugar amino acid (SAA) analogues, have emerged as powerful tools for this purpose.[1] By incorporating the rigid, six-membered THP ring into the peptide backbone or side chain, these residues restrict the available range of backbone dihedral angles (φ and ψ), effectively pre-organizing the peptide into a specific, bioactive conformation.[2]

This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the three-dimensional structure of these modified peptides: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Molecular Dynamics (MD) Simulations. We will explore the causality behind experimental choices, present detailed protocols, and demonstrate how integrating data from these disparate techniques provides a holistic and trustworthy view of the peptide's conformational landscape.

The Integrated Workflow for Conformational Analysis

A robust structural elucidation strategy does not rely on a single technique but rather employs a multi-faceted approach where each method validates and informs the others. The workflow described herein represents a field-proven pathway from initial synthesis to a high-confidence structural model.

G cluster_0 A Synthesis of THP-Amino Acid & Peptide Incorporation B Solution-State Analysis: NMR Spectroscopy A->B Purified Peptide D In-Silico Exploration: MD Simulations B->D Distance & Dihedral Restraints E Integrated Structural Model B->E Conformational Ensemble C Solid-State Verification: X-ray Crystallography C->D Starting Structure for Simulation C->E Static 3D Structure D->B Refined Ensemble for Analysis D->E Dynamic Landscape

Figure 1: Integrated workflow for peptide conformational analysis.

Solution-State Analysis: NMR Spectroscopy

NMR spectroscopy is the cornerstone technique for determining the structure of molecules in solution, providing critical insights into conformational dynamics.[3] For flexible or medium-sized molecules like THP-containing peptides, which may not readily crystallize, NMR is often the primary source of detailed structural information.[4]

Expertise in Action: Why ROESY over NOESY?

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, which is fundamental to structure calculation. The NOE's intensity is dependent on the molecule's tumbling rate in solution. For medium-sized peptides (~1-3 kDa), the NOE can be close to zero, making it difficult or impossible to detect. The Rotating-frame Overhauser Effect (ROE), measured in a ROESY experiment, is always positive regardless of molecular size, circumventing this issue and ensuring reliable distance correlations can be obtained.[4][5]

Experimental Protocol: 2D ROESY for a THP-Peptide
  • Sample Preparation :

    • Dissolve 1-5 mg of the purified peptide in 500 µL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OH). The choice of solvent is critical; it should mimic a relevant biological environment (e.g., a membrane-mimetic solvent) if applicable.

    • Add an internal standard (e.g., DSS or TMSP) for chemical shift referencing.[5]

    • Filter the sample into a high-quality NMR tube to remove any particulate matter.

  • Data Acquisition (600 MHz Spectrometer) :

    • Acquire standard 1D ¹H, 2D TOCSY (for spin system identification), and 2D ¹H-¹³C HSQC (for carbon resonance assignment) spectra.

    • Acquire a 2D ROESY spectrum. Key parameters include:

      • Mixing Time : Typically 150-300 ms. This is the period during which magnetization transfer occurs. A range of mixing times should be tested to build up ROE cross-peaks and verify that spin diffusion is not occurring.

      • Temperature : Maintain a constant temperature (e.g., 298 K) to ensure conformational stability throughout the experiment. Variable temperature experiments can also be performed to identify intramolecular hydrogen bonds.[6]

  • Data Processing and Analysis :

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton resonances using the TOCSY and HSQC data.

    • Integrate the cross-peaks in the ROESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶).

    • Calibrate the distances using a known, fixed distance (e.g., a geminal proton pair or an aromatic ring proton distance). Classify ROEs into strong (<2.5 Å), medium (<3.5 Å), and weak (<5.0 Å) distance restraints.

Solid-State Verification: X-ray Crystallography

While NMR reveals the dynamic, solution-state structure, X-ray crystallography provides a static, high-resolution snapshot of the peptide in a crystalline lattice.[7] This technique is invaluable for unambiguously determining bond lengths, angles, and the precise conformation adopted in the solid state, which is often one of the low-energy conformers present in solution.

Expertise in Action: Overcoming Phasing Challenges

Determining the crystal structure requires solving the "phase problem." For novel peptide structures without a known homologue, experimental phasing is required. A common and effective strategy is to incorporate a heavy atom into the peptide sequence, such as bromine on a phenylalanine ring or selenium in a selenomethionine residue.[8] The heavy atom's significant X-ray scattering allows for its position to be determined, thereby providing the initial phases needed to build the rest of the electron density map.[8]

Experimental Protocol: Peptide Crystallization and Structure Solution
  • Crystallization Screening :

    • Prepare a highly pure and concentrated peptide solution (5-20 mg/mL).

    • Use commercially available sparse-matrix screening kits (e.g., Hampton Research Crystal Screen) to test hundreds of different crystallization conditions (precipitants, buffers, salts).

    • Employ hanging-drop or sitting-drop vapor diffusion methods in 96-well plates.[9] Incubate plates at stable temperatures (e.g., 4°C and 20°C).

    • Monitor the drops regularly for crystal formation over several weeks.

  • Data Collection :

    • Carefully mount a suitable single crystal on a cryo-loop and flash-cool it in liquid nitrogen to prevent radiation damage.

    • Collect diffraction data using a synchrotron X-ray source, which provides a high-intensity, tunable beam ideal for small peptide crystals.

  • Structure Determination and Refinement :

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the phase problem using experimental phasing (if a heavy atom is present) or molecular replacement (if a homologous structure is known).

    • Build an initial atomic model into the resulting electron density map using software like Coot.

    • Refine the model against the experimental data using programs like PHENIX or REFMAC, improving the fit and geometry until convergence is reached. The final model quality is assessed by metrics like R-work and R-free.[9]

In-Silico Exploration: Molecular Dynamics (MD) Simulations

MD simulations bridge the gap between the solution-average picture from NMR and the static image from crystallography.[10] By simulating the atomic motions of the peptide in a virtual environment over time, MD can explore the conformational landscape, identify stable states, and quantify the transitions between them.[11]

Expertise in Action: The Importance of the Force Field

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field—the set of equations and parameters that describe the potential energy of the system.[12] For modified residues like THP-amino acids, standard protein force fields (e.g., AMBER, CHARMM, OPLS-AA) may lack the necessary parameters. It is critical to either use a force field known to be compatible with carbohydrate-like structures or to develop and validate custom parameters for the THP moiety against high-level quantum mechanical calculations.

Workflow: Restrained MD Simulation of a THP-Peptide

G A 1. System Setup (Peptide + Solvent Box) B 2. Energy Minimization (Remove Steric Clashes) A->B C 3. NVT Equilibration (Heat to Target Temp.) B->C D 4. NPT Equilibration (Adjust to Target Pressure/Density) C->D E 5. Production Run (Apply NMR Restraints) D->E F 6. Trajectory Analysis (RMSD, Clustering, Energies) E->F

Figure 2: Workflow for a typical molecular dynamics simulation.

  • System Preparation :

    • Generate the initial 3D structure of the peptide. If an X-ray structure is available, it is the ideal starting point. Otherwise, a model can be built.

    • Select an appropriate force field (e.g., OPLS-AA is suitable for many organic molecules).[13]

    • Place the peptide in a simulation box of a chosen shape (e.g., cubic, dodecahedron) and solvate with an explicit water model (e.g., TIP3P).[10]

    • Add counter-ions to neutralize the system's charge.

  • Equilibration :

    • Perform energy minimization to relax the system and remove any bad contacts.

    • Gradually heat the system to the target temperature (e.g., 300 K) while keeping the peptide restrained (NVT ensemble).[10]

    • Run a simulation at constant temperature and pressure (NPT ensemble) to allow the solvent density to equilibrate.[10]

  • Production Simulation :

    • Run the main simulation for a significant duration (e.g., 100 ns to 1 µs) to adequately sample the conformational space.[11]

    • Incorporate the distance restraints derived from NMR ROESY data to guide the simulation towards experimentally-consistent conformations.

  • Analysis :

    • Analyze the trajectory to calculate properties like Root Mean Square Deviation (RMSD) to assess stability, perform cluster analysis to identify dominant conformations, and analyze Ramachandran plots to understand backbone preferences.[14]

Comparative Data Summary

The choice of technique depends on the specific question being asked. The following table summarizes the quantitative data obtained from each method.

TechniquePrimary Data OutputKey InsightsLimitations
NMR Spectroscopy Inter-proton distances (ROEs), Dihedral angles (J-couplings), H-bond indicators (Temp. coefficients)Solution-state structure, Conformational averaging, Dynamics on ms-µs timescaleLower resolution than crystallography, Challenging for large molecules or aggregating systems
X-ray Crystallography Atomic coordinates (x, y, z), B-factors, Bond lengths/anglesHigh-resolution static structure, Crystal packing interactions, Absolute stereochemistryRequires well-diffracting crystals, Crystal packing can influence conformation, No dynamic information
MD Simulations Atomic trajectories (position vs. time), Potential energy, RMSD/RMSFConformational landscape, Transition pathways, Free energy differencesDependent on force field accuracy, Limited by simulation timescale, Computationally expensive

Conclusion: A Triad of Techniques for Unambiguous Structural Insight

The conformational analysis of peptides containing novel residues like tetrahydropyran-based amino acids demands a rigorous, multi-pronged approach. Relying on a single method can lead to an incomplete or even misleading structural picture. NMR spectroscopy provides the foundational data on the peptide's behavior in the functionally relevant solution state.[15] X-ray crystallography offers an invaluable, high-resolution benchmark of a stable, low-energy conformation.[16] Finally, molecular dynamics simulations, restrained by experimental data, weave these findings together to provide a dynamic, four-dimensional view of the peptide's structural preferences. By expertly applying and integrating this triad of techniques, researchers can confidently establish the structure-activity relationships that are essential for the rational design of next-generation peptide therapeutics.

References

  • Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available at: [Link].

  • Adaligil, E., & Fairbrother, W. J. (2022). Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. ACS Symposium Series, 1417, 155–177. Available at: [Link].

  • Fairbrother, W. J. (2022). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available at: [Link].

  • Vincenzi, M., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Request PDF. Available at: [Link].

  • Sharma, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistrySelect, 2(7), 2243-2253. Available at: [Link].

  • Graf von Roedern, E., et al. (1996). Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society, 118(42), 10156–10167. Available at: [Link].

  • Bailey, P. D., et al. (2001). Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1, (5), 492-503. Available at: [Link].

  • Hofmann, H. J., et al. (1998). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM, 431(1-2), 147-161. Available at: [Link].

  • Aubry, A., & Marraud, M. (1996). Crystal structures of peptides and modified peptides. Biopolymers, 40(1), 45-83. Available at: [Link].

  • Calzolai, L., et al. (2021). Molecular Dynamics Simulations of a Catalytic Multivalent Peptide–Nanoparticle Complex. Journal of Chemical Information and Modeling, 61(4), 1856-1866. Available at: [Link].

  • Be, C., et al. (1998). Designing amino acids to determine the local conformations of peptides. Protein Science, 7(11), 2306-2314. Available at: [Link].

  • Latour, R. A. (2005). Molecular dynamics simulations of peptide-surface interactions. Langmuir, 21(5), 1037-1047. Available at: [Link].

  • Ananda, K., et al. (2009). X-Ray Crystallographic Studies Of Designed Peptides And Protected Omega Amino Acids : Structure, Conformation, Aggregation And Aromatic Interactions. etd@IISc. Available at: [Link].

  • Zhang, Z., et al. (2003). Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions. Biophysical Journal, 84(6), 3583-3593. Available at: [Link].

  • ResearchGate. (n.d.). Three distinct conformations of peptide 3 with relevant... ResearchGate. Available at: [Link].

  • Daniels, K. G., et al. (2015). A Newcomer's Guide to Peptide Crystallography. Biochemistry and Molecular Biology Education, 43(2), 77-87. Available at: [Link].

  • Royal Society of Chemistry. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link].

  • Copps, J., et al. (2007). Molecular Dynamics Simulations of Peptides. ResearchGate. Available at: [Link].

  • Feni, K., et al. (2020). Molecular Dynamics Simulations of Drug-Conjugated Cell-Penetrating Peptides. Molecules, 25(23), 5569. Available at: [Link].

  • Betzi, S., et al. (2019). Protein X-ray Crystallography and Drug Discovery. Molecules, 24(11), 2026. Available at: [Link].

  • Hovmöller, S., et al. (2002). Conformations of amino acids in proteins. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 5), 768-776. Available at: [Link].

  • Liu, J., et al. (2021). Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers in Chemistry, 9, 659929. Available at: [Link].

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Safety Operating Guide

Navigating the Disposal of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to the safe and compliant disposal of N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, providing researchers, scientists, and drug development professionals with essential operational protocols and safety information. This document emphasizes a cautious approach due to the limited specific hazard data available for this compound.

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel and specialized compounds such as this compound, a thorough understanding of proper disposal procedures is paramount. While this compound is a valuable building block in peptide synthesis, its complete toxicological profile is not yet fully characterized[1]. This guide, therefore, synthesizes best practices for handling Fmoc-protected amino acids and general chemical waste to ensure a safe and compliant disposal process.

Understanding the Compound: Properties and Potential Hazards

This compound belongs to the class of Fmoc-protected amino acids, which are fundamental reagents in solid-phase peptide synthesis (SPPS)[2]. The 9-fluorenylmethoxycarbonyl (Fmoc) group is an alkali-labile protecting group, and its removal is a key step in peptide chain elongation[2][3].

While specific hazard data for this compound is limited, the general nature of Fmoc-amino acids and related structures provides some insight into potential risks. Fmoc-amino acids are generally considered less hazardous than many other laboratory chemicals, but they can cause irritation upon contact[2]. The primary hazards are often associated with the solvents and reagents used alongside them in synthesis[2]. For related compounds, such as 4-(Aminomethyl)tetrahydro-2H-pyran, identified hazards include skin and eye irritation[4]. Therefore, it is prudent to handle this compound with the assumption that it may be a skin and eye irritant.

Table 1: Chemical and Safety Data Summary for this compound and Related Compounds

PropertyThis compoundGeneral Fmoc-Amino Acids4-(Aminomethyl)tetrahydro-2H-pyran
Molecular Formula C22H23NO5VariesC6H13NO
Molecular Weight 381.42 g/mol Varies115.17 g/mol
Physical Form Solid[5]SolidLiquid
Known Hazards Not fully tested[1]Potential for irritation[2]Skin and eye irritant[4]
Storage Room Temperature[6]2-8°C for long-term storage[7]Store under nitrogen[4]

Regulatory Framework for Chemical Waste Disposal

The disposal of laboratory chemical waste is governed by stringent regulations to protect human health and the environment. In the United States, the Environmental Protection Agency (EPA) oversees hazardous waste management under the Resource Conservation and Recovery Act (RCRA)[8]. Laboratories are classified as waste generators and must adhere to specific protocols for waste accumulation, labeling, and disposal[8][9]. In the United Kingdom, the Control of Substances Hazardous to Health (COSHH) Regulations, the Environmental Protection Act, and the Hazardous Waste Regulations are key pieces of legislation governing laboratory waste[10].

A crucial first step in compliant disposal is to determine if the waste is hazardous. A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed as a hazardous waste by regulatory bodies[9]. Given the lack of comprehensive data for this compound, it is recommended to treat it as hazardous waste as a precautionary measure.

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of this compound and associated waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the compound in a designated, leak-proof container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless they are of the same hazard class[11]. For example, flammable solvents used with the compound can be combined in a designated flammable liquid waste container[11].

  • Sharps: Any sharps, such as needles or contaminated glassware, must be disposed of in a designated sharps container to prevent physical injury and chemical exposure[10].

2. Container Selection and Labeling:

  • Container Choice: Use containers that are chemically resistant to the waste they will hold. Plastic containers are often preferred for their durability[9]. Ensure containers have secure, tight-fitting lids to prevent spills and evaporation.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste"[8]. The label should also include the full chemical name of the contents, an approximate concentration, and any known hazard warnings (e.g., "Irritant"). Proper labeling is crucial for safe handling by laboratory personnel and waste disposal contractors.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Areas (SAAs): Hazardous waste should be stored at or near the point of generation in a designated SAA[8][9]. This could be a specific area within a fume hood or a designated cabinet.

  • Storage Limits: Be aware of the volume limits for SAAs. For instance, up to 55 gallons of hazardous waste may be stored in an SAA[9].

  • Container Management: Keep waste containers closed at all times, except when adding waste[9]. This minimizes the release of vapors and prevents spills.

4. Disposal Request and Pickup:

  • Contact Environmental Health and Safety (EHS): Once a waste container is full or has been in storage for a designated period (which can be up to 12 months in some cases, as long as accumulation limits are not exceeded), contact your institution's EHS department to arrange for pickup[9].

  • Professional Disposal: Hazardous waste must be transported and disposed of by a licensed waste disposal facility[11]. Never dispose of chemical waste down the drain or in the regular trash[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (e.g., contaminated glassware) waste_type->sharps_waste Sharps solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Collect in Labeled Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage sharps_container->storage full_or_time Container Full or Storage Time Limit Reached? storage->full_or_time full_or_time->storage No ehs_request Contact EHS for Waste Pickup full_or_time->ehs_request Yes disposal Professional Disposal by Licensed Contractor ehs_request->disposal

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound requires a diligent and informed approach. By adhering to the principles of waste minimization, proper segregation, secure containment, and clear labeling, laboratories can ensure a safe working environment and maintain compliance with environmental regulations. Given the incomplete hazard profile of this specific compound, a conservative approach of treating it as hazardous waste is the most responsible course of action. Always consult your institution's specific waste management guidelines and your EHS department for guidance.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Laboratory Waste Guide 2025. (n.d.). Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • SQUARIX. (n.d.). This compound. Retrieved from [Link]

  • NIH. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Retrieved from [Link]

  • Lokey Lab Protocols. (2017, March 16). Fmoc. Retrieved from [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid, a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of your research.

Hazard Identification and Risk Assessment

While Fmoc-protected amino acids are generally considered less hazardous than many other laboratory chemicals, a thorough risk assessment is the foundation of safe handling. The primary hazards are associated with the compound itself and the reagents used in conjunction with it, particularly during deprotection and cleavage steps in SPPS.[1]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled and could cause respiratory irritation.[1][2]

  • Skin Contact: May cause skin irritation.[2] Some related compounds can cause severe skin burns.[3]

  • Eye Contact: Can cause serious eye irritation.[2] Related compounds may cause severe damage, including blindness.[3][4]

  • Ingestion: While not an expected route of exposure in a laboratory setting, ingestion can be harmful.[4]

Associated Reagents in Peptide Synthesis:

It is crucial to consider the hazards of all chemicals used in the workflow, which may include:

  • Solvents: Such as Dimethylformamide (DMF), which is a common solvent in SPPS.

  • Deprotection Reagents: Piperidine is a frequently used reagent for Fmoc removal and is a toxic and flammable liquid.[5][6]

  • Cleavage Reagents: Trifluoroacetic acid (TFA) is a strong, corrosive acid used to cleave the peptide from the resin.[5][7]

Engineering and Administrative Controls

Before relying on personal protective equipment (PPE), the first line of defense is to minimize exposure through engineering and administrative controls.

  • Engineering Controls:

    • Fume Hood: All handling of this compound in its powdered form, as well as any procedures involving volatile solvents or reagents like piperidine and TFA, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.

    • Training: All personnel must be trained on the specific hazards and safe handling procedures for this compound and associated reagents.

    • Access Control: Limit access to areas where these chemicals are stored and handled to authorized personnel only.

    • Hygiene Practices: Always wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Personal Protective Equipment (PPE) Selection

PPE is the final barrier between the user and the chemical.[8] The following PPE is mandatory when handling this compound and its associated reagents.

Core PPE for All Handling Procedures
PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant splash hazard.[9]Protects against splashes and airborne particles that can cause serious eye irritation or damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[8] Check manufacturer's glove compatibility charts for the specific solvents and reagents being used.Prevents skin contact, which can cause irritation.[2] Contaminated gloves can be a significant source of exposure.
Body Protection A flame-resistant lab coat, fully buttoned.[8][10]Protects skin and personal clothing from spills and splashes.
Footwear Closed-toe shoes made of a non-porous material.[11]Protects feet from spills and falling objects.
Task-Specific PPE Requirements

Certain procedures will require enhanced PPE.

  • Weighing and Handling of Powder:

    • In addition to core PPE, a NIOSH-approved respirator may be necessary if there is a risk of generating and inhaling dust.

  • Deprotection and Cleavage Steps:

    • When using corrosive reagents like TFA, an acid-resistant apron and heavier-duty chemical-resistant gloves (e.g., butyl rubber) are recommended.

Below is a flowchart to guide PPE selection for handling this compound.

Caption: PPE selection flowchart for handling this compound.

Operational and Disposal Plans

Safe Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12] For long-term stability, storage at 2-8°C is recommended.[12]

  • Handling:

    • Always handle this compound within a chemical fume hood.

    • Avoid creating dust.

    • Ensure all necessary PPE is worn correctly before handling.

    • Have an emergency eyewash station and safety shower readily accessible.

Spill and Emergency Procedures
  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it in a sealed container for disposal.

    • Clean the spill area with a suitable solvent.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety (EHS) department.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

    • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[4]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Disposal Plan
  • Waste Disposal: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[2]

  • Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.

Conclusion

Safe handling of this compound is paramount for the well-being of laboratory personnel and the success of your research. By implementing a multi-layered approach to safety that includes a thorough understanding of the hazards, the use of engineering and administrative controls, and the consistent and correct use of appropriate PPE, you can create a safe and productive research environment.

References

  • A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids - Benchchem. (n.d.).
  • A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids - Benchchem. (n.d.).
  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020, March 17).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (n.d.).
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2014, September 2).
  • Safety Data Sheet - Cayman Chemical. (2025, September 18).
  • Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich. (n.d.).
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (n.d.).
  • This compound - SQUARIX. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, May 5).
  • (4-Aminotetrahydro-2H-pyran-4-yl)acetic acid AldrichCPR | Sigma-Aldrich. (n.d.).
  • Methods for Removing the Fmoc Group. (n.d.).
  • [4-Amino(tetrahydro-2H-pyran-4-yl)]acetic acid, N-FMOC protected - ChemicalBook. (n.d.).
  • Fmoc Amino Acids for SPPS - AltaBioscience. (n.d.).
  • N-Terminal Deprotection - Fmoc removal - Aapptec Peptides. (n.d.).
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (n.d.).
  • Total wash elimination for solid phase peptide synthesis - PMC - NIH. (2023, December 9).

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N-Fmoc-(4-amino-tetrahydro-2H-pyran-4-yl)acetic acid

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